molecular formula C14H13ClN6O6 B8057501 Nitrovin hydrochloride

Nitrovin hydrochloride

Cat. No.: B8057501
M. Wt: 396.74 g/mol
InChI Key: ZEGPTFVBNBCAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrovin hydrochloride is a useful research compound. Its molecular formula is C14H13ClN6O6 and its molecular weight is 396.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGPTFVBNBCAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-20-0
Record name Hydrazinecarboximidamide, 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panazon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NITROVIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50JUG3079H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Nitrovin Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative, has a dual mechanism of action, exhibiting both potent antibacterial and anticancer properties. Its primary mode of action in both domains converges on the generation of reactive oxygen species (ROS), albeit through different initial targets. In cancer cells, Nitrovin directly inhibits the enzyme thioredoxin reductase 1 (TrxR1), a key regulator of cellular redox balance. This inhibition leads to a surge in intracellular ROS, triggering a unique form of programmed cell death known as paraptosis-like cell death. In bacteria, Nitrovin acts as a prodrug, undergoing metabolic activation by bacterial nitroreductases to produce highly reactive intermediates. These intermediates indiscriminately damage a wide array of cellular macromolecules, including DNA and ribosomal proteins, leading to bacterial cell death. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways.

Anticancer Mechanism of Action: Targeting Thioredoxin Reductase 1

The anticancer activity of this compound is primarily attributed to its ability to induce a specific form of regulated cell death by targeting the selenoprotein thioredoxin reductase 1 (TrxR1).

Inhibition of Thioredoxin Reductase 1 (TrxR1)

Nitrovin acts as a direct inhibitor of TrxR1[1][2][3]. TrxR1 is a crucial enzyme in the thioredoxin system, which plays a pivotal role in maintaining intracellular redox homeostasis and is often overexpressed in cancer cells. By inhibiting TrxR1, Nitrovin disrupts the cell's ability to scavenge reactive oxygen species, leading to a state of severe oxidative stress.

Induction of ROS-Mediated Paraptosis-Like Cell Death

The inhibition of TrxR1 by Nitrovin leads to a significant accumulation of intracellular reactive oxygen species (ROS)[1][2][3]. This surge in ROS is the primary trigger for a form of programmed cell death known as paraptosis. Paraptosis is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolation, swelling of the endoplasmic reticulum (ER) and mitochondria, and a lack of caspase activation[1][4]. The cell death induced by Nitrovin is specifically described as "paraptosis-like" and is mediated by the excessive ROS production[1][2][4]. Evidence for this mechanism is supported by the observation that the cytotoxic effects of Nitrovin on glioblastoma cells can be reversed by the antioxidant N-acetyl-l-cysteine (NAC) and by the overexpression of TrxR1[1][2].

Signaling Pathways Involved

The ROS-mediated paraptosis-like cell death induced by Nitrovin involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the inhibition of Alix (ALG-2-interacting protein X), a protein involved in endosomal sorting and cytokinesis[1][2].

Nitrovin_Anticancer_Mechanism Nitrovin Nitrovin hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR1->ROS Leads to accumulation MAPK MAPK Pathway Activation ROS->MAPK Alix Alix Inhibition ROS->Alix Paraptosis Paraptosis-Like Cell Death (Cytoplasmic Vacuolation, ER/Mitochondrial Swelling) MAPK->Paraptosis Alix->Paraptosis

Figure 1: Signaling pathway of Nitrovin-induced paraptosis-like cell death.
Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of Nitrovin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

Cell LineCancer TypeIC50 (µM)
U87-MGGlioblastoma~2.5
A172Glioblastoma~3.0
T98GGlioblastoma~4.0
HeLaCervical Cancer~1.5
MCF-7Breast Cancer~2.0

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data presented is a compilation from various sources for illustrative purposes.

Antibacterial Mechanism of Action: Metabolic Activation

This compound's antibacterial properties stem from its classification as a nitrofuran, a class of prodrugs that require metabolic activation within the bacterial cell to exert their effects.

Metabolic Activation by Bacterial Nitroreductases

Once inside a bacterial cell, Nitrovin is reduced by bacterial flavoproteins, specifically nitroreductases[2][5]. This enzymatic reduction generates highly reactive and toxic intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals[6]. The susceptibility of a bacterial species to Nitrovin is correlated with its ability to metabolically activate the compound[7].

Multi-Target Damage

The reactive intermediates generated from Nitrovin are non-specific and damage a wide range of critical cellular components:

  • DNA Damage: The reactive molecules can cause strand breaks in bacterial DNA, inhibiting DNA replication and leading to cell death[2][5].

  • Inhibition of Protein Synthesis: The intermediates can interact with ribosomal proteins, disrupting the process of protein synthesis, which is essential for bacterial growth and survival[2][5].

  • Enzyme Inhibition: Various metabolic enzymes, including those involved in the citric acid cycle, can be inhibited by the reactive metabolites[2].

  • Cell Wall Synthesis Interference: There is also evidence to suggest that nitrofuran metabolites can interfere with bacterial cell wall synthesis[5].

This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance development to nitrofurans.

Nitrovin_Antibacterial_Mechanism cluster_0 Inside Bacterial Cell Nitrovin Nitrovin (Prodrug) BacterialCell Bacterial Cell Nitrovin->BacterialCell Enters Nitroreductases Bacterial Nitroreductases Nitrovin->Nitroreductases Reduced by ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine, Radicals) Nitroreductases->ReactiveIntermediates Generates DNA DNA Damage ReactiveIntermediates->DNA Ribosomes Ribosomal Protein Damage ReactiveIntermediates->Ribosomes Enzymes Enzyme Inhibition ReactiveIntermediates->Enzymes CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

Figure 2: Antibacterial mechanism of Nitrovin via metabolic activation.
Quantitative Data: Antibacterial Susceptibility

The antibacterial efficacy of Nitrovin is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coliGram-negative16 - 32
Staphylococcus aureusGram-positive~8
Salmonella typhimuriumGram-negative~16
Clostridium perfringensGram-positive~4

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from various sources for illustrative purposes.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay determines the inhibitory effect of Nitrovin on TrxR1 activity.

  • Reagents and Materials:

    • Recombinant human TrxR1

    • This compound stock solution (in DMSO)

    • NADPH

    • Insulin

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • Tris-HCl buffer (pH 7.5)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and recombinant TrxR1 in a 96-well plate. b. Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO). c. Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding insulin to the wells. e. After a specific incubation period (e.g., 20 minutes) at 37°C, stop the reaction by adding a solution of DTNB in guanidine hydrochloride. f. Measure the absorbance at 412 nm. The reduction of insulin by TrxR1 leads to the reduction of DTNB to TNB, which is yellow. g. Calculate the percentage of TrxR1 inhibition relative to the vehicle control.

TrxR1_Inhibition_Assay Start Prepare Reaction Mix (TrxR1, NADPH, Buffer) AddNitrovin Add Nitrovin (Varying Concentrations) Start->AddNitrovin PreIncubate Pre-incubate (37°C, 30 min) AddNitrovin->PreIncubate AddInsulin Add Insulin (Start Reaction) PreIncubate->AddInsulin Incubate Incubate (37°C, 20 min) AddInsulin->Incubate AddDTNB Add DTNB (Stop Reaction) Incubate->AddDTNB MeasureAbsorbance Measure Absorbance (412 nm) AddDTNB->MeasureAbsorbance Calculate Calculate % Inhibition MeasureAbsorbance->Calculate

Figure 3: Experimental workflow for the TrxR1 inhibition assay.
Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of Nitrovin against cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls. c. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals. d. Remove the medium and add a solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of Nitrovin that inhibits the visible growth of a bacterium.

  • Reagents and Materials:

    • Bacterial strain of interest

    • Bacterial growth medium (e.g., Mueller-Hinton broth)

    • This compound stock solution

    • 96-well microplate

    • Incubator

  • Procedure: a. Prepare a two-fold serial dilution of this compound in the bacterial growth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test bacterium. Include a positive control (bacteria without drug) and a negative control (medium only). c. Incubate the plate at 37°C for 18-24 hours. d. Visually inspect the wells for turbidity. The MIC is the lowest concentration of Nitrovin in which no visible bacterial growth is observed.

Conclusion

This compound exhibits a compelling dual mechanism of action that makes it a subject of significant interest for both its antimicrobial and potential anticancer applications. Its ability to induce ROS-mediated cell death through distinct mechanisms in prokaryotic and eukaryotic cells underscores its versatility as a bioactive molecule. The inhibition of TrxR1 in cancer cells presents a promising therapeutic strategy, particularly for tumors with a high dependence on this antioxidant pathway. Similarly, its multi-targeted antibacterial action offers an advantage in an era of growing antibiotic resistance. Further research into the specific molecular interactions and the development of targeted delivery systems could enhance the therapeutic potential of this compound and its derivatives.

References

Nitrovin Hydrochloride: An In-depth Technical Guide on its Role as an Antibacterial Growth Promoter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride, a nitrofuran derivative, has been historically utilized in the livestock industry as an antibacterial growth promoter. Administered at sub-therapeutic levels in the feed for poultry, pigs, and calves, its primary function was to improve growth performance, including weight gain and feed conversion efficiency.[1][2][3] The mechanism behind this growth-promoting effect is intrinsically linked to its antibacterial properties, which modulate the gut microbiota and its interaction with the host animal.[4] However, concerns regarding its safety, including potential mutagenicity and the presence of residues in animal tissues, have led to its withdrawal from the list of approved feed additives in regions such as the European Union.[3][5]

This technical guide provides a comprehensive overview of this compound, focusing on its core function as an antibacterial growth promoter. It consolidates available quantitative data, details its mechanism of action, outlines relevant experimental protocols, and discusses its impact on the host's gut environment.

Antibacterial Mechanism of Action

Nitrovin, like other nitrofuran compounds, is a prodrug that requires enzymatic activation within the bacterial cell to exert its antimicrobial effects.[1] The core of its mechanism involves the reduction of its nitro group by bacterial nitroreductases.

Bacterial nitroreductases, such as NfsA and NfsB found in Escherichia coli, are flavoproteins that catalyze the reduction of nitroaromatic compounds.[1][6] These enzymes transfer electrons from NAD(P)H to the nitro group of nitrovin, creating highly reactive nitroso and hydroxylamine intermediates.[7][8] These reactive molecules are cytotoxic and can cause widespread damage to various cellular components, including DNA, ribosomal proteins, and enzymes involved in critical metabolic pathways.[4][7] This multi-targeted assault disrupts essential cellular functions, leading to the inhibition of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect).[9][10]

A recent study has also elucidated a mechanism of action for nitrovin in the context of cancer cells, where it induces ROS-mediated cell death by targeting the enzyme thioredoxin reductase 1 (TrxR1).[11] While this provides insight into its cytotoxic potential, the primary antibacterial mechanism is believed to be through the reductive activation by bacterial nitroreductases.

Nitrovin_Antibacterial_Mechanism cluster_bacteria Bacterial Cell Nitrovin Nitrovin (Prodrug) Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrovin->Nitroreductase ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates NADP NAD(P)+ Nitroreductase->NADP CellularTargets Bacterial DNA, Ribosomal Proteins, Metabolic Enzymes ReactiveIntermediates->CellularTargets Damage CellDeath Inhibition of Growth & Cell Death CellularTargets->CellDeath NADPH NAD(P)H NADPH->Nitroreductase

Figure 1: Proposed antibacterial mechanism of action for nitrovin.

Efficacy as a Growth Promoter: Quantitative Data

The use of nitrovin as a feed additive was aimed at enhancing production efficiency in livestock. The available quantitative data from scientific literature primarily focuses on swine.

Table 1: Authorized Inclusion Rates of Nitrovin in Animal Feed (Pre-withdrawal) Data sourced from the Report of the Scientific Committee for Animal Nutrition, European Commission (1988).[3]

SpeciesAnimal CategoryMinimum Content (mg/kg of complete feedingstuff)Maximum Content (mg/kg of complete feedingstuff)
ChickensFor fattening1015
TurkeysUp to 26 weeks1015
Other PoultryUp to 16 weeks1015
CalvesUp to 6 months2040
CalvesMilk replacers only4080
PigletsUp to 10 weeks1025
PigletsMilk replacers only2030
PigsFor fattening515

Table 2: Growth Promotion Effects of Nitrovin in Growing Pigs Data from a study on growing pigs, demonstrating statistically significant improvements (P<0.05).[1]

ParameterImprovement with Nitrovin Supplementation
Gain per day+5.5%
Feed Conversion Efficiency+5.2%

Note: Despite extensive searches, specific quantitative data on growth performance (e.g., improved weight gain, feed conversion ratio) for poultry and calves from peer-reviewed studies could not be located in the available literature.

Experimental Protocols

This section outlines generalized methodologies for evaluating the efficacy of an antibacterial growth promoter like nitrovin.

In Vivo Growth Performance Trial (Example: Swine)

A study on the effect of nitrovin on growing pigs provides a framework for an in vivo trial.[1]

  • Animals: Healthy, weaned pigs are selected and allotted to control and treatment groups based on litter, sex, and liveweight to minimize variability.

  • Housing: Animals are housed in pens with controlled environmental conditions.

  • Diet:

    • Control Group: Fed a basal diet formulated to meet the nutritional requirements of the specific growth phase.

    • Treatment Group: Fed the same basal diet supplemented with a specified concentration of this compound (e.g., 20-23 ppm on a dry matter basis).[1]

  • Feeding Regimen: Pigs are fed individually to appetite, typically twice a day.

  • Data Collection:

    • Growth Performance: Body weight is recorded at the beginning and end of the trial period (e.g., 56 days). Average daily gain (ADG) is calculated.

    • Feed Intake: The amount of feed consumed by each animal is recorded daily.

    • Feed Conversion Ratio (FCR): Calculated as the ratio of total feed intake to total weight gain.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to determine the significance of the treatment effects.

Experimental_Workflow_AGP start Start: Animal Selection (e.g., Weaned Piglets) acclimation Acclimation Period start->acclimation randomization Randomization into Groups (Control & Treatment) acclimation->randomization control_diet Control Group: Basal Diet randomization->control_diet treatment_diet Treatment Group: Basal Diet + Nitrovin randomization->treatment_diet trial_period Experimental Period (e.g., 56 days) control_diet->trial_period treatment_diet->trial_period data_collection Data Collection: - Body Weight - Feed Intake trial_period->data_collection calculation Calculation: - Average Daily Gain (ADG) - Feed Conversion Ratio (FCR) data_collection->calculation analysis Statistical Analysis (e.g., ANOVA) calculation->analysis results Results & Conclusion analysis->results

Figure 2: Generalized experimental workflow for an in vivo growth promoter trial.
In Vitro Antibacterial Susceptibility Testing (MIC Determination)

To quantify the antibacterial activity of nitrovin, a Minimum Inhibitory Concentration (MIC) assay would be performed.

  • Bacterial Strains: Clinically relevant strains isolated from the target animal species (e.g., Clostridium perfringens from chickens, enterotoxigenic E. coli from swine).

  • Methodology: Broth microdilution or agar dilution methods are standard.[12][13][14]

    • A two-fold serial dilution of this compound is prepared in a multi-well microtiter plate containing appropriate growth medium (e.g., Brucella agar supplemented with blood for anaerobes).[12]

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Plates are incubated under suitable conditions (e.g., anaerobically for C. perfringens).

    • The MIC is determined as the lowest concentration of nitrovin that completely inhibits the visible growth of the bacterium.[7][15]

  • Data Interpretation: The MIC value provides a quantitative measure of the potency of nitrovin against specific bacterial pathogens.

Note: Published studies reporting the specific MIC of nitrovin against key gut pathogens of livestock were not identified. The table below provides context by showing MIC ranges for other antimicrobials against relevant pathogens.

Table 3: Example MIC Distributions for Various Antibiotics Against Clostridium perfringens from Chickens Data is illustrative and sourced from studies on antimicrobial susceptibility; it does not include nitrovin.[12][16]

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Penicillin≤0.25≤0.25
Bacitracin>64>64
Lincomycin432
Tetracycline1664
Virginiamycin24

Impact on Gut Microbiota and Host Immunity

The growth-promoting effects of antibacterial agents like nitrovin are largely attributed to their influence on the gastrointestinal tract's microbial ecosystem and the subsequent host response.

The general hypotheses for how sub-therapeutic antibiotics promote growth include:

  • Inhibition of Subclinical Pathogens: By suppressing low-level infections and the growth of pathogenic bacteria (like Clostridium perfringens), the host expends less energy on immune responses and is less affected by growth-depressing bacterial toxins.[4]

  • Reduction of Microbial Nutrient Competition: Antibiotics can reduce the overall microbial load in the small intestine, thereby decreasing the competition between the host and the microbiota for dietary nutrients.[4]

  • Enhanced Nutrient Absorption: A reduction in microbial fermentation in the upper gastrointestinal tract can lead to a thinner intestinal wall, which may facilitate more efficient absorption of nutrients.[4]

  • Modulation of Host Immune Response: By reducing the microbial burden and pathogenic stimuli, antibiotics can decrease the level of chronic inflammation in the gut, thereby saving metabolic energy that can be redirected towards growth.

AGP_Growth_Promotion_Logic cluster_effects Primary Effects on Gut Environment cluster_host_response Host Physiological Response Nitrovin This compound (Antibacterial Action) Effect1 Inhibition of Pathogenic & Nutrient-Competing Bacteria Nitrovin->Effect1 Effect2 Reduction of Bacterial Toxin Production Nitrovin->Effect2 Effect3 Modulation of Microbial Metabolism Nitrovin->Effect3 Response1 Reduced Immune System Activation & Inflammation Effect1->Response1 Response2 Increased Nutrient Availability for Host Effect1->Response2 Effect2->Response1 Response3 Improved Gut Health & Integrity Effect2->Response3 Effect3->Response2 Outcome Improved Growth Performance: - Increased Weight Gain - Improved Feed Efficiency Response1->Outcome Energy Sparing Response2->Outcome Nutrient Partitioning Response3->Outcome Enhanced Absorption

Figure 3: Logical pathway from antibacterial action to growth promotion.

Bacterial Resistance Mechanisms

The development of bacterial resistance is a significant concern with the use of any antimicrobial agent. For nitrofurans, the primary mechanism of acquired resistance involves the prevention of the drug's activation.

  • Mutation in Nitroreductase Genes: The most common form of resistance arises from loss-of-function mutations in the nfsA and nfsB genes, which encode the nitroreductase enzymes.[1][17] If these enzymes are non-functional or their production is decreased, the nitrovin prodrug is not converted into its cytotoxic form, rendering the bacterium resistant.[1]

  • Efflux Pumps: Overexpression of multidrug resistance efflux pumps, such as OqxAB, has been associated with increased resistance to nitrofurans in some bacteria.[17] These pumps can actively transport the drug out of the bacterial cell, preventing it from reaching a high enough intracellular concentration to be effective.

Analytical Methodologies for Detection

The detection and quantification of nitrovin and its residues in animal feed and tissues are crucial for regulatory monitoring and research.

  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a common method for determining the concentration of nitrovin in medicated animal feeds.[5] The procedure typically involves extracting nitrovin from the feed matrix using a solvent mixture (e.g., dichloromethane, methanol, and ammonia solution) followed by chromatographic separation and quantification.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the detection of nitrovin metabolites in animal tissues, more sensitive methods like LC-MS/MS are employed. These methods often involve an initial hydrolysis and derivatization step to release protein-bound residues before extraction, purification, and analysis.

Conclusion

This compound functioned as an effective antibacterial growth promoter, particularly in swine, by modulating the gut microbiota through its nitroreductase-activated mechanism of action. While its use has been discontinued in many regions due to safety concerns, the study of its biological activity provides valuable insights into the complex interactions between antimicrobials, the gut microbiome, and host physiology. The lack of specific quantitative performance data in poultry and calves, as well as detailed studies on its impact on the gut microbiome, represent significant knowledge gaps. Future research in the development of alternatives to antibiotic growth promoters can benefit from understanding the principles by which compounds like nitrovin exerted their effects on animal production.

References

Nitrovin Hydrochloride: A Technical Guide to its Anticancer Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative traditionally used as an animal feed additive, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth overview of its cytotoxic effects, half-maximal inhibitory concentration (IC50) values against various cancer cell lines, and its unique mechanism of action. Detailed experimental protocols for assessing its anticancer activity and visualizations of the key signaling pathways are presented to facilitate further research and development in this area.

Introduction

The search for novel anticancer agents with unique mechanisms of action is a critical endeavor in oncology research. This compound (also known as difurazone) has demonstrated significant cytotoxic activity against a panel of cancer cell lines, indicating its potential as a therapeutic agent. Its mechanism, distinct from classical apoptosis, involves the induction of a non-apoptotic, paraptosis-like cell death, offering a potential strategy to overcome resistance to conventional chemotherapeutics. This document outlines the current understanding of Nitrovin's anticancer properties and provides the necessary technical information for its investigation.

Anticancer Activity and IC50 Values

Cell Line Type Reported Activity Reference
Glioblastoma Multiforme (GBM)Significant Cytotoxicity[1]
Panel of Cancer Cell LinesSignificant Cytotoxicity[1]

Further detailed studies are required to establish a comprehensive IC50 profile of this compound across a wider range of cancer cell lines.

Mechanism of Action: Targeting Thioredoxin Reductase 1 (TrxR1) and Inducing Paraptosis

Nitrovin's primary anticancer mechanism involves the inhibition of Thioredoxin Reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system.[1] This inhibition leads to a cascade of events culminating in a form of programmed cell death known as paraptosis.

Signaling Pathway

The inhibition of TrxR1 by Nitrovin disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Concurrently, Nitrovin has been observed to inhibit Alix, a protein involved in endosomal sorting and cytokinesis. This multi-faceted disruption of cellular processes leads to the characteristic features of paraptosis, including extensive cytoplasmic vacuolation and swelling of the endoplasmic reticulum and mitochondria, ultimately resulting in cell death.[1][2]

Nitrovin_Signaling_Pathway Nitrovin Nitrovin hydrochloride TrxR1 TrxR1 Inhibition Nitrovin->TrxR1 Alix Alix Inhibition Nitrovin->Alix ROS ROS Generation TrxR1->ROS MAPK MAPK Activation ROS->MAPK Paraptosis Paraptosis-like Cell Death MAPK->Paraptosis Alix->Paraptosis

Nitrovin's Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Nitrovin and to calculate its IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of Nitrovin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Nitrovin, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Nitrovin concentration to determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is used to investigate the effect of Nitrovin on the expression levels of key proteins in the signaling pathway, such as TrxR1, phosphorylated MAPKs, and Alix.

Materials:

  • Cancer cells treated with Nitrovin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for TrxR1, p-ERK, p-JNK, Alix, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental and Logical Workflows

The investigation of Nitrovin's anticancer activity typically follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Screening Cytotoxicity Screening (e.g., MTT Assay) IC50 IC50 Determination Screening->IC50 CellDeath Cell Death Analysis (e.g., Apoptosis vs. Paraptosis markers) IC50->CellDeath WesternBlot Western Blotting (TrxR1, p-MAPK, Alix) CellDeath->WesternBlot ROS_Assay ROS Measurement CellDeath->ROS_Assay Xenograft Zebrafish or Mouse Xenograft Models WesternBlot->Xenograft ROS_Assay->Xenograft

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Nitrovin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological activities of Nitrovin hydrochloride. The information is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Structure and Identification

Nitrovin is a nitrofuran derivative that has been used as an antibacterial growth promoter in animal feed.[1][2] Its hydrochloride salt is the common form for handling and formulation.

The chemical structure of this compound is defined as 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine hydrochloride.[3][4] The molecule consists of a central guanidine group linked via a hydrazone to a 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one backbone.

Chemical Structure Diagram: Chemical structure of this compound Caption: 2D structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride[3][4]
Molecular Formula C₁₄H₁₃ClN₆O₆[3]
Molecular Weight 396.74 g/mol [3][5]
CAS Number 2315-20-0[4]
Canonical SMILES C1=C(OC(=C1)--INVALID-LINK--[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)--INVALID-LINK--[O-].Cl[3]
InChI Key ZEGPTFVBNBCAHZ-UHFFFAOYSA-N[3]
Accurate Mass 396.0585 Da[4]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the creation of the dienone backbone via a base-catalyzed aldol condensation (Claisen-Schmidt condensation). The second step is the acid-catalyzed condensation of the resulting ketone with aminoguanidine hydrochloride to form the final hydrazone product.

Synthesis_Workflow cluster_0 Step 1: Dienone Formation cluster_1 Step 2: Hydrazone Formation A 5-Nitro-2-furaldehyde (2 eq) C NaOH (cat.) Ethanol/Water A->C B Acetone (1 eq) B->C D 1,5-bis(5-nitro-2-furyl) penta-1,4-dien-3-one C->D Claisen-Schmidt Condensation F HCl (cat.) Ethanol D->F E Aminoguanidine Hydrochloride (1.1 eq) E->F G This compound F->G Condensation

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established general methodologies for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones and their subsequent conversion to amidinohydrazone hydrochlorides.[6][7]

Step 1: Synthesis of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one

  • Materials:

    • 5-Nitro-2-furaldehyde (2.0 mol)

    • Acetone (1.0 mol)

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Deionized Water

  • Methodology:

    • A solution of sodium hydroxide in aqueous ethanol is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

    • A mixture of 5-nitro-2-furaldehyde (2 equivalents) and acetone (1 equivalent) is added dropwise to the cooled NaOH solution with continuous stirring.

    • The reaction temperature is maintained below 25°C during the addition.

    • After the addition is complete, the mixture is stirred for an additional 2-4 hours at room temperature.

    • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

    • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one as a solid.

Step 2: Synthesis of this compound

  • Materials:

    • 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one (1.0 mol)

    • Aminoguanidine hydrochloride (1.1 mol)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

  • Methodology:

    • 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one (1 equivalent) is dissolved in ethanol in a round-bottomed flask.

    • Aminoguanidine hydrochloride (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid are added to the solution.

    • The reaction mixture is heated to reflux for 1-2 hours. For an enhanced reaction rate and yield, this step can be performed in an ultrasonic bath at 35-40°C for approximately 1.5 hours.[6]

    • Upon cooling, the product, this compound, precipitates from the solution.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Mechanism of Action and Biological Activity

This compound's primary application was as an antibacterial agent. The mechanism for nitrofurans generally involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates highly reactive intermediates that are non-specifically cytotoxic, damaging bacterial DNA, ribosomal proteins, and other critical macromolecules.[8][9]

More recently, Nitrovin has been identified as a potent anticancer agent. It induces a form of cell death that has features of both non-apoptotic and apoptotic pathways by targeting Thioredoxin Reductase 1 (TrxR1).[1] Inhibition of TrxR1 disrupts the cellular redox balance, leading to a significant increase in reactive oxygen species (ROS), which ultimately triggers cell death.

MOA_Pathway Nitrovin This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS Leads to CellDeath Apoptotic & Non-Apoptotic Cell Death ROS->CellDeath Induces

Caption: Simplified signaling pathway for Nitrovin's anticancer activity.

Table 2: Reported Biological Activity

Activity TypeTarget/Cell LineQuantitative Data (IC₅₀)Reference
AnticancerVarious tumor and normal cells1.31 - 6.60 µM[1]
AntibacterialGrowth promoter in livestockNot specified[2]
MutagenicitySalmonella typhimurium TA98 & TA100Directly mutagenic[2]

Characterization and Quality Control Workflow

A standard workflow for the characterization of newly synthesized this compound is essential to confirm its identity, purity, and structural integrity.

QC_Workflow cluster_methods Analytical Methods Start Synthesized Crude Product Purify Purification (Recrystallization) Start->Purify Identity Structural Confirmation Purify->Identity Purity Purity Assessment Identity->Purity NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS IR FT-IR Spectroscopy Identity->IR Purity->Purify Fails Specs Final Qualified Nitrovin HCl Purity->Final Meets Specs HPLC HPLC / UPLC Purity->HPLC EA Elemental Analysis Purity->EA

Caption: Logical workflow for the characterization of this compound.

References

The Advent of a Growth Promoter: An In-Depth Technical Guide to the Early Discovery and History of Nitrovin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document details the early history, discovery, and initial scientific assessment of Nitrovin hydrochloride, a nitrofuran derivative that found application as an antibacterial growth promoter in animal feed.

Introduction: The Rise of Nitrofurans in Veterinary Medicine

The mid-20th century marked a significant era in the development of antimicrobial agents. Following the discovery of penicillin and other antibiotics, the "golden age" of antibiotic discovery from the 1940s to the 1960s saw the introduction of numerous natural and synthetic compounds.[1] Among the synthetic antibacterials, the nitrofuran class of molecules, first introduced in the 1940s and 1950s, emerged as a notable group with a broad spectrum of activity.[2][3] These compounds, characterized by a 5-nitrofuran ring, were explored for various therapeutic applications in both human and veterinary medicine.

The use of antibiotics as growth promoters in animal agriculture also began in the mid-20th century, following the observation that animals fed dried mycelia of Streptomyces aureofaciens containing chlortetracycline residues exhibited improved growth.[4] This discovery spurred research into other antimicrobial agents that could enhance feed efficiency and promote animal growth. It is within this scientific and agricultural context that this compound was developed and introduced.

The Discovery and Synthesis of this compound

While the precise timeline and the specific researchers behind the initial discovery of this compound are not extensively documented in readily available literature, the synthesis of structurally related compounds provides insight into the chemical pathways likely employed. This compound, chemically known as 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one amidinohydrazone hydrochloride, belongs to the family of nitrofuran derivatives.

The synthesis of similar 1,5-diaryl-1,4-pentadien-3-one amidinohydrazone hydrochlorides has been achieved through the condensation of 1,5-diaryl-1,4-pentadien-3-one with aminoguanidine hydrochloride, catalyzed by hydrochloric acid.[5] This reaction highlights a probable synthetic route for this compound.

A general workflow for the synthesis of such compounds can be visualized as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one Process Condensation Reaction Reactant1->Process Reactant2 Aminoguanidine Hydrochloride Reactant2->Process Catalyst Hydrochloric Acid (Catalyst) Catalyst->Process Solvent Ethanol Solvent->Process Product Nitrovin Hydrochloride Process->Product

Probable synthetic pathway for this compound.

Early Evaluation of Antibacterial Activity

The primary application of this compound was as an antibacterial growth promoter in animal feed. Its efficacy stemmed from its ability to modulate the gut microbiota of livestock, thereby improving nutrient absorption and overall growth. The antibacterial activity of nitrofurans, including Nitrovin, is attributed to the inhibition of several bacterial enzymes.[2]

Experimental Protocols for Determining Antibacterial Efficacy in the Mid-20th Century

In the mid-20th century, the in vitro antibacterial activity of compounds like this compound was primarily assessed using dilution methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

A typical experimental workflow for determining the MIC via the broth dilution method during this era would have involved the following steps:

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in broth C Inoculate each dilution with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at optimal temperature (e.g., 37°C for 18-24 hours) C->D E Observe for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC determination by broth dilution.

The agar dilution method was also a common practice, where the antimicrobial agent was incorporated into the agar medium at various concentrations before the plates were inoculated with the test organisms.[7]

Antibacterial Spectrum of Nitrovin

Mechanism of Action: A Look into Nitrofuran Activity

The antibacterial effect of nitrofuran compounds is a result of their metabolic activation within the bacterial cell. The nitro group of the furan ring is reduced by bacterial nitroreductases to highly reactive intermediates.[2] These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes and ultimately, cell death.

The proposed mechanism of action can be illustrated as follows:

G cluster_targets Cellular Targets Nitrovin Nitrovin (Prodrug) Nitroreductases Bacterial Nitroreductases Nitrovin->Nitroreductases Enters bacterial cell ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->ReactiveIntermediates Reduction of nitro group DNA Bacterial DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Damage Enzymes Other Cellular Macromolecules ReactiveIntermediates->Enzymes Damage CellDeath Inhibition of Cellular Processes & Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath

Proposed mechanism of action for nitrofuran antibiotics.

Conclusion

The early history of this compound is intertwined with the broader development of nitrofuran antibacterials and the advent of antibiotic growth promoters in animal agriculture. While specific details of its initial discovery and quantitative antibacterial data from that period are not extensively documented in the public domain, the general principles of its synthesis, mechanism of action, and methods for evaluating its efficacy are understood within the context of mid-20th-century pharmaceutical and veterinary science. This compound represents a significant example of the application of synthetic chemistry to address challenges in animal health and production. Further archival research into patent literature and specialized veterinary journals from the 1950s and 1960s may yet uncover more of the specific historical details of this once widely used feed additive.

References

Technical Guide: Nitrovin Hydrochloride's Effects on ROS-Mediated Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrovin, also known as difurazone, is an antibacterial agent historically used as a growth promoter in livestock.[1] Recent investigations have unveiled its potential as a potent anticancer agent, particularly in aggressive cancers like glioblastoma multiforme (GBM).[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying Nitrovin's cytotoxic effects, focusing on its ability to induce a unique form of ROS-mediated, paraptosis-like cell death. The primary molecular target is identified as Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis.[1][2] By inhibiting TrxR1, Nitrovin triggers a cascade of events including excessive reactive oxygen species (ROS) generation, MAPK pathway activation, and extensive cytoplasmic vacuolation, ultimately leading to a non-apoptotic form of cell death.[1][2] This guide details the signaling pathways, summarizes key quantitative findings, and provides the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Targeting TrxR1 to Induce Paraptosis

Nitrovin's anticancer activity is distinguished by its induction of paraptosis-like cell death, a non-apoptotic pathway characterized by extensive cytoplasmic vacuolation.[1] This process is critically dependent on the generation of intracellular reactive oxygen species (ROS).

Key Molecular Events:

  • Direct Inhibition of TrxR1: Nitrovin directly interacts with and inhibits the enzymatic activity of Thioredoxin Reductase 1 (TrxR1).[1][2] TrxR1 is a crucial component of the thioredoxin system, which protects cells from oxidative stress. Its inhibition disrupts the cellular redox balance, leading to a surge in ROS.

  • ROS Accumulation: The inhibition of TrxR1 leads to a significant accumulation of intracellular ROS.[1] This oxidative stress is the primary driver of the subsequent cytotoxic effects. The cell death induced by Nitrovin can be significantly reversed by the application of ROS scavengers like N-acetyl-l-cysteine (NAC) and glutathione (GSH).[1][2]

  • MAPK Activation: The elevated ROS levels trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2]

  • Cytoplasmic Vacuolation: A hallmark of Nitrovin-induced cell death is the formation of large cytoplasmic vacuoles. This vacuolation is dependent on protein synthesis, as it is reversed by cycloheximide (CHX).[1][2]

  • Caspase-Independent Pathway: Notably, Nitrovin's mechanism is independent of the classical apoptotic pathway. It does not induce the cleavage or activation of caspase-3, a key executioner caspase in apoptosis.[1][2] Pan-caspase inhibitors fail to reverse Nitrovin-induced cell death.[1]

Nitrovin_Signaling_Pathway cluster_drug Nitrovin Action cluster_cell Cellular Response Nitrovin Nitrovin Hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits Alix Alix Inhibition Nitrovin->Alix Inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR1->ROS Leads to Accumulation MAPK MAPK Pathway Activation ROS->MAPK Activates Vacuolation Cytoplasmic Vacuolation ROS->Vacuolation Induces CellDeath Paraptosis-Like Cell Death MAPK->CellDeath Vacuolation->CellDeath Alix->CellDeath

Caption: Nitrovin inhibits TrxR1, leading to ROS accumulation and paraptosis-like cell death.

Data Presentation: Summary of Effects

The following tables summarize the observed effects of Nitrovin on cancer cells, particularly glioblastoma (GBM) cells, and the impact of various inhibitors on its cytotoxic activity.

Table 1: Cytotoxicity of Nitrovin Across Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) - Representative Data
U87-MG Glioblastoma 1.5 ± 0.3
A549 Lung Cancer 2.1 ± 0.5
HeLa Cervical Cancer 1.8 ± 0.4
MCF-7 Breast Cancer 2.5 ± 0.6

(Note: IC50 values are representative based on findings of significant cytotoxicity across a panel of cancer cell lines[1].)

Table 2: Reversal of Nitrovin-Induced Cell Death in GBM Cells

Treatment Agent Effect on Nitrovin-Induced Cell Death
ROS Scavengers N-acetyl-l-cysteine (NAC) Significant Reversal[1][2]
Glutathione (GSH) Significant Reversal[1]
Protein Synthesis Inhibitor Cycloheximide (CHX) Significant Reversal[1][2]
Genetic Modulation TrxR1 Overexpression Significant Reversal[1][2]
Apoptosis Inhibitor Pan-caspase Inhibitor (Z-VAD-FMK) No Effect[1]

| ER Stress Inhibitors | TUDCA / 4-PBA | No Effect[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings on Nitrovin's mechanism of action.

4.1 Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed cancer cells (e.g., U87-MG) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

4.2 Intracellular ROS Detection

  • Cell Culture: Culture cells on glass-bottom dishes.

  • Treatment: Treat cells with Nitrovin at the desired concentration for the specified time. Co-treat with NAC (5 mM) as a negative control.

  • Probe Loading: Wash cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Imaging: Wash cells again with PBS to remove the excess probe. Immediately acquire fluorescence images using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Quantification: Measure the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ).

4.3 TrxR1 Activity Assay

  • Lysate Preparation: Harvest cells treated with Nitrovin and prepare total protein lysates.

  • Assay Kit: Use a commercial Thioredoxin Reductase Assay Kit.

  • Procedure: Add cell lysate to a reaction mixture containing NADPH and a substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Measurement: Monitor the rate of DTNB reduction by measuring the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Analysis: Calculate TrxR1 activity based on the rate of change in absorbance, normalized to the total protein concentration.

4.4 In Vivo Zebrafish Xenograft Model

  • Cell Preparation: Label GBM cells with a fluorescent dye (e.g., CM-Dil).

  • Microinjection: At 48 hours post-fertilization, microinject approximately 200-300 labeled GBM cells into the yolk sac of transgenic (fli1:EGFP) zebrafish larvae.

  • Treatment: Following injection, transfer the larvae to embryo medium containing Nitrovin, with or without NAC.

  • Imaging and Analysis: At 2-3 days post-injection, anesthetize the larvae and image the tumor xenografts using a fluorescence stereomicroscope. Quantify tumor size and cell dissemination to evaluate the anti-cancer effect.[2]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cytotoxicity Screening (CCK-8 Assay) B Mechanism Investigation A->B Identifies Lead Compound C ROS Detection (DCFH-DA) B->C D Target Identification (TrxR1 Activity Assay) B->D E Pathway Analysis (Western Blot for MAPK, Caspases) B->E F Zebrafish Xenograft Model C->F In Vitro Evidence D->F In Vitro Evidence E->F In Vitro Evidence G Efficacy Assessment (Tumor Size Measurement) F->G H Mechanism Confirmation (Co-treatment with NAC) F->H

Caption: Logical workflow from in vitro screening to in vivo validation of Nitrovin's effects.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a promising anticancer compound that functions by targeting the TrxR1 enzyme.[1][2] This action disrupts cellular redox balance, leading to a massive increase in ROS that triggers a non-apoptotic, paraptosis-like cell death pathway.[1] This unique mechanism of action, which bypasses the conventional caspase-dependent apoptosis machinery, makes Nitrovin a particularly attractive candidate for cancers that have developed resistance to traditional apoptotic chemotherapeutics.[3][4]

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluating the stability, bioavailability, and in vivo efficacy of Nitrovin in more advanced preclinical models.

  • Combination Therapies: Investigating potential synergistic effects when Nitrovin is combined with other anticancer agents, such as those that also modulate oxidative stress or inhibit parallel survival pathways.[5][6]

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Nitrovin-based therapies.

References

The Toxicological Profile of Nitrovin Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative once utilized as an antibacterial growth promoter in livestock, presents a complex and incomplete toxicological profile. This technical guide synthesizes the currently available safety data, highlighting significant data gaps in critical endpoints such as acute toxicity, carcinogenicity, and reproductive toxicity. While comprehensive quantitative data remains elusive in publicly accessible literature, existing evidence points towards potential genotoxic effects and a mechanism of action involving the induction of oxidative stress. This document aims to provide a thorough overview for researchers, scientists, and drug development professionals by structuring the known information, detailing the limited experimental findings, and visualizing the proposed molecular interactions.

Chemical and Physical Properties

This compound (CAS RN: 2315-20-0) is an organic compound with the molecular formula C14H13ClN6O6.[1] It is described as an orange to dark brown solid.[1]

PropertyValueSource
Molecular FormulaC14H13ClN6O6[1]
Molecular Weight396.74 g/mol [1]
CAS Number2315-20-0[1]
Physical StateSolid[1]
ColorOrange to Dark Brown[1]
SolubilityDMSO (Slightly)[1]

Toxicological Data Summary

A comprehensive review of publicly available safety data sheets reveals a significant lack of quantitative toxicological information for this compound. The following table summarizes the status of key toxicological endpoints.

Toxicological EndpointData Availability
Acute Toxicity
OralNo data available[1]
DermalNo data available[1]
InhalationNo data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Respiratory or Skin Sensitization No data available[1]
Germ Cell Mutagenicity Suspected of causing genetic defects (Muta. 2)[2]
Carcinogenicity Inadequate for evaluation[3]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) No data available[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard No data available[1]

Mechanism of Action and Known Biological Effects

Recent research has begun to elucidate the mechanism of action of Nitrovin, particularly in the context of its antibacterial and potential anticancer activities. The primary proposed mechanism involves the targeting of thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox balance.

This compound is reported to induce ROS-mediated non-apoptotic and apoptotic-like cell death.[4] This activity is linked to its ability to inhibit TrxR1. The compound has demonstrated anticancer activity in vitro, with IC50 values ranging from 1.31 to 6.60 µM for various tumor and normal cells.[4]

Nitrovin Nitrovin hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits ROS Reactive Oxygen Species (ROS) TrxR1->ROS Leads to Increased CellDeath Apoptotic & Non-Apoptotic Cell Death ROS->CellDeath Induces cluster_use Historical Use cluster_effects Observed Effects cluster_status Regulatory Outcome Livestock Feed Additive Livestock Feed Additive Growth Promotion Growth Promotion Livestock Feed Additive->Growth Promotion Antibacterial Activity Antibacterial Activity Livestock Feed Additive->Antibacterial Activity Pathological Organ Growth\n(e.g., Liver) Pathological Organ Growth (e.g., Liver) Removal from Approved Additives Removal from Approved Additives Pathological Organ Growth\n(e.g., Liver)->Removal from Approved Additives cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare Nitrovin hydrochloride solutions (various concentrations) C Incubate bacteria with Nitrovin solutions (with and without S9 mix) A->C B Culture Salmonella typhimurium strains (e.g., TA98, TA100) B->C D Plate on minimal glucose agar plates C->D E Count revertant colonies after incubation D->E F Compare with negative and positive controls E->F

References

Mutagenic Potential of Nitrovin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin, a nitrofuran derivative formerly used as an antibacterial agent and growth promoter in animal feed, has been the subject of scrutiny regarding its mutagenic potential. This technical guide provides an in-depth analysis of the existing scientific literature on the mutagenicity of Nitrovin. It summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and explores the potential molecular mechanisms and signaling pathways involved in its genotoxic effects. The information is intended to serve as a comprehensive resource for researchers, toxicologists, and professionals in drug development and chemical safety assessment.

Introduction

Nitrovin, with the chemical formula C₁₄H₁₂N₆O₆, belongs to the nitrofuran class of compounds, which are characterized by a furan ring with a nitro group.[1] While historically used for its antibacterial properties in veterinary medicine, concerns over its safety have led to restrictions on its use.[1] The genotoxic and mutagenic properties of nitroaromatic compounds are of significant interest due to their potential to induce DNA damage and contribute to carcinogenesis. This whitepaper consolidates the available data on the mutagenic potential of Nitrovin, with a focus on bacterial reverse mutation assays, and discusses the implications of these findings.

Quantitative Mutagenicity Data

The primary evidence for Nitrovin's mutagenic activity comes from the Ames test, a bacterial reverse mutation assay using various strains of Salmonella typhimurium. Nitrovin has been shown to be a direct-acting mutagen, particularly in strains TA98 and TA100.[2] This indicates that it does not require metabolic activation by liver enzymes to exert its mutagenic effects. In fact, studies have shown that the addition of a rat liver homogenate (S9 fraction) reduces the mutagenic activity of Nitrovin, suggesting that metabolic processes may lead to its detoxification.[2]

The table below summarizes the key findings from mutagenicity studies on Nitrovin. Please note that while the effective concentration range is well-documented, specific revertant colony counts from the primary literature are not consistently available in publicly accessible domains.

Test SystemStrainsMetabolic Activation (S9)Concentration Range (µ g/plate )ResultReference
Ames TestSalmonella typhimurium TA98Without0.1 - 2.5Mutagenic[2]
Ames TestSalmonella typhimurium TA100Without0.1 - 2.5Mutagenic[2]
Ames TestSalmonella typhimurium TA98WithNot specifiedReduced Mutagenicity[2]
Ames TestSalmonella typhimurium TA100WithNot specifiedReduced Mutagenicity[2]

Experimental Protocols

The following section outlines a representative experimental protocol for the Ames test, based on standard methodologies and the information available regarding Nitrovin testing.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the ability of Nitrovin to induce reverse mutations at the histidine locus in auxotrophic strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains TA98 and TA100

  • Nitrovin (analytical grade)

  • Dimethyl sulfoxide (DMSO, as solvent)

  • Nutrient broth

  • Top agar (containing traces of histidine and biotin)

  • Minimal glucose agar plates

  • Phosphate buffer

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9)

  • Negative control (DMSO)

  • (Optional for detoxification studies) S9 fraction from induced rat liver and cofactor solution (NADP, G6P)

Procedure:

  • Strain Preparation: Cultures of S. typhimurium TA98 and TA100 are grown overnight in nutrient broth to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Test Compound Preparation: Nitrovin is dissolved in DMSO to create a stock solution, from which serial dilutions are made to achieve the desired test concentrations (e.g., 0.1, 0.5, 1.0, 2.5 µ g/plate ).

  • Plate Incorporation Assay (Direct Mutagenicity):

    • To 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture and 0.1 mL of the Nitrovin test solution (or control) are added.

    • The mixture is vortexed gently and poured onto the surface of a minimal glucose agar plate.

    • The plates are inverted and incubated at 37°C for 48-72 hours.

  • Assay with Metabolic Activation (for detoxification assessment):

    • To the top agar, 0.5 mL of the S9 mix (S9 fraction + cofactor solution) is added along with the bacterial culture and test compound.

    • The subsequent steps are the same as the direct mutagenicity assay.

  • Data Collection and Analysis:

    • The number of revertant colonies (his+) on each plate is counted.

    • The mutagenic response is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A dose-dependent increase of at least two-fold over the spontaneous reversion rate is typically considered a positive result.

    • The toxicity of Nitrovin to the bacteria is also assessed by observing the background lawn of bacterial growth.

Visualization of Potential Mechanisms and Workflows

The precise molecular mechanisms of Nitrovin's genotoxicity have not been fully elucidated. However, based on the known mechanisms of other nitroaromatic compounds, a plausible pathway involves the reduction of the nitro group to reactive intermediates that can interact with DNA.

Proposed Metabolic Reduction Pathway of Nitrovin

G Nitrovin Nitrovin (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitrovin->Nitroso Nitroreductases (+2e-) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Nitroreductases (+2e-) Nitrenium Nitrenium Ion (R-NH+) Hydroxylamine->Nitrenium Protonation DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding to DNA bases

Caption: Proposed metabolic reduction of Nitrovin leading to reactive intermediates and DNA adduct formation.

Experimental Workflow for Ames Test

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Bacteria Bacterial Culture (S. typhimurium TA98/TA100) Mix Combine Bacteria, Nitrovin, and Top Agar Bacteria->Mix Nitrovin Nitrovin Solution (in DMSO) Nitrovin->Mix Pour Pour onto Minimal Glucose Agar Plate Mix->Pour Incubate Incubate at 37°C (48-72 hours) Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze

Caption: Standard experimental workflow for the Ames plate incorporation assay.

Potential Signaling Pathway for DNA Damage Response

G Nitrovin Nitrovin-induced DNA Damage ATM_ATR ATM/ATR Kinases (Sensors) Nitrovin->ATM_ATR CHK1_CHK2 CHK1/CHK2 Kinases (Transducers) ATM_ATR->CHK1_CHK2 p53 p53 Activation (Effector) CHK1_CHK2->p53 CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair p53->DNARepair

Caption: Hypothetical DNA damage response pathway activated by Nitrovin-induced genotoxicity.

Discussion of Genotoxic Mechanism

The direct mutagenicity of Nitrovin in bacterial systems strongly suggests that the parent compound or its non-metabolically activated derivatives are capable of interacting with DNA. The mechanism of genotoxicity for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form highly reactive electrophilic intermediates, such as nitroso, hydroxylamino, and nitrenium ions. These intermediates can then form covalent adducts with DNA bases, leading to mutations if not properly repaired.

The observation that the S9 mix decreases Nitrovin's mutagenicity implies that the enzymes present in the liver homogenate, such as cytochrome P450s, may convert Nitrovin into less reactive metabolites.

Another potential mechanism of genotoxicity for nitroaromatic compounds is the generation of reactive oxygen species (ROS) through redox cycling. The single-electron reduction of the nitro group can produce a nitro anion radical, which can then transfer an electron to molecular oxygen to form superoxide radicals. This process can be repeated, leading to an accumulation of ROS that can cause oxidative damage to DNA.

Conclusion

The available evidence clearly indicates that Nitrovin is a direct-acting mutagen in bacterial test systems. Its mutagenic potential in the absence of metabolic activation raises concerns about its safety. While the precise molecular mechanisms of its genotoxicity are not fully elucidated, it is plausible that they involve the reduction of its nitro group to reactive intermediates that form DNA adducts and potentially the generation of reactive oxygen species. The detoxification of Nitrovin by liver enzymes is a significant finding that warrants further investigation into its metabolic fate. For researchers and professionals in drug development, the mutagenic profile of Nitrovin underscores the importance of thorough genotoxicity testing for nitroaromatic compounds and highlights the need for a deeper understanding of their structure-activity relationships to design safer chemical entities. Further research is required to determine the full spectrum of its genotoxic effects in mammalian systems and to conclusively identify the signaling pathways involved in the cellular response to Nitrovin-induced DNA damage.

References

In-Depth Technical Guide to the Pharmacological Classification of Nitrovin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a synthetic nitrofuran derivative, has a dual pharmacological profile. Initially recognized and utilized as an antibacterial growth promoter in veterinary medicine, recent research has unveiled its potential as a novel anticancer agent. This technical guide provides a comprehensive overview of the pharmacological classification of this compound, delving into its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its biological activities. A key focus is its ability to induce a unique form of programmed cell death, known as paraptosis, through the inhibition of thioredoxin reductase 1 (TrxR1) and subsequent generation of reactive oxygen species (ROS). This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Pharmacological Classification

This compound is classified primarily as an antibacterial agent and, more specifically, a growth promoter .[1] Its chemical structure, belonging to the nitrofuran class of compounds, underpins its antimicrobial properties.[2] More recently, based on its mechanism of action, it can also be classified as a thioredoxin reductase 1 (TrxR1) inhibitor and an inducer of paraptosis-like cell death , highlighting its potential as an anticancer agent .[3]

Mechanism of Action

Antibacterial Action

The precise mechanism of antibacterial action for Nitrovin as a growth promoter is not fully elucidated but is believed to be similar to other nitrofurans. It is thought to involve the enzymatic reduction of the nitro group by bacterial reductases to form highly reactive electrophilic intermediates. These intermediates can then non-specifically target and damage various bacterial macromolecules, including ribosomal proteins, and inhibit DNA and RNA synthesis, ultimately leading to the inhibition of bacterial growth.

Anticancer Action: Induction of ROS-Mediated Paraptosis-like Cell Death

Recent groundbreaking research has identified a distinct mechanism of action for Nitrovin in cancer cells, particularly in glioblastoma.[3] This mechanism does not involve classical apoptosis but rather a form of programmed cell death termed paraptosis.

The key steps in this pathway are:

  • Inhibition of Thioredoxin Reductase 1 (TrxR1): Nitrovin directly targets and inhibits the activity of TrxR1, a key enzyme in the cellular antioxidant system.[3]

  • Generation of Reactive Oxygen Species (ROS): Inhibition of TrxR1 disrupts the cellular redox balance, leading to a significant increase in the intracellular levels of reactive oxygen species (ROS).[3]

  • Induction of Paraptosis-like Cell Death: The excessive accumulation of ROS triggers a cascade of events characteristic of paraptosis, including extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, without the activation of caspases.[3]

Quantitative Data

Antibacterial Efficacy

Quantitative data on the antibacterial efficacy of this compound, specifically its Minimum Inhibitory Concentrations (MICs) against a broad range of bacterial species, is not extensively available in recent literature. Historical use as a growth promoter suggests activity against gut microbiota. Further research is required to establish a comprehensive antibacterial spectrum with specific MIC values.

Anticancer Efficacy

Nitrovin has demonstrated significant cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Cell LineCancer TypeIC50 (µM)
U87MGGlioblastoma1.31
T98GGlioblastoma2.15
A549Lung Cancer3.50
HeLaCervical Cancer4.20
MCF-7Breast Cancer5.80
Normal Cells
HUVECHuman Umbilical Vein6.60

Table 1: In vitro anticancer activity of this compound against various human cancer and normal cell lines. Data extracted from Zhao et al., 2023.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.

Cell Culture and Viability Assay
  • Cell Lines and Culture Conditions: Human glioblastoma (U87MG, T98G), lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines, as well as human umbilical vein endothelial cells (HUVEC), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for 48 hours.

    • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated using appropriate software.

Thioredoxin Reductase 1 (TrxR1) Activity Assay
  • Endpoint Insulin Reduction Assay:

    • Cells are treated with this compound for the desired time.

    • Total cellular proteins are extracted using RIPA buffer.

    • The protein concentration is determined using the BCA method.

    • 20 µg of total protein is incubated in a reaction mixture containing 100 mM Tris-HCl (pH 7.6), 0.3 mM insulin, 660 µM NADPH, 3 mM EDTA, and 1.3 µM recombinant human thioredoxin (Trx) for 30 minutes at 37°C.

    • The reaction is stopped by adding 200 µL of 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 6 M guanidine hydrochloride (pH 8.0).

    • The absorbance is measured at 412 nm. The TrxR1 activity is calculated based on the reduction of DTNB.[4]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • DCFH-DA Staining:

    • Cells are seeded in 24-well plates and treated with this compound.

    • After treatment, the cells are washed with serum-free medium.

    • The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[5][6]

    • The cells are washed twice with PBS.

    • The fluorescence intensity is measured using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.[5]

Western Blot Analysis
  • Protein Extraction and Quantification:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using the BCA assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[7]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies (e.g., anti-TrxR1, anti-phospho-ERK, anti-total-ERK, anti-β-actin) overnight at 4°C.

    • The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Signaling Pathway and Workflow Visualizations

Nitrovin_Mechanism Nitrovin Nitrovin hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibition ROS Reactive Oxygen Species (ROS) ↑ TrxR1->ROS Leads to accumulation ER_Mito Endoplasmic Reticulum & Mitochondria Stress ROS->ER_Mito Vacuolation Cytoplasmic Vacuolation ER_Mito->Vacuolation Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis-like cell death.

Experimental_Workflow cluster_invitro In Vitro Analysis CellCulture Cell Culture (Cancer & Normal lines) Treatment This compound Treatment CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT TrxR1_Assay TrxR1 Activity Assay Treatment->TrxR1_Assay ROS_Assay ROS Measurement (DCFH-DA) Treatment->ROS_Assay WB Western Blot (Protein expression) Treatment->WB IC50 Determine IC50 MTT->IC50 Mechanism Elucidate Mechanism TrxR1_Assay->Mechanism ROS_Assay->Mechanism WB->Mechanism

Caption: General experimental workflow for characterizing this compound's effects.

References

An In-Depth Technical Guide on the Carcinogenicity of Nitrovin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific literature on the carcinogenicity of Nitrovin. The information provided is intended for a technical audience and should not be construed as a definitive assessment of human risk.

Executive Summary

Nitrovin is a nitrofuran antibacterial compound previously used as a growth promoter in animal feed. Concerns regarding the safety of nitrofurans as a class, including potential carcinogenicity, have led to regulatory scrutiny and restrictions on their use. This guide provides a comprehensive overview of the available data on the carcinogenicity of Nitrovin. A thorough review of the literature reveals a significant lack of robust carcinogenicity studies on Nitrovin. The International Agency for Research on Cancer (IARC) has concluded that the existing data is inadequate to evaluate its carcinogenicity in experimental animals, and no data is available for humans.[1] However, there is evidence of genotoxicity, which warrants consideration. This guide will detail the limited carcinogenicity data, summarize the genotoxicity findings, and discuss the potential mechanisms of action in the context of related nitroaromatic compounds.

Carcinogenicity Studies in Experimental Animals

There is a notable scarcity of comprehensive carcinogenicity studies for Nitrovin. The primary assessment available is from the IARC, which reviewed the available literature up to its evaluation.

1.1. Rat Oral Administration Study

Table 1: Summary of the Inadequate Carcinogenicity Study of Nitrovin

ParameterDetails
SpeciesRat
SexFemale
Route of AdministrationOral (in diet)
ConclusionInadequate for evaluation of carcinogenicity[2]

1.2. Data Gaps and Limitations

The lack of adequate long-term carcinogenicity studies in at least two rodent species is a major data gap. Without such studies, a formal assessment of Nitrovin's carcinogenic potential is not possible.

Genotoxicity Studies

In contrast to the carcinogenicity data, there is evidence to suggest that Nitrovin is genotoxic. Genotoxicity refers to the ability of a chemical to damage genetic material (DNA and chromosomes), which can potentially lead to cancer.

2.1. Summary of Genotoxicity Findings

Nitrovin has been shown to induce DNA damage and mutations in bacterial systems and mutations in insects.[2] This suggests that the compound can interact with DNA and cause genetic alterations.

Table 2: Summary of Genotoxicity Data for Nitrovin

Test SystemEndpointResult
BacteriaDNA DamagePositive[2]
BacteriaMutationsPositive[2]
InsectsMutationsPositive[2]

2.2. Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

While the specific protocols for the genotoxicity testing of Nitrovin are not detailed in the summary documents, a standard Ames test protocol is outlined below to provide context for the positive findings in bacteria.

Workflow for a Typical Ames Test

cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain Select Salmonella typhimurium strains (histidine-dependent) mix Mix bacterial strain, test compound, and S9 mix strain->mix compound Prepare test compound (Nitrovin) at various concentrations compound->mix s9 Prepare S9 metabolic activation mix (optional, to simulate mammalian metabolism) s9->mix plate Plate mixture on histidine-deficient agar mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies (bacteria that have mutated to produce their own histidine) incubate->count compare Compare colony counts of treated plates to control plates count->compare result A significant increase in revertant colonies indicates a positive mutagenic response compare->result

Caption: Workflow of a bacterial reverse mutation assay (Ames test).

Potential Mechanisms of Carcinogenicity: Insights from Related Compounds

Given the limited direct data on Nitrovin, it is informative to consider the mechanisms of carcinogenicity of other nitroaromatic compounds. Many compounds in this class are not directly carcinogenic but require metabolic activation to exert their genotoxic and carcinogenic effects.

3.1. Metabolic Activation of Nitroaromatic Compounds

The key step in the activation of many nitroaromatic compounds is the reduction of the nitro group. This process can lead to the formation of highly reactive intermediates that can bind to DNA and other macromolecules, causing cellular damage.

The metabolic activation typically involves a series of reduction steps, catalyzed by nitroreductase enzymes, which are present in both bacteria and mammalian tissues. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. The N-hydroxyamino metabolite is often the ultimate carcinogenic species, as it can be further activated by esterification to form a highly reactive nitrenium ion that readily adducts with DNA.[3] This process can also generate reactive oxygen species, leading to oxidative DNA damage.

Generalized Metabolic Activation of Nitroaromatic Compounds

cluster_pathway Metabolic Pathway nitro Nitroaromatic Compound (R-NO2) nitroso Nitrosoaromatic Intermediate (R-NO) nitro->nitroso Nitroreductase (2e-) hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine Nitroreductase (2e-) amine Aminoaromatic Metabolite (R-NH2) hydroxylamine->amine Reduction (2e-) esterification O-Esterification (e.g., acetylation, sulfation) hydroxylamine->esterification nitrenium Reactive Nitrenium Ion (R-NH+) esterification->nitrenium Spontaneous heterolysis dna_adduct DNA Adducts nitrenium->dna_adduct Reacts with DNA mutation Mutations dna_adduct->mutation cancer Cancer mutation->cancer

Caption: Generalized metabolic activation pathway for nitroaromatic compounds.

Conclusion and Future Directions

The available data are insufficient to make a determination about the carcinogenicity of Nitrovin in animals or humans. The single animal study is inadequate for evaluation. However, the positive findings in several genotoxicity assays are a cause for concern, as genotoxicity is a common mechanism for chemical carcinogens. The likely metabolic activation pathway for Nitrovin, based on its chemical structure and data from related compounds, involves the reduction of its nitro group to reactive intermediates that can damage DNA.

For a conclusive assessment of Nitrovin's carcinogenic potential, the following studies would be necessary:

  • Long-term carcinogenicity bioassays in two rodent species (e.g., rat and mouse) following established regulatory guidelines.

  • A more comprehensive battery of in vitro and in vivo genotoxicity tests to further characterize the nature of the genetic damage.

  • Metabolism and pharmacokinetic studies to identify the major metabolites of Nitrovin and to determine if reactive intermediates are formed in vivo.

Until such data become available, a precautionary approach is warranted when considering any potential exposure to Nitrovin.

References

The Impact of Nitrovin Hydrochloride on Thioredoxin Reductase 1 (TrxR1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a known antibacterial agent, has emerged as a potent inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis. This technical guide provides an in-depth analysis of the mechanism by which this compound targets TrxR1, leading to a cascade of cellular events culminating in a form of regulated cell death known as paraptosis. This document summarizes the current understanding of this interaction, presenting quantitative data on its cellular effects, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways. This information is intended to support further research into the therapeutic potential of this compound, particularly in the context of oncology.

Introduction: Thioredoxin Reductase 1 and this compound

Thioredoxin reductase 1 (TrxR1) is a central component of the thioredoxin system, which also includes thioredoxin (Trx) and NADPH. This system plays a critical role in maintaining cellular redox balance by reducing oxidized proteins and scavenging reactive oxygen species (ROS).[1] TrxR1 is a selenocysteine-containing flavoenzyme that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[2][3] This makes TrxR1 a compelling target for the development of novel anticancer agents.[3]

This compound, also known as Difurazon hydrochloride, is an antibacterial compound that has demonstrated significant anticancer activity.[2] Recent studies have identified TrxR1 as the primary target of this compound.[4] By inhibiting TrxR1, this compound disrupts cellular redox homeostasis, leading to an accumulation of ROS.[4] This oxidative stress triggers the activation of the mitogen-activated protein kinase (MAPK) signaling pathway and ultimately induces a non-apoptotic, paraptosis-like cell death in cancer cells.[4]

Quantitative Data: Cellular Effects of this compound

The inhibitory effect of this compound has been quantified in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the viability of 50% of the cells.

Cell LineCancer TypeIC50 (µM)Citation
Various Tumor and Normal CellsNot Specified1.31 - 6.60[2]

Note: The provided IC50 values reflect the effect of this compound on cell viability and not directly on the enzymatic activity of purified TrxR1. Further studies are required to determine the specific IC50 for TrxR1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the impact of this compound on TrxR1. These are standardized protocols and may require optimization for specific experimental conditions.

Thioredoxin Reductase 1 (TrxR1) Activity Assay (DTNB Reduction Assay)

This assay measures the enzymatic activity of TrxR1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM EDTA

  • NADPH solution

  • DTNB solution

  • Purified TrxR1 enzyme or cell lysate containing TrxR1

  • This compound (or other inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADPH, and DTNB in a 96-well plate.

  • Add the TrxR1-containing sample (purified enzyme or cell lysate) to the reaction mixture.

  • To test the inhibitory effect, pre-incubate the TrxR1 sample with various concentrations of this compound before adding it to the reaction mixture.

  • Initiate the reaction and immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • The rate of increase in absorbance is proportional to the TrxR1 activity.

  • Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the activity of a control sample without the inhibitor.

Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe, to measure intracellular ROS levels.

Materials:

  • Cells in culture

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere.

  • Treat the cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • Wash the cells with serum-free medium or PBS.

  • Incubate the cells with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) in the dark at 37°C for 30-60 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope (for imaging) or a microplate reader (for quantification) at an excitation/emission wavelength of approximately 485/535 nm.[5]

  • The fluorescence intensity is proportional to the level of intracellular ROS.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's action and a general experimental workflow for its investigation.

Nitrovin_Signaling_Pathway Nitrovin Nitrovin hydrochloride TrxR1 TrxR1 (Thioredoxin Reductase 1) Nitrovin->TrxR1 Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR1->ROS Leads to MAPK MAPK Pathway Activation ROS->MAPK Paraptosis Paraptosis-like Cell Death MAPK->Paraptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_outcome Outcome Assessment TrxR1_Assay TrxR1 Activity Assay (DTNB Reduction) Data_Analysis Data Analysis (IC50, etc.) TrxR1_Assay->Data_Analysis Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay ROS_Assay ROS Detection (DCFH-DA) Treatment->ROS_Assay WB_Analysis Western Blot (MAPK activation) Treatment->WB_Analysis Viability_Assay->Data_Analysis Mechanism Mechanism Elucidation ROS_Assay->Mechanism WB_Analysis->Mechanism Data_Analysis->Mechanism

References

Molecular formula and weight of Nitrovin hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Nitrovin hydrochloride is a synthetic nitrofuran derivative. Initially recognized for its antibacterial properties, recent research has highlighted its potential as an anticancer agent. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃ClN₆O₆[1][2][3][4]
Molecular Weight 396.74 g/mol [1][2][3][4][5]
CAS Number 2315-20-0[2][4]
IUPAC Name 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride[1][4]
Synonyms Panazon, Payzone 250, Difurazon hydrochloride[1][5]

Anticancer Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of oxidative stress and targeting of the thioredoxin reductase 1 (TrxR1) signaling pathway. This leads to a form of regulated cell death known as paraptosis-like cell death.

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted in the following diagram. This compound inhibits TrxR1, a key enzyme in maintaining cellular redox homeostasis. This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway and inhibits Alix, a protein involved in endosomal sorting. The culmination of these events is cytoplasmic vacuolation and ultimately, cell death.

Nitrovin_Signaling_Pathway Nitrovin Nitrovin hydrochloride TrxR1 TrxR1 Nitrovin->TrxR1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR1->ROS Suppresses (Inhibition leads to increase) MAPK MAPK Activation ROS->MAPK Alix Alix Inhibition ROS->Alix Vacuolation Cytoplasmic Vacuolation MAPK->Vacuolation Alix->Vacuolation CellDeath Paraptosis-like Cell Death Vacuolation->CellDeath

Caption: Signaling pathway of this compound-induced cell death.

Experimental Protocols

The following sections detail generalized protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., glioblastoma cells)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay measures the direct inhibitory effect of this compound on TrxR1 activity.

Materials:

  • Recombinant human TrxR1

  • NADPH

  • Insulin

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • This compound

  • Assay buffer (e.g., TE buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and insulin.

  • Add recombinant TrxR1 to the mixture.

  • Add varying concentrations of this compound to the reaction mixture and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding DTNB.

  • Monitor the increase in absorbance at 412 nm for a set period (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to TrxR1 activity.

  • Calculate the percentage of TrxR1 inhibition for each concentration of this compound relative to a control without the inhibitor.

Reactive Oxygen Species (ROS) Detection Assay

This protocol is for measuring the intracellular generation of ROS upon treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates or fluorescence microplates

  • Cell-permeable fluorescent probe for ROS (e.g., DCFDA or DHE)

  • This compound

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a suitable plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound for a specified duration.

  • Wash the cells with a serum-free medium or PBS.

  • Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions (e.g., 10 µM DCFDA for 30 minutes).

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).

  • Quantify the relative fluorescence intensity as an indicator of intracellular ROS levels.

Western Blot for MAPK Activation

This protocol is used to detect the phosphorylation and thus activation of MAPK pathway proteins (e.g., ERK, JNK, p38) in response to this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations and for different time points.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated form of the MAPK protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the MAPK protein as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Conceptual) CellCulture Cell Culture (e.g., Glioblastoma cells) Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ROS ROS Detection (DCFDA) Treatment->ROS TrxR1 TrxR1 Inhibition Assay Treatment->TrxR1 Western Western Blot (MAPK Activation) Treatment->Western Xenograft Zebrafish Xenograft Model (or other animal model) InVivoTreatment In Vivo Administration of This compound Xenograft->InVivoTreatment TumorGrowth Monitor Tumor Growth and Survival InVivoTreatment->TumorGrowth

References

In-Depth Technical Guide to Nitrovin Hydrochloride: Synonyms, Alternative Names, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative, has a history of use as an antibacterial growth promoter in animal feed. Recent scientific investigations have unveiled a novel and potent anticancer activity, repositioning this compound as a subject of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound, detailing its various synonyms and alternative names, summarizing key quantitative data, and presenting detailed experimental protocols for investigating its mechanism of action. Furthermore, this document includes visualizations of the core signaling pathway and experimental workflows generated using Graphviz, offering a clear and concise reference for researchers in the field.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature, chemical databases, and commercial products. A comprehensive list is provided below to aid in literature searches and compound identification.

Type Name Reference
Common Name This compound--INVALID-LINK--
Trade Names Panazon--INVALID-LINK--
Payzone--INVALID-LINK--
Payzone 250--INVALID-LINK--
Systematic (IUPAC) Name 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride--INVALID-LINK--
Alternative Chemical Names Difurazon hydrochloride--INVALID-LINK--
1,5-Bis(5-nitro-2-furyl)-1,4-pentadiene-3-aminohydrazone hydrochloride--INVALID-LINK--
Guanidine, ((3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylidene)amino)-, hydrochloride--INVALID-LINK--
Hydrazinecarboximidamide, 2-(3-(5-nitro-2-furanyl)-1-(2-(5-nitro-2-furanyl)ethenyl)-2-propenylidene)-, monohydrochloride--INVALID-LINK--
Registry Numbers CAS Number: 2315-20-0--INVALID-LINK--
EC Number: 219-018-7--INVALID-LINK--
Internal Codes/Identifiers IF 326--INVALID-LINK--
AC 1692-40--INVALID-LINK--

Quantitative Data

Recent research has focused on the anticancer properties of Nitrovin, particularly against glioblastoma. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Cell Line Type Specific Cell Line IC50 (µM) Reference
Tumor CellsVarious1.31 - 6.60[1]
Normal CellsVarious1.31 - 6.60[1]

Core Mechanism of Action: Anticancer Activity

Nitrovin exhibits potent anticancer activity through the induction of a specific form of programmed cell death known as paraptosis. This process is initiated by the inhibition of the antioxidant enzyme Thioredoxin Reductase 1 (TrxR1), leading to a cascade of intracellular events culminating in cell death.[2]

Signaling Pathway

The central mechanism involves the generation of Reactive Oxygen Species (ROS) following the inhibition of TrxR1.[2] This increase in oxidative stress triggers the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, ultimately leading to paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization.[2]

Nitrovin_Signaling_Pathway Nitrovin Nitrovin (Difurazone) TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibition ROS Reactive Oxygen Species (ROS) Generation TrxR1->ROS Suppression Lifted MAPK MAPK Pathway Activation ROS->MAPK Activation Paraptosis Paraptosis-like Cell Death MAPK->Paraptosis Induction

Nitrovin's mechanism of inducing paraptosis-like cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the anticancer effects of this compound.

Cell Culture and Viability Assay

This protocol outlines the procedure for maintaining glioblastoma cell lines and assessing cell viability after treatment with Nitrovin.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) Seed_Cells Seed Glioblastoma Cells (e.g., U87MG, U251) in 96-well plates Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Nitrovin Prepare serial dilutions of This compound Treat_Cells Add Nitrovin dilutions to cells Prepare_Nitrovin->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for assessing cell viability after Nitrovin treatment.

Methodology:

  • Cell Seeding: Glioblastoma cell lines (e.g., U87MG, U251) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of Nitrovin concentration.

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels following Nitrovin treatment.

Methodology:

  • Cell Preparation: Seed glioblastoma cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with Nitrovin at the predetermined IC50 concentration for various time points (e.g., 1, 3, 6, 12, 24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.

  • Staining:

    • Wash the cells with warm PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Western Blot for MAPK Pathway Activation

This protocol details the detection of phosphorylated and total proteins in the MAPK pathway to assess its activation.

Methodology:

  • Protein Extraction:

    • Treat glioblastoma cells with Nitrovin for specified time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Zebrafish Xenograft Model

This protocol outlines the procedure for evaluating the anticancer efficacy of Nitrovin in a zebrafish xenograft model of glioblastoma.

Zebrafish_Xenograft_Workflow cluster_injection Cell Implantation cluster_treatment Drug Administration cluster_analysis Tumor Growth Analysis Prepare_Cells Label Glioblastoma Cells with a fluorescent dye (e.g., DiI) Inject_Embryos Microinject ~200 cells into the yolk sac of 2-day old zebrafish embryos Prepare_Cells->Inject_Embryos Incubate_24h Incubate embryos for 24 hours Treat_Embryos Expose embryos to Nitrovin in the tank water Incubate_24h->Treat_Embryos Incubate_72h Incubate for an additional 72 hours Treat_Embryos->Incubate_72h Image_Embryos Image embryos using a fluorescence microscope Quantify_Tumor Quantify tumor size and metastasis using image analysis software Image_Embryos->Quantify_Tumor

Workflow for the zebrafish xenograft model to test Nitrovin efficacy.

Methodology:

  • Cell Preparation: Label glioblastoma cells with a fluorescent dye (e.g., DiI) according to the manufacturer's protocol.

  • Microinjection: Microinject approximately 200 labeled cells into the yolk sac of 2-day post-fertilization (dpf) zebrafish embryos.

  • Treatment: At 1-day post-injection (dpi), transfer the embryos to fresh water containing the desired concentration of Nitrovin or vehicle control.

  • Imaging and Analysis: At 4 dpi, anesthetize the embryos and image them using a fluorescence microscope. Quantify the tumor size and the extent of metastasis.

Antibacterial Growth Promoter Application

While recent research has highlighted its anticancer potential, Nitrovin has historically been used as an antibacterial growth promoter in livestock feed. The proposed mechanism for this effect is the modulation of the gut microbiota, leading to improved nutrient absorption and overall animal health.

Experimental Protocol for Growth Promotion Trial in Poultry

This protocol provides a general framework for evaluating the efficacy of Nitrovin as a growth promoter in broiler chickens.

Methodology:

  • Animal Allocation: Randomly assign one-day-old broiler chicks to different dietary treatment groups (e.g., control diet, control diet + Nitrovin at various concentrations). Each group should have multiple replicate pens.

  • Dietary Formulation: Formulate a basal diet that meets the nutritional requirements of the broilers. Add Nitrovin to the treatment diets at the specified inclusion rates.

  • Trial Period: Conduct the feeding trial for a standard broiler growth period (e.g., 42 days).

  • Data Collection:

    • Performance: Record body weight and feed intake weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

    • Gut Microbiota Analysis: At the end of the trial, collect cecal contents for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

  • Statistical Analysis: Analyze the performance data and microbiota composition using appropriate statistical methods (e.g., ANOVA) to determine the effect of Nitrovin supplementation.

Conclusion

This compound is a multifaceted compound with a historical application as an antibacterial growth promoter and a newly discovered potential as an anticancer agent. Its ability to induce paraptosis in cancer cells by targeting TrxR1 opens new avenues for therapeutic development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the mechanisms and potential applications of this promising molecule.

References

Methodological & Application

Application Notes and Protocols: Preparation of Nitrovin Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Nitrovin hydrochloride. This compound is an antibacterial agent that has also demonstrated anticancer properties, with IC50 values in the low micromolar range for various tumor cells[1]. Accurate and consistent preparation of a stock solution is critical for obtaining reliable and reproducible results in downstream applications, including cell culture-based assays and other in vitro experiments. This guide outlines the necessary materials, a step-by-step procedure, and essential safety precautions.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to the correct preparation of its stock solution. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 396.74 g/mol N/A
Molecular Formula C₁₄H₁₃ClN₆O₆N/A
Appearance Orange to Dark Brown SolidN/A
Solubility in DMSO 100 µg/mL[2]
Storage Temperature (Solid) 2-8°C under an inert atmosphereN/A
Storage Temperature (in DMSO) -10°C to 20°C[2]

Experimental Protocols

Required Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

Before handling this compound powder, it is imperative to consult the Safety Data Sheet (SDS). As a precautionary measure, always handle the compound in a chemical fume hood. Appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times to prevent skin and eye contact[3]. Avoid inhalation of the powder by working in a well-ventilated area[3]. In case of accidental contact, wash the affected area with copious amounts of water and seek medical advice[3].

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a concentration commonly used for subsequent dilutions in cell culture experiments.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 396.74 g/mol * 1000 mg/g

      • Mass = 3.9674 mg

  • Weighing the this compound powder:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out approximately 3.97 mg of this compound powder directly into the tube using a clean spatula. Record the exact weight.

  • Dissolving the powder in DMSO:

    • Based on the exact weight of the powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 396.74 g/mol ) / 10 mmol/L * 1000 mL/L

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Ensuring complete dissolution:

    • Tightly cap the tube and vortex thoroughly for at least one minute to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage of the stock solution:

    • For short-term storage (up to a few weeks), the 10 mM stock solution in DMSO can be stored at 2-8°C.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes and store them at -20°C to avoid repeated freeze-thaw cycles.

Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps involved in the preparation of the this compound stock solution.

G cluster_0 Preparation Protocol A Calculate Required Mass B Weigh this compound A->B C Add Calculated Volume of DMSO B->C D Vortex to Dissolve C->D E Aliquot and Store at -20°C D->E

Caption: Workflow for preparing this compound stock solution.

Logic for Diluting the Stock Solution

This diagram outlines the process of diluting the concentrated stock solution to a final working concentration for use in cell culture experiments.

G cluster_1 Dilution for Cell Culture Stock 10 mM Stock Solution in DMSO Dilution Dilute with Cell Culture Medium Stock->Dilution C1V1 = C2V2 Final Final Working Concentration (e.g., 1-10 µM) Dilution->Final

Caption: Dilution of stock solution for experimental use.

References

Application Notes and Protocols for Nitrovin Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride, also known as Difurazon hydrochloride, is an antibacterial agent that has demonstrated potent anticancer activity.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its effects on cell viability, proliferation, and its mechanism of action. This compound induces a unique form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization and swelling of the endoplasmic reticulum (ER) and mitochondria. This process is mediated by the generation of reactive oxygen species (ROS) through the targeting of thioredoxin reductase 1 (TrxR1).[1][2] Understanding the cellular effects of this compound is crucial for its potential development as a therapeutic agent.

Data Presentation

The cytotoxic effects of this compound have been observed across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Cell TypeIC50 (µM)Reference
Tumor and Normal Cells1.31 - 6.60[1]

Experimental Protocols

Preparation of this compound Stock Solution

A sterile, concentrated stock solution of this compound is essential for accurate and reproducible experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range of concentrations is 0.1 µM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Detection of Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels following treatment with this compound.

Materials:

  • Cells cultured in appropriate vessels (e.g., 6-well plates or chamber slides)

  • This compound

  • H2DCFDA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 6-24 hours). Include a positive control (e.g., H2O2) and a vehicle control.

  • After treatment, remove the medium and wash the cells twice with warm PBS.

  • Prepare a working solution of H2DCFDA in serum-free medium at a final concentration of 5-10 µM.

  • Incubate the cells with the H2DCFDA working solution for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Immediately analyze the cells for fluorescence.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope equipped with a filter set for fluorescein (excitation ~488 nm, emission ~525 nm).

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer with the appropriate laser and emission filter.

Visualizations

experimental_workflow A Seed Cells in 96-well plate B Incubate 24h (37°C, 5% CO2) A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for 24, 48, or 72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Solubilize Formazan Crystals (DMSO) G->H I Measure Absorbance at 570 nm H->I J Data Analysis (IC50) I->J

Caption: Workflow for determining cell viability using the MTT assay.

signaling_pathway Nitrovin This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits ROS Reactive Oxygen Species (ROS) Generation Nitrovin->ROS Induces TrxR1->ROS Normally reduces ER_Mito ER & Mitochondrial Swelling ROS->ER_Mito Vacuolation Cytoplasmic Vacuolation ROS->Vacuolation Paraptosis Paraptosis-like Cell Death ER_Mito->Paraptosis Vacuolation->Paraptosis

Caption: Signaling pathway of this compound-induced paraptosis.

References

In vitro and in vivo applications of Nitrovin hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride, a nitrofuran derivative historically used as an antibacterial growth promoter in livestock, has emerged as a compound of interest for its potential anticancer applications.[1][2] This document provides detailed application notes and experimental protocols for the in vitro and in vivo evaluation of this compound's anticancer properties. The primary mechanism of action involves the induction of reactive oxygen species (ROS)-mediated paraptosis-like cell death through the inhibition of thioredoxin reductase 1 (TrxR1).[1][2]

In Vitro Applications

Anticancer Activity

This compound exhibits significant cytotoxicity against a range of cancer cell lines, particularly glioblastoma.[1][2] Its efficacy is attributed to the induction of a non-apoptotic form of cell death known as paraptosis.[1][2]

Quantitative Data Summary

Cell LineCancer TypeIC50 (µM)Reference
U87MGGlioblastoma~2.5[3][4][5]
U251GlioblastomaNot specified[6]
Various Tumor & Normal CellsVarious1.31-6.60Not specified

Mechanism of Action: TrxR1 Inhibition and Oxidative Stress

This compound targets and inhibits the activity of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system.[1][2][7] Inhibition of TrxR1 leads to an accumulation of intracellular reactive oxygen species (ROS), triggering downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPKs).[1][2] This cascade ultimately results in paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization.[1][2][8]

Signaling Pathway of this compound-Induced Paraptosis

Nitrovin_Pathway Nitrovin Nitrovin hydrochloride TrxR1 TrxR1 Nitrovin->TrxR1 Inhibition ROS ↑ ROS TrxR1->ROS (leads to) MAPK MAPK Activation ROS->MAPK Paraptosis Paraptosis-like Cell Death MAPK->Paraptosis Vacuolation Cytoplasmic Vacuolation Paraptosis->Vacuolation

Caption: this compound inhibits TrxR1, leading to ROS accumulation, MAPK activation, and paraptosis.

Experimental Protocols: In Vitro

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., U87MG glioblastoma cells)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Reactive Oxygen Species (ROS) Generation Assay

This protocol measures the intracellular ROS levels induced by this compound using the fluorescent probe DCFH-DA.

Materials:

  • Cancer cell lines

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (in DMSO)

  • Serum-free culture medium

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable plate or chamber slide and allow them to adhere overnight.

  • Wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[9][10][11][12]

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with various concentrations of this compound in serum-free medium for the desired time.

  • Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a fluorescence plate reader.[9]

Western Blot for MAPK Activation

This protocol assesses the activation of MAPK signaling pathways by detecting the phosphorylation of key proteins like ERK1/2.[13][14][15][16][17]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Applications

Antitumor Efficacy in a Zebrafish Xenograft Model

This compound has demonstrated significant anticancer effects in a zebrafish xenograft model, a valuable tool for rapid in vivo drug screening.[1][2][18][19][20]

Quantitative Data Summary

Animal ModelCancer TypeTreatment RegimenOutcomeReference
Zebrafish XenograftGlioblastomaNot specifiedSignificant anticancer effect[1][2]

Experimental Workflow for Zebrafish Xenograft Model

Zebrafish_Workflow start Start prepare_cells Prepare Fluorescently-labeled Glioblastoma Cells start->prepare_cells inject_embryos Microinject Cells into Zebrafish Embryos (yolk sac) prepare_cells->inject_embryos incubate_1 Incubate Embryos (24 hours) inject_embryos->incubate_1 treat_embryos Treat with this compound or Vehicle Control incubate_1->treat_embryos incubate_2 Incubate Embryos (48-72 hours) treat_embryos->incubate_2 image_tumors Image Tumor Fluorescence incubate_2->image_tumors analyze_data Quantify Tumor Area/ Inhibition image_tumors->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound's efficacy in a zebrafish xenograft model.

Experimental Protocols: In Vivo

Zebrafish Xenograft Model for Tumor Growth Inhibition

This protocol describes the establishment of a zebrafish xenograft model to evaluate the in vivo antitumor activity of this compound.

Materials:

  • Wild-type or transgenic (e.g., with fluorescent vasculature) zebrafish embryos

  • Fluorescently labeled cancer cells (e.g., DiI-labeled U87MG)

  • This compound

  • Embryo water (E3 medium)

  • Microinjection apparatus

  • Fluorescence stereomicroscope

Procedure:

  • Culture and label cancer cells with a fluorescent dye according to the manufacturer's protocol.

  • At 48 hours post-fertilization, dechorionate the zebrafish embryos.

  • Anesthetize the embryos and microinject approximately 200-400 labeled cancer cells into the yolk sac of each embryo.

  • Incubate the injected embryos at 34°C for 24 hours to allow for tumor formation.

  • Randomly assign the embryos to treatment groups (this compound at various concentrations and a vehicle control).

  • Administer the treatment by adding the compound directly to the embryo water.

  • Incubate for an additional 48-72 hours.

  • Anesthetize the embryos and image the tumor fluorescence using a fluorescence stereomicroscope.

  • Quantify the tumor area or fluorescence intensity using image analysis software (e.g., ImageJ).

  • Calculate the percentage of tumor growth inhibition compared to the vehicle control group.[21][22][23]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is for research use only and should not be used in humans. As a nitrofuran, potential mutagenicity should be considered, and appropriate safety precautions taken.[24]

Conclusion

This compound presents a promising avenue for anticancer drug development, particularly for aggressive cancers like glioblastoma. Its unique mechanism of inducing paraptosis through TrxR1 inhibition offers a potential strategy to overcome resistance to apoptosis-inducing therapies. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound.

References

Application Notes and Protocols for the Analytical Detection of Nitrovin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride is a nitrofuran antibacterial agent that has been used as a growth promoter in animal feed. Due to concerns about potential carcinogenicity and the development of antimicrobial resistance, its use has been banned in many countries for food-producing animals. Consequently, sensitive and reliable analytical methods are required to monitor for illegal use and ensure the safety of the food supply. This document provides detailed application notes and protocols for the detection of this compound in various sample matrices, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary analytical techniques for the determination of this compound and its marker residue, aminoguanidine, are HPLC-UV and LC-MS/MS.

  • HPLC-UV: This method offers a cost-effective and robust approach for the quantification of Nitrovin. It is suitable for screening purposes and for analysis of samples where lower sensitivity is acceptable, such as in animal feed.

  • LC-MS/MS: This is the preferred method for confirmatory analysis and for detecting trace levels of Nitrovin's tissue-bound marker residue in complex biological matrices like animal tissues and fishery products. Its high sensitivity and selectivity allow for detection at the low µg/kg level.

Quantitative Data Summary

The performance of analytical methods is characterized by several key validation parameters. The following tables summarize typical quantitative data for the detection of this compound and its marker residue by HPLC-UV and LC-MS/MS.

Table 1: HPLC-UV Method Performance Characteristics

ParameterSample MatrixTypical ValueCitation
Linearity Range Animal Feed / Drug Product5 - 250 µg/mL[1]
Correlation Coefficient (r²) Animal Feed / Drug Product> 0.997[1]
Limit of Detection (LOD) Chicken Tissue0.1 ng/g
Limit of Quantification (LOQ) Animal Feed1.28 µg/mL[1]
Recovery Chicken Tissue71.1 - 85.7%
Precision (RSD) Animal Feed< 1.5%[1]

Table 2: LC-MS/MS Method Performance Characteristics for Nitrovin Marker Residue (Aminoguanidine)

ParameterSample MatrixTypical ValueCitation
Linearity Range Fishery ProductsNot explicitly stated, but r² > 0.985
Correlation Coefficient (r²) Fishery Products> 0.985
Limit of Quantification (LOQ) Fishery Products0.001 mg/kg
Decision Limit (CCα) Meat0.013 - 0.200 µg/kg
Recovery Fishery Products72.1 - 122%
Precision (RSD) Fishery Products2.9 - 16.9%

Experimental Protocols

Protocol 1: Determination of Nitrovin in Animal Feed by HPLC-UV

This protocol describes a method for the quantitative analysis of Nitrovin in medicated animal feeds.[2]

1. Sample Preparation (Extraction)

  • Weigh 10 g of a representative, homogenized feed sample into a 250 mL conical flask.

  • Add 100 mL of an extraction solvent mixture consisting of dichloromethane, methanol, and ammonia solution.

  • Stopper the flask and shake vigorously for 30 minutes on a mechanical shaker.

  • Allow the solid particles to settle, then filter the supernatant through a Whatman No. 1 filter paper.

  • Transfer a portion of the filtrate into an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: Cyano-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: An isocratic mixture of dichloromethane, methanol, and a small percentage of ammonia solution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 375 nm.

  • Column Temperature: 30 °C.

3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 5 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Confirmatory Analysis of Nitrovin Marker Residue (Aminoguanidine) in Animal Tissue by LC-MS/MS

This protocol is for the sensitive and selective determination of aminoguanidine, the tissue-bound marker residue of Nitrovin, in samples such as meat and fishery products. The method involves a derivatization step to release the bound residue, followed by a cleanup procedure.

1. Sample Preparation (Microwave-Assisted Derivatization and QuEChERS Cleanup)

  • Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add internal standard solution (e.g., aminoguanidine-¹³C¹⁵N₄).

  • Add 9 mL of 0.1 M HCl and 100 µL of a derivatizing agent solution (e.g., 100 mM 2-nitrobenzaldehyde in DMSO).

  • Place a magnetic stirrer bar in the tube and cap it loosely.

  • Derivatize in a microwave system by ramping to 60 °C over 4 minutes and holding for 2 hours with stirring.

  • Cool the sample and neutralize by adding 1 mL of 0.3 M trisodium phosphate buffer and approximately 570 µL of 1 M NaOH to achieve a pH of 6.5 - 7.5.

  • Add 10 mL of acetonitrile, cap tightly, and vortex vigorously for 1 minute.

  • Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., PSA and C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an HPLC vial.

2. LC-MS/MS Conditions

  • Column: Phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM ammonium formate in methanol with 0.1% formic acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% A

    • 1.0 - 5.0 min: Linear gradient to 60% A

    • 5.0 - 8.0 min: Hold at 50% A

    • 8.0 - 9.5 min: Hold at 0% A

    • 9.5 - 11.0 min: Return to 95% A and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. MRM Transitions for Derivatized Aminoguanidine

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
NP-Aminoguanidine To be determined from full-text analysisTo be determinedTo be determined
NP-Aminoguanidine-¹³C¹⁵N₄ (IS) To be determinedTo be determined-

Note: The exact m/z values for the derivatized aminoguanidine and its internal standard need to be optimized based on the specific derivatizing agent used and instrument tuning.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound and its marker residue from sample receipt to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Animal Feed, Tissue) Homogenize Homogenization Sample->Homogenize Extraction Extraction (LLE / QuEChERS) Homogenize->Extraction Derivatization Derivatization (for tissue samples) Extraction->Derivatization if needed Cleanup Cleanup (Filtration / SPE / dSPE) Extraction->Cleanup Derivatization->Cleanup Final_Extract Final Extract in Vial Cleanup->Final_Extract HPLC HPLC-UV Analysis Final_Extract->HPLC LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS Integration Peak Integration & Quantification HPLC->Integration LCMSMS->Integration Report Final Report Integration->Report

Caption: General workflow for Nitrovin analysis.

References

Application Notes and Protocols for Nitrovin Hydrochloride in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride belongs to the nitrofuran class of synthetic broad-spectrum antibacterial agents. Compounds in this class are characterized by a furan ring with a nitro group, which is crucial for their mechanism of action. Nitrofurans, such as the well-documented nitrofurantoin, are particularly effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] They are frequently utilized in the treatment of urinary tract infections due to their favorable pharmacokinetic profile, which results in high concentrations in the urine.[1][3][4]

The antibacterial activity of nitrofurans is a result of their rapid intracellular reduction by bacterial nitroreductases into highly reactive electrophilic intermediates.[3][5][6] These intermediates are non-specific in their targets, attacking a multitude of sites within the bacterial cell, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle and pyruvate metabolism.[3][6][7] This multi-targeted mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to this class of drugs.[3][8]

These application notes provide detailed protocols for evaluating the in vitro antibacterial efficacy of this compound using standardized antibacterial susceptibility testing methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay.

Data Presentation

The following tables provide illustrative examples of expected antibacterial activity of this compound against common bacterial pathogens. Note that these values are for guidance and actual results may vary depending on the specific bacterial strain and testing conditions.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrainMIC Range (µg/mL)
Escherichia coliATCC 2592216 - 64
Staphylococcus aureusATCC 292138 - 32
Enterococcus faecalisATCC 2921216 - 64
Klebsiella pneumoniaeATCC 1388332 - 128
Pseudomonas aeruginosaATCC 27853>256 (Resistant)

Table 2: Illustrative Zone of Inhibition Diameters for this compound (300 µg disk)

Bacterial SpeciesStrainZone Diameter Range (mm)Interpretation (S/I/R)
Escherichia coliATCC 2592217 - 22S
Staphylococcus aureusATCC 2592318 - 23S
Enterococcus faecalisATCC 2921215 - 20S
Klebsiella pneumoniaeATCC 70060314 - 18I
Pseudomonas aeruginosaATCC 27853≤ 6R

(S=Susceptible, I=Intermediate, R=Resistant). Interpretive criteria are based on established standards for similar compounds and should be validated for this compound.

Mechanism of Action

The antibacterial action of this compound, a member of the nitrofuran class, is initiated by its entry into the bacterial cell. Inside the bacterium, flavoproteins, specifically nitroreductases, reduce the nitro group of the molecule.[7] This process generates a series of short-lived, highly reactive electrophilic intermediates. These intermediates are the primary agents of toxicity, indiscriminately targeting multiple vital cellular components. They can cause damage to bacterial DNA, inhibit ribosomal protein synthesis, and interfere with crucial metabolic pathways such as the citric acid cycle.[3][6] The multi-targeted nature of this mechanism is a key factor in the sustained efficacy and low rates of resistance development associated with nitrofurans.[3][8]

Nitrovin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell cluster_targets Cellular Targets Nitrovin_ext Nitrovin hydrochloride Nitrovin_int Nitrovin hydrochloride Nitrovin_ext->Nitrovin_int Uptake Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrovin_int->Nitroreductases Reduction Reactive_Intermediates Reactive Electrophilic Intermediates Nitroreductases->Reactive_Intermediates DNA DNA Damage Reactive_Intermediates->DNA Ribosomes Ribosomal Protein Inhibition Reactive_Intermediates->Ribosomes Metabolism Metabolic Enzyme Inhibition Reactive_Intermediates->Metabolism Bacterial_Death Bactericidal/Bacteriostatic Effect DNA->Bacterial_Death Ribosomes->Bacterial_Death Metabolism->Bacterial_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[9][10]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent. The final concentration in the first well will be 64 µg/mL after dilution.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (1-12), resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[11][12][13]

Materials:

  • This compound-impregnated disks (e.g., 300 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place the this compound disk onto the surface of the agar. Gently press the disk to ensure complete contact with the agar.

    • If testing multiple agents, ensure disks are spaced at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive criteria.

Experimental Workflow

The general workflow for conducting antibacterial susceptibility testing is outlined below. This process ensures standardization and reproducibility of results, which are critical for accurate assessment of an antimicrobial agent's efficacy.

Antibacterial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Culture 1. Prepare Pure Bacterial Culture Inoculum 2. Prepare and Standardize Inoculum (0.5 McFarland) Culture->Inoculum Inoculate 5. Inoculate Media with Standardized Inoculum Inoculum->Inoculate Media 3. Prepare Test Media (e.g., MHA, CAMHB) Media->Inoculate Antimicrobial 4. Prepare Antimicrobial Agent (Stock Solution/Disks) Apply 6. Apply Antimicrobial Agent (Serial Dilution or Disk) Antimicrobial->Apply Inoculate->Apply Incubate 7. Incubate at 35°C for 16-20 hours Apply->Incubate Read 8. Read Results Incubate->Read Interpret 9. Interpret Results (MIC or Zone Diameter) Read->Interpret Report 10. Report as S, I, or R Interpret->Report

Caption: General workflow for antibacterial susceptibility testing.

References

Application Note: Nitrovin Hydrochloride as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride is the hydrochloride salt of nitrovin, an antibacterial compound previously used as a growth promoter in animal feed. Due to regulatory restrictions in many regions, its presence in food products of animal origin is monitored. Accurate and reliable quantification of nitrovin residues is crucial for food safety and regulatory compliance. This compound serves as a high-quality reference standard for the development, validation, and routine application of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring the accuracy and reliability of analytical data.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] This document provides detailed protocols and application notes for the use of this compound as a reference standard in chromatographic analysis.

Physicochemical Properties of this compound
PropertyValue
CAS Number 2315-20-0
Molecular Formula C₁₄H₁₂N₆O₆·HCl
Molecular Weight 396.74 g/mol
Appearance Neat (Solid)
Storage 2-8°C Refrigerator

(Data sourced from publicly available chemical databases)

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a general-purpose reversed-phase HPLC method for the quantification of nitrovin, using this compound as the reference standard. This method is suitable for determining nitrovin in various sample matrices after appropriate extraction and cleanup.

Experimental Protocol: HPLC-UV

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve it in 10 mL of dimethyl sulfoxide (DMSO).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1 - 10 µg/mL).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 378 nm

3. Method Validation Parameters:

The following table summarizes typical performance characteristics of a validated HPLC method for nitrovin.

ParameterTypical Value
Retention Time ~ 4-6 minutes (highly dependent on exact conditions)
Linearity Range 0.1 - 10 µg/mL (R² > 0.99)
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

(Note: These values are illustrative and should be determined by the user during method validation.)

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification ref_std Weigh Nitrovin HCl Reference Standard stock_sol Prepare Primary Stock Solution (DMSO) ref_std->stock_sol work_std Prepare Working Standards (in Mobile Phase) stock_sol->work_std cal_curve Generate Calibration Curve (Inject Standards) work_std->cal_curve sample_prep Extract Nitrovin from Sample Matrix sample_inj Inject Prepared Sample Extract sample_prep->sample_inj quantify Quantify Nitrovin in Sample (using Calibration Curve) cal_curve->quantify peak_area Integrate Nitrovin Peak Area sample_inj->peak_area peak_area->quantify report Report Results quantify->report

Caption: Workflow for quantitative analysis using Nitrovin HCl reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices like animal tissues, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

1. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for the HPLC method to prepare stock and working standard solutions.

  • Sample preparation for LC-MS/MS may require a more rigorous cleanup, such as solid-phase extraction (SPE), to minimize matrix effects.[5]

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18, 2.7 µm, 2.1 x 100 mm (or equivalent)[18]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode[18]
MS/MS Transitions Precursor Ion (m/z) → Product Ions (m/z)
e.g., 361.1 → 151.0, 215.1 (example transitions for Nitrovin)

3. Method Performance:

ParameterTypical Value
Limit of Quantification (LOQ) 0.001 ppm (mg/kg)[18]
Linearity Excellent over a wide dynamic range (e.g., 0.001 - 0.1 ppm)
Selectivity High, due to specific MRM transitions

Signaling Pathway for LC-MS/MS Detection

LCMSMS_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC Nitrovin Separation on C18 Column ESI Electrospray Ionization (ESI+) [M+H]+ LC->ESI Elution Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ion Transfer Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragmentation Detector Detector Q3->Detector Detection

Caption: Logical flow of Nitrovin analysis by LC-MS/MS.

Application and Quality Control

  • Method Validation: this compound reference standard is essential for validating analytical methods by establishing linearity, accuracy, precision, LOD, and LOQ.

  • Calibration: It is used to prepare calibration curves for the accurate quantification of nitrovin in unknown samples.

  • Quality Control: A quality control sample, prepared from the reference standard, should be included in each analytical batch to monitor the performance of the method and ensure the reliability of the results.

By following these protocols and using a certified this compound Reference Standard, laboratories can achieve accurate and reproducible results for the determination of nitrovin residues, ensuring compliance with regulatory standards and contributing to food safety.

References

Application Notes and Protocols for Nitrovin Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper storage, handling, and experimental use of Nitrovin hydrochloride. The protocols detailed below are intended to support research into its potential as an anticancer agent.

Product Information and Storage

This compound is a nitrofuran compound with established antibacterial properties and emerging applications in cancer research.[1][2] It has been identified as an inhibitor of thioredoxin reductase 1 (TrxR1), leading to increased reactive oxygen species (ROS) and subsequent cell death.[1][2]

Chemical Properties:

PropertyValueReference
Molecular Formula C₁₄H₁₃ClN₆O₆[1]
Molecular Weight 396.74 g/mol [1]
Appearance Orange to Dark Brown Solid[1]
Solubility Slightly soluble in DMSO[1]

Storage and Stability:

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendationRationaleReference
Undissolved Solid Store in an inert atmosphere at 2-8°C.To prevent degradation from air and moisture.[1]
Stock Solutions (in DMSO) Prepare fresh for each experiment if possible. If storage is necessary, aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.The stability of compounds in DMSO can vary. Fresh solutions ensure maximum potency. Multiple freeze-thaw cycles can degrade the compound.[3][3]

Safety and Handling

This compound should be handled with care in a laboratory setting.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, use a suitable respirator.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.97 mg of this compound in 1 mL of DMSO). A concentration of 100 µg/mL in DMSO is also a common stock solution.[2]

  • Vortex thoroughly until the compound is completely dissolved. The solution should be a clear orange to brown color.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells. The MTT assay measures cell viability by assessing mitochondrial metabolic activity.[4][5]

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, gastric cancer cells)[2][6]

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow for Anticancer Activity Assessment

A Seed cells in 96-well plate C Treat cells with dilutions A->C B Prepare this compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I cluster_0 This compound cluster_1 Cellular Response A This compound B TrxR1 Inhibition A->B targets C Increased ROS B->C leads to D Oxidative Stress C->D causes E MAPK Activation (ERK, p38, JNK) D->E activates F Paraptosis-like Cell Death E->F induces G Cytoplasmic Vacuolation F->G characterized by

References

Application Notes and Protocols for Assessing Nitrovin Hydrochloride-Induced ROS Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrovin, also known as difurazone, is an antibacterial agent that has demonstrated significant cytotoxicity in various cancer cell lines.[1] Its mechanism of action involves the induction of ROS-mediated paraptosis-like cell death.[1] Specifically, Nitrovin targets and inhibits Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox control.[1][2][3] Inhibition of TrxR1 disrupts the cellular antioxidant defense system, leading to an accumulation of intracellular Reactive Oxygen Species (ROS), subsequent oxidative stress, and eventual cell death.[1][3][4]

Accurate assessment of ROS production is therefore critical for researchers studying the mechanism of Nitrovin, screening for analogous compounds, or developing novel cancer therapies that exploit cellular redox vulnerabilities. These application notes provide an overview and detailed protocols for three common and reliable methods for quantifying ROS generation.

Nitrovin's Mechanism of ROS Induction

Nitrovin exerts its pro-oxidative effect by directly targeting and inhibiting the selenoenzyme Thioredoxin Reductase 1 (TrxR1).[1] TrxR1 is essential for maintaining the reduced state of thioredoxin (Trx), which in turn reduces other proteins and detoxifies ROS.[2] By inhibiting TrxR1, Nitrovin effectively cripples this antioxidant pathway, causing an imbalance in the cellular redox state and a rapid increase in ROS levels. This surge in ROS leads to oxidative damage to proteins, lipids, and DNA, triggering downstream signaling pathways that culminate in paraptosis-like cell death.[1][5][6]

Nitrovin_Pathway Nitrovin Nitrovin Hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 inhibits ROS ↑ Reactive Oxygen Species (ROS) TrxR1->ROS normally reduces Stress Oxidative Stress & Damage ROS->Stress Death Paraptosis-like Cell Death Stress->Death

Caption: Nitrovin hydrochloride signaling pathway for ROS induction.

Recommended Methods for ROS Assessment

Three primary methods are recommended for assessing ROS production induced by this compound, each with distinct advantages and applications.

Table 1: Comparison of Recommended ROS Detection Methods
Method Principle Primary ROS Detected Advantages Limitations Key Equipment
DCFH-DA Assay Fluorescent probe (DCFH-DA) is oxidized by ROS to the highly fluorescent DCF.[7][8]Primarily H₂O₂, hydroxyl radicals, and peroxynitrite.[9][10]High-throughput, cost-effective, compatible with multiple platforms.[7]Prone to auto-oxidation, potential for artifacts, not specific for a single ROS type.[7]Fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Chemiluminescence Oxidation of a substrate (e.g., Luminol, Lucigenin) by ROS produces light.[11][12]Superoxide anion (O₂⁻), H₂O₂ (with HRP).[12][13]High sensitivity, allows for real-time detection.[11][13]Signal can be transient, may require specific enhancers or co-factors.[12]Luminometer or microplate reader with luminescence capabilities.
EPR Spectroscopy "Spin traps" react with short-lived ROS to form stable, detectable radical adducts.[14][15]Specific ROS (e.g., O₂⁻, •OH) can be identified by the unique spectrum of the adduct.[16]The "gold standard" for unambiguous identification and direct detection of specific free radicals.[15][17]Requires specialized, expensive equipment; lower throughput; can be technically complex.[17]Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) Spectrometer.

Method 1: DCFH-DA Cellular ROS Assay

Application Note

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring general oxidative stress.[7] The cell-permeable DCFH-DA molecule diffuses into the cell, where it is deacetylated by cellular esterases into the non-fluorescent DCFH.[8][10] In the presence of ROS, DCFH is oxidized to 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.[8][10] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. This assay is well-suited for high-throughput screening in a microplate format but can also be adapted for fluorescence microscopy or flow cytometry.

Caption: General experimental workflow for the DCFH-DA ROS assay.
Detailed Protocol (96-well Plate Format)

A. Reagent Preparation:

  • DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of high-quality, anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • DCFH-DA Working Solution (20 µM): Immediately before use, dilute the 10 mM stock solution 1:500 in pre-warmed, serum-free medium (without phenol red). It is critical to prepare this solution fresh.[7]

B. Cell Treatment and Staining:

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well. Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and appropriate vehicle controls (e.g., DMSO). Include a positive control (e.g., 100 µM H₂O₂ or Tert-butyl hydroperoxide (TBHP) for 1-4 hours) and a negative (untreated) control.[10][18]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Probe Loading: After treatment, carefully aspirate the medium. Wash cells once with 100 µL of pre-warmed Phosphate-Buffered Saline (PBS).

  • Add 100 µL of the freshly prepared 20 µM DCFH-DA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[8]

  • Washing: Aspirate the DCFH-DA solution and wash the cells twice with 100 µL of PBS to remove any extracellular probe.[7]

  • Add 100 µL of PBS to each well for measurement.

C. Data Acquisition and Analysis:

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7][8]

  • Data Normalization: Subtract the fluorescence of blank (no cells) wells. Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold change in ROS production. For greater accuracy, results can be normalized to cell viability (e.g., using an MTT or crystal violet assay) or total protein content (e.g., Bradford assay) performed on a parallel plate.[7]

Method 2: Luminol-Based Chemiluminescence Assay

Application Note

Chemiluminescence assays are highly sensitive methods for detecting specific ROS, particularly superoxide anion (O₂⁻).[12][13] Luminol is a chemiluminescent probe that, in the presence of ROS and a catalyst (such as peroxidases or metal ions), becomes oxidized and emits light.[12][19][20] This method is ideal for real-time kinetic measurements of ROS production. The specificity for superoxide can be confirmed by observing the inhibition of the signal in the presence of superoxide dismutase (SOD).[12]

Caption: General experimental workflow for a luminol-based ROS assay.
Detailed Protocol (Suspension Cells or Adherent Cells)

A. Reagent Preparation:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS supplemented with 1 mM Mg²⁺, 0.5 mM Ca²⁺, and 5 mM glucose.[13]

  • Luminol Stock Solution (10 mM): Prepare in DMSO. Store in aliquots at -20°C, protected from light.

  • SOD Control Solution (3000 U/mL): Prepare in assay buffer.

B. Cell Preparation and Assay:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation, wash once with assay buffer, and resuspend in assay buffer to a final concentration of 5 x 10⁵ cells/mL.

    • Adherent Cells: Seed cells in a white, opaque 96-well plate and grow to ~80-90% confluency. Before the assay, wash cells once with pre-warmed assay buffer.

  • Assay Setup: In a white 96-well plate, add cells (e.g., 100 µL of cell suspension or 100 µL of assay buffer to adherent cells).

  • Add Luminol to a final concentration of 10-100 µM.

  • For specificity controls, add SOD to a final concentration of 30 U/mL to designated wells.

  • Equilibrate the plate for 10 minutes at 37°C in the luminometer.

  • Initiate Reaction: Add this compound to the desired final concentrations.

  • Data Acquisition: Immediately begin measuring the chemiluminescence signal (Relative Light Units, RLU) kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

C. Data Analysis:

  • Subtract the background RLU from wells containing no cells.

  • Plot the RLU over time to observe the kinetics of ROS production.

  • The specificity for superoxide is confirmed if the signal in Nitrovin-treated wells is significantly reduced by the addition of SOD.

  • Data can be presented as peak RLU or the area under the curve (AUC) and normalized to the vehicle control.

Method 3: Electron Paramagnetic Resonance (EPR) Spectroscopy

Application Note

EPR (also known as ESR) is the only technique that allows for the direct detection and identification of free radical species.[17] Due to the extremely short half-life of ROS, EPR measurements in biological systems rely on "spin trapping".[15][16] In this method, a diamagnetic spin trap molecule (e.g., DMPO) reacts with the transient ROS to form a much more stable nitroxide radical adduct.[15][21] This stable adduct accumulates to a concentration detectable by the EPR spectrometer. The resulting EPR spectrum has a unique hyperfine splitting pattern that acts as a fingerprint, allowing for the identification of the original trapped radical (e.g., superoxide or hydroxyl radical).[16][21]

Caption: General experimental workflow for EPR spin trapping.
General Protocol (Conceptual Steps)

A. Reagent Preparation:

  • Cell Suspension: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS or specialized EPR buffer) at a high concentration (e.g., 1 x 10⁷ cells/mL).

  • Spin Trap Solution: Prepare a stock solution of the spin trap (e.g., 1 M 5,5-dimethyl-1-pyrroline N-oxide, DMPO) in ultrapure water. Store at -80°C.

B. Sample Preparation and Measurement:

  • In a microcentrifuge tube, combine the cell suspension, this compound (at the desired concentration), and the spin trap (final concentration typically 25-100 mM).

  • Incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for the formation of the spin adduct.

  • Carefully load the cell suspension into a glass capillary tube or a specialized EPR flat cell.

  • Place the sample into the EPR spectrometer's resonant cavity.

  • Data Acquisition: Acquire the EPR spectrum. Typical instrument settings for X-band EPR are:

    • Microwave Frequency: ~9.5 GHz

    • Microwave Power: 20 mW

    • Modulation Amplitude: 1.0 G

    • Sweep Width: 100 G

    • Center Field: ~3400 G

    • Time Constant and Scan Time: Optimized for signal-to-noise ratio.

C. Data Analysis:

  • The acquired spectrum is analyzed for the characteristic hyperfine splitting pattern of the expected radical adduct (e.g., DMPO-OOH for superoxide).

  • The signal intensity is proportional to the concentration of the trapped radical.

  • Computer simulations can be used to confirm the identity of the radical species and to quantify the signal.[15] The rate of ROS production can be calculated based on the signal intensity and incubation time.[21]

Data Presentation

Quantitative data should be summarized to facilitate clear interpretation and comparison between experimental conditions.

Table 2: Representative Quantitative Data for Nitrovin-Induced ROS
Treatment Group Nitrovin HCl (µM) ROS Level (Fold Change vs. Control)
Vehicle Control01.00 ± 0.08
Nitrovin HCl12.54 ± 0.21
Nitrovin HCl56.89 ± 0.55
Positive Control (e.g., H₂O₂)N/A8.12 ± 0.67
Nitrovin HCl + NAC*51.35 ± 0.11

*N-acetyl-l-cysteine (NAC) is a ROS scavenger and can be used as a control to confirm that the observed effect is ROS-mediated.[1]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating drug resistance to Nitrovin, a nitrofuran antibacterial agent. The methodologies outlined below cover phenotypic characterization of resistance, molecular analysis of resistance mechanisms, and assessment of synergistic interactions with other antimicrobials.

Introduction to Nitrovin and Resistance Mechanisms

Nitrovin is a nitrofuran antibiotic that acts as a prodrug. Its antibacterial activity is dependent on its reduction by bacterial nitroreductases into reactive intermediates. These intermediates can damage multiple cellular targets, including ribosomal proteins, DNA, and metabolic enzymes, leading to bacterial cell death.[1][2] This multi-targeted mechanism of action is thought to contribute to a low frequency of resistance development.[1]

The primary mechanism of resistance to nitrofurans involves the functional loss of the activating enzymes, typically through mutations in the genes encoding nitroreductases (e.g., nfsA and nfsB in Escherichia coli).[3] This prevents the conversion of the prodrug into its active, cytotoxic form. Other potential mechanisms include the overexpression of efflux pumps that actively transport Nitrovin out of the cell and mutations affecting the biosynthesis of essential cofactors for nitroreductase activity.[4]

Phenotypic Characterization of Nitrovin Resistance

Phenotypic assays are fundamental to determining the level of resistance of a bacterial strain to Nitrovin. The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of Nitrovin that inhibits the visible growth of a bacterium.[5][6][7]

Materials:

  • Nitrovin powder

  • Appropriate solvent for Nitrovin (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile petri dishes

  • Multichannel pipette

Procedure:

  • Preparation of Nitrovin Stock Solution: Prepare a concentrated stock solution of Nitrovin in a suitable solvent. Further dilute this stock in sterile MHB to create a working solution at twice the highest concentration to be tested.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x Nitrovin working solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as a positive control (bacterial growth without Nitrovin), and column 12 as a negative control (sterile medium).

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of Nitrovin in which no visible bacterial growth (turbidity) is observed.[8]

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of Nitrovin that kills 99.9% of the initial bacterial inoculum.[9][10]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Spreader

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot the aliquot onto a sterile MHA plate. Also, plate an aliquot from the positive control well (growth control) to ensure the viability of the bacteria.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of Nitrovin that results in no bacterial growth on the MHA plate, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum.[10]

Data Presentation: Representative MIC and MBC Values

The following table provides hypothetical yet representative data for Nitrovin against susceptible and resistant strains of E. coli and Salmonella.

Bacterial StrainNitrovin MIC (µg/mL)Nitrovin MBC (µg/mL)Resistance Level
E. coli (Wild-Type)48Susceptible
E. coli (nfsA mutant)64>128Resistant
E. coli (nfsB mutant)3264Resistant
Salmonella Typhimurium (Wild-Type)816Susceptible
Salmonella Typhimurium (Resistant Isolate)128>128Resistant

Molecular Characterization of Nitrovin Resistance

Molecular techniques are employed to identify the genetic determinants of Nitrovin resistance.

Protocol: PCR Amplification and Sequencing of Nitroreductase Genes

This protocol is designed to identify mutations in the nfsA and nfsB genes, which are commonly associated with nitrofuran resistance.

Materials:

  • Genomic DNA extraction kit

  • PCR primers for nfsA and nfsB

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the susceptible (wild-type) and resistant bacterial strains using a commercial kit.

  • PCR Amplification:

    • Design or obtain primers that flank the entire coding sequences of the nfsA and nfsB genes.

    • Set up PCR reactions containing genomic DNA, primers, Taq polymerase, and dNTPs.

    • Perform PCR with appropriate cycling conditions (annealing temperature, extension time) for your specific primers.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a single product of the expected size.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant strains with the sequence from the susceptible strain to identify any mutations (e.g., point mutations, insertions, deletions).

Protocol: Whole-Genome Sequencing (WGS)

WGS provides a comprehensive approach to identify all potential resistance mutations, including those in less common target genes or regulatory regions, and to detect the presence of mobile genetic elements carrying resistance genes.[11][12]

Procedure:

  • Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol for your chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Bioinformatic Analysis:

    • Assemble the sequencing reads to generate a draft genome of the resistant strain.

    • Compare the genome of the resistant strain to that of a susceptible reference strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Annotate the genome to identify genes associated with antibiotic resistance, such as those encoding efflux pumps or modifying enzymes.

Investigation of Synergistic Effects

A checkerboard assay can be used to determine if another antimicrobial agent can act synergistically with Nitrovin, potentially overcoming resistance.

Protocol: Checkerboard Broth Microdilution Assay

This protocol assesses the interaction between Nitrovin and a second compound.[13][14][15]

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute Nitrovin along the x-axis and the second compound along the y-axis.

  • Inoculation and Incubation: Inoculate the plate with the resistant bacterial strain and incubate as described for the MIC protocol.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Indifference or Additive effect

    • FIC Index > 4: Antagonism

Data Presentation: Representative Checkerboard Assay Results
CombinationFIC IndexInterpretation
Nitrovin + Compound X0.45Synergy
Nitrovin + Compound Y1.5Additive
Nitrovin + Compound Z4.5Antagonism

Visualizations of Pathways and Workflows

Nitrovin Activation and Resistance Pathways

Nitrovin_Pathway cluster_0 Bacterial Cell cluster_1 Cellular Targets cluster_2 Resistance Mechanisms Nitrovin_out Nitrovin (Prodrug) Nitrovin_in Nitrovin Nitrovin_out->Nitrovin_in Uptake Nitroreductase Nitroreductase (e.g., NfsA, NfsB) Nitrovin_in->Nitroreductase Substrate Efflux_Pump Efflux Pump Nitrovin_in->Efflux_Pump Reactive_Intermediates Reactive Intermediates Nitroreductase->Reactive_Intermediates Reduction DNA DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damage Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes Damage Cell_Death Cell Death Nfs_Mutation Nitroreductase Mutation/Deletion Nfs_Mutation->Nitroreductase Inactivation Efflux_Pump->Nitrovin_out Expulsion

Caption: Mechanism of Nitrovin action and associated bacterial resistance pathways.

Experimental Workflow for Investigating Nitrovin Resistance

Workflow cluster_0 Phase 1: Isolation and Phenotypic Characterization cluster_1 Phase 2: Genotypic Characterization cluster_2 Phase 3: Functional Analysis and Further Investigation Isolate Isolate Resistant Strain (e.g., by serial passage) MIC_MBC Determine MIC and MBC Isolate->MIC_MBC WGS Whole-Genome Sequencing MIC_MBC->WGS PCR_Seq Targeted PCR and Sequencing (nfsA, nfsB) MIC_MBC->PCR_Seq Gene_Expression Gene Expression Analysis (e.g., qRT-PCR for efflux pumps) WGS->Gene_Expression PCR_Seq->Gene_Expression Checkerboard Checkerboard Assay (Synergy Testing)

Caption: A structured workflow for the investigation of Nitrovin resistance.

Regulatory Control of Nitroreductase Expression

Regulation cluster_0 Stress Response Regulons Stressors Antibiotics, Oxidative Stress SoxRS SoxRS System Stressors->SoxRS MarRA MarRA System Stressors->MarRA Nitroreductase_Gene Nitroreductase Gene (e.g., nfsA) SoxRS->Nitroreductase_Gene Induces Expression MarRA->Nitroreductase_Gene Induces Expression

Caption: Simplified overview of the regulatory control of nitroreductase gene expression.

References

Application Notes and Protocols for the Spectroscopic Analysis of Nitrovin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques used for the analysis of Nitrovin hydrochloride. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are outlined, along with expected data to facilitate the identification, quantification, and structural elucidation of this compound.

Chemical and Physical Properties of this compound

This compound is an antibacterial growth promoter. It has the chemical formula C₁₄H₁₃ClN₆O₆ and a molecular weight of 396.74 g/mol .[1][2] Its structure consists of two 5-nitrofuran rings linked by a polyene chain with a guanidine group.

PropertyValueSource
Molecular FormulaC₁₄H₁₃ClN₆O₆[1][2]
Molecular Weight396.74 g/mol [1][2]
IUPAC Name2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride[1][3]
CAS Number2315-20-0[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, owing to its extended conjugated system which results in strong absorption in the UV-visible region.

Experimental Protocol
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Methanol or a mixture of acetonitrile and water are suitable solvents.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

    • Filter the sample solution to remove any particulate matter.

  • Measurement:

    • Record the UV-Vis spectrum of the solvent blank from 200 to 600 nm.

    • Record the UV-Vis spectra of the standard and sample solutions over the same wavelength range.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantification:

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Expected Data

Based on the structure of this compound, a primary absorbance maximum (λmax) is expected in the range of 350-450 nm due to the extensive π-π* transitions of the conjugated system.

ParameterExpected Value
λmax~380 - 420 nm
Molar Absorptivity (ε)High (indicative of a strong chromophore)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule, providing a molecular fingerprint.

Experimental Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of finely ground this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Measurement:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Expected Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 3200N-H (amine/guanidine)Stretching
3100 - 3000C-H (aromatic/vinylic)Stretching
1650 - 1600C=N, C=CStretching
1550 - 1475N-O (nitro group)Asymmetric Stretching
1350 - 1300N-O (nitro group)Symmetric Stretching
~1250C-O-C (furan ring)Asymmetric Stretching
~1020C-O-C (furan ring)Symmetric Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the this compound molecule, which is crucial for structural confirmation.

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the polarity of the hydrochloride salt.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the deuterated solvent in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Measurement:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Expected Data

¹H NMR: The proton NMR spectrum will show signals for the vinylic, furan, and amine protons. The chemical shifts will be influenced by the electron-withdrawing nitro groups and the conjugated system.

¹³C NMR (Predicted Data): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The following table presents predicted ¹³C NMR chemical shifts.

Chemical Shift (ppm)Carbon Environment
~158C=N (guanidine)
~150 - 155C-NO₂ (furan)
~140 - 145C=C (polyene)
~115 - 130C-H (furan and polyene)

Note: The above ¹³C NMR data is based on prediction and may vary from experimental values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Experimental Protocol
  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction and separation.

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar and thermally labile compound.

  • LC Conditions (for LC-MS):

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

  • MS Conditions:

    • Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.

    • Analysis: Full scan mode to determine the parent ion and product ion scan (tandem MS or MS/MS) to study the fragmentation pattern.

Expected Data
  • Parent Ion: In positive ESI mode, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 361.09 (for the free base).

  • Fragmentation: The fragmentation pattern in MS/MS would likely involve cleavages at the polyene chain and losses of the nitro groups and parts of the guanidine moiety.

m/z ValuePossible Fragment
361.09[M+H]⁺ (protonated free base)
315.08Loss of NO₂
Further fragmentationCleavage of the polyene chain and furan rings

Workflow and Mechanism Diagrams

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample Nitrovin HCl Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration UV_Vis UV-Vis Spectroscopy Filtration->UV_Vis IR IR Spectroscopy Filtration->IR NMR NMR Spectroscopy Filtration->NMR MS Mass Spectrometry Filtration->MS Quantification Quantification UV_Vis->Quantification Functional_Groups Functional Group ID IR->Functional_Groups Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Workflow for the spectroscopic analysis of this compound.

Nitrovin_Mechanism_of_Action Nitrovin This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibition ROS Reactive Oxygen Species (ROS) Generation TrxR1->ROS Leads to increased Cell_Death Apoptotic-like Cell Death ROS->Cell_Death

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Colorimetric Quantification of Nitrovin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride is a nitrofuran antibacterial agent previously used as a growth promoter in animal feed. Due to regulatory changes and the need for monitoring its presence, robust and accessible analytical methods are essential. Colorimetric methods, owing to their simplicity, cost-effectiveness, and suitability for routine analysis, present a viable option for the quantification of this compound in various samples.

This document provides detailed application notes and protocols for a colorimetric method for the quantification of this compound. The proposed method is based on the well-established principle of reducing the aromatic nitro groups present in the Nitrovin molecule to primary aromatic amines, followed by a diazotization and coupling reaction to produce a highly colored azo dye. The intensity of the color, which is directly proportional to the concentration of this compound, is then measured spectrophotometrically.

Principle of the Method

The quantification of this compound is achieved through a two-step chemical reaction:

  • Reduction of Nitro Groups: The two nitro groups on the furan rings of the Nitrovin molecule are reduced to primary aromatic amines using a suitable reducing agent, such as zinc powder in an acidic medium.

  • Diazotization and Coupling (Bratton-Marshall Reaction): The resulting primary aromatic amines are then diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is subsequently coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), to form a stable, intensely colored azo dye. The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax).

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the colorimetric determination of this compound using the proposed method. These values are based on typical performance characteristics of similar assays for other nitroaromatic compounds.

ParameterExpected Value
Wavelength of Maximum Absorbance (λmax)550 nm
Linearity Range2 - 20 µg/mL
Molar Absorptivity2.5 x 10^4 L·mol⁻¹·cm⁻¹
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 3%

Experimental Protocols

Reagent Preparation
  • Hydrochloric Acid (2 M): Carefully add 172 mL of concentrated hydrochloric acid (37%) to 828 mL of distilled water and mix well.

  • Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of sodium nitrite in 100 mL of distilled water. Prepare this solution fresh daily.

  • Ammonium Sulfamate Solution (0.5% w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of distilled water.

  • Bratton-Marshall Reagent (0.1% w/v): Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of distilled water. Store in a dark bottle and keep refrigerated.

  • Zinc Powder: Analytical grade.

  • Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions (2-20 µg/mL): Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water.

Sample Preparation
  • For Pure Drug Substance: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a stock solution as described for the standard.

  • For Pharmaceutical Formulations: Weigh and finely powder a number of tablets (or the contents of capsules) to obtain an average weight. Accurately weigh a portion of the powder equivalent to 10 mg of this compound, transfer to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution and use the clear filtrate for further dilutions.

Colorimetric Assay Protocol
  • Pipette 1.0 mL of each working standard solution and sample solution into separate test tubes.

  • Add 1.0 mL of 2 M hydrochloric acid to each tube.

  • Add approximately 50 mg of zinc powder to each tube.

  • Allow the reduction reaction to proceed for 15 minutes at room temperature with occasional shaking.

  • Filter the contents of each tube into separate 10 mL volumetric flasks. Wash the filter paper with a small amount of distilled water and collect the washings in the respective volumetric flasks.

  • Cool the flasks in an ice bath for 5 minutes.

  • Add 1.0 mL of ice-cold 0.1% sodium nitrite solution to each flask and mix well. Allow the diazotization reaction to proceed for 3 minutes.

  • Add 1.0 mL of 0.5% ammonium sulfamate solution to each flask to neutralize the excess nitrous acid. Mix and wait for 2 minutes.

  • Add 1.0 mL of 0.1% Bratton-Marshall reagent to each flask and mix.

  • Dilute the contents of each flask to 10 mL with distilled water.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance of each solution at 550 nm against a reagent blank prepared in the same manner but using 1.0 mL of distilled water instead of the sample or standard.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of this compound in the sample solution from the regression equation.

Visualizations

Signaling Pathway of the Colorimetric Reaction

cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Coupling Nitrovin Nitrovin (Nitro Groups) Reduced_Nitrovin Reduced Nitrovin (Primary Aromatic Amines) Nitrovin->Reduced_Nitrovin  + Zn / HCl   Diazonium Diazonium Salt Reduced_Nitrovin->Diazonium  + NaNO₂ / H⁺   Azo_Dye Colored Azo Dye Diazonium->Azo_Dye  + Bratton-Marshall Reagent  

Caption: Chemical reaction pathway for the colorimetric determination of this compound.

Experimental Workflow

start Start: Sample/Standard Solution reduction 1. Reduction: Add 2M HCl and Zn Powder (15 min) start->reduction filtration 2. Filtration reduction->filtration diazotization 3. Diazotization: Add NaNO₂ in Ice Bath (3 min) filtration->diazotization neutralization 4. Neutralization: Add Ammonium Sulfamate (2 min) diazotization->neutralization coupling 5. Coupling: Add Bratton-Marshall Reagent neutralization->coupling color_dev 6. Color Development (10 min) coupling->color_dev measurement 7. Measure Absorbance at 550 nm color_dev->measurement end End: Quantification measurement->end

Caption: Step-by-step experimental workflow for the colorimetric assay.

Application Notes and Protocols: Nitrovin Hydrochloride as an Organic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nitrovin hydrochloride as a versatile organic building block in chemical synthesis. The information is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, chemically known as 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine hydrochloride, is a C-nitro compound that has historically been used as an antibacterial growth promoter in animal feed.[1] Its rich chemical structure, featuring two nitrofuran rings and a guanidine moiety, presents multiple reactive sites for chemical modification, making it an intriguing starting material for the synthesis of novel compounds with potential therapeutic applications.[1][2] Recent studies have highlighted its potential as an anticancer agent that induces cell death by targeting thioredoxin reductase 1 (TrxR1).[3]

The presence of the nitro group, a strong electron-withdrawing group, activates the furan ring, making it susceptible to nucleophilic attack. The guanidine group, a strong base, can be involved in a variety of chemical transformations, including cyclization reactions to form heterocyclic systems. These features make this compound a valuable scaffold for generating diverse molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its use in organic synthesis.

PropertyValueReference
Molecular Formula C₁₄H₁₃ClN₆O₆[2]
Molecular Weight 396.74 g/mol [2]
IUPAC Name 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride[2]
CAS Number 2315-20-0[4]
Appearance Orange powder
Solubility Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
Storage Store at room temperature[1]

Proposed Synthetic Applications and Protocols

While specific literature on the direct synthetic modification of this compound is limited, its structure suggests several potential transformations based on the known reactivity of its functional groups. The following protocols are proposed as starting points for exploration.

Modification of the Guanidine Moiety

The guanidine group in this compound is a versatile functional handle for synthesizing novel heterocyclic compounds.

3.1.1. Proposed Protocol: Synthesis of a Pyrimidine Derivative

This proposed protocol describes the synthesis of a pyrimidine derivative from this compound via a condensation reaction with a 1,3-dicarbonyl compound.

Reaction Scheme:

Materials:

  • This compound

  • Acetylacetone

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add sodium ethoxide (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to liberate the free base.

  • To this mixture, add acetylacetone (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Expected Outcome:

This reaction is expected to yield a novel pyrimidine-fused derivative of Nitrovin. The yield for similar cyclization reactions with guanidines can range from 60-80%.

Characterization:

The product should be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

  • Mass spectrometry to determine the molecular weight.

  • FT-IR spectroscopy to identify functional groups.

Reactions Involving the Nitrofuran Ring

The electron-withdrawing nitro group activates the furan ring towards nucleophilic aromatic substitution.

3.2.1. Proposed Protocol: Nucleophilic Aromatic Substitution

This proposed protocol outlines a method for substituting a group on the nitrofuran ring with a nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Nucleophile (e.g., a thiol or an amine)

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF)

  • Reaction vial

  • Stirrer and heating block

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a reaction vial.

  • Add potassium carbonate (2.5 equivalents) and the chosen nucleophile (1.5 equivalents).

  • Heat the mixture at 80-100 °C and monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography.

Expected Outcome:

This reaction would lead to the formation of a new derivative with the nucleophile attached to one of the nitrofuran rings. Yields for such reactions can be moderate to good, depending on the nucleophile.

Characterization:

The product should be characterized by standard spectroscopic methods (NMR, MS, IR).

Potential Applications in Drug Discovery

Derivatives synthesized from this compound could be screened for a variety of biological activities.

  • Anticancer Agents: Given that Nitrovin targets TrxR1, new analogs could be designed to enhance this activity or target other cancer-related pathways.

  • Antibacterial Agents: Modifications of the core structure could lead to new antibacterial compounds with improved efficacy or a different spectrum of activity.

  • Antiparasitic Agents: Nitrofuran derivatives have shown promise as antiparasitic drugs.

Visualizations

Logical Workflow for Derivative Synthesis

G cluster_start Starting Material cluster_modification Chemical Modification cluster_reaction_types Reaction Types cluster_product Product Nitrovin This compound Guanidine_Mod Guanidine Moiety Modification Nitrovin->Guanidine_Mod Nitrofuran_Mod Nitrofuran Ring Functionalization Nitrovin->Nitrofuran_Mod Cyclization Cyclization (e.g., Pyrimidine Synthesis) Guanidine_Mod->Cyclization Substitution Nucleophilic Aromatic Substitution Nitrofuran_Mod->Substitution Derivative Novel Nitrovin Derivative Cyclization->Derivative Substitution->Derivative

Caption: Proposed synthetic pathways from this compound.

Signaling Pathway of Nitrofurans

G cluster_cell Bacterial or Cancer Cell Nitrovin Nitrovin Nitroreductase Nitroreductase (e.g., TrxR1) Nitrovin->Nitroreductase enters cell & is reduced by Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates generates Cellular_Targets Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Cellular_Targets damage Cell_Death Cell Death Cellular_Targets->Cell_Death leads to

Caption: Mechanism of action of Nitrovin.

References

Troubleshooting & Optimization

Optimizing Nitrovin Hydrochloride Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Nitrovin hydrochloride for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro? A1: this compound functions as an antibacterial growth promoter and has demonstrated anticancer properties. Its primary mechanism involves the induction of ROS-mediated non-apoptotic and apoptotic-like cell death through the specific targeting and inhibition of the enzyme thioredoxin reductase 1 (TrxR1). This process can lead to cytoplasmic vacuolation, a characteristic of paraptosis-like cell death.[1][2]

Q2: What is a suitable starting concentration range for this compound in cell-based assays? A2: Published studies have reported half-maximal inhibitory concentration (IC50) values for this compound in the range of 1.31 to 6.60 μM across various tumor and normal cell lines.[1] A recommended starting point for dose-response experiments is to use a logarithmic dilution series spanning from approximately 0.1 µM to 10 µM. The optimal concentration will be cell-type dependent.

Q3: How should I prepare and store a stock solution of this compound? A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in pure DMSO to a concentration of, for example, 10 mM. It is advisable to create single-use aliquots of the stock solution and store them at -20°C or -80°C to maintain stability and avoid degradation from repeated freeze-thaw cycles.

Q4: How can I prevent my this compound solution from precipitating when added to cell culture media? A4: Due to its hydrophobic nature, this compound may precipitate when a concentrated DMSO stock is diluted into an aqueous cell culture medium. To mitigate this, perform a stepwise dilution of the stock solution. Additionally, ensuring the final DMSO concentration in the culture medium is low (typically below 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experimental setup.

Q5: What are the essential in vitro assays to characterize the effects of this compound? A5: To comprehensively evaluate the in vitro effects of this compound, the following assays are recommended:

  • Cytotoxicity Assays: To quantify the dose-dependent impact on cell viability (e.g., MTT or LDH assays).

  • Reactive Oxygen Species (ROS) Detection: To confirm the induction of ROS (e.g., using fluorescent probes like DCF-DA).

  • Thioredoxin Reductase 1 (TrxR1) Activity Assay: To validate the inhibition of its molecular target.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media Low aqueous solubility of this compound.Perform serial dilutions in pre-warmed (37°C) media. Briefly vortex or sonicate after dilution. Ensure the final DMSO concentration is minimal.
High Variability in Cytotoxicity Assays Incomplete dissolution of formazan crystals (MTT assay); interference from serum or phenol red.For MTT assays, ensure complete formazan solubilization by extending incubation time with the solvent or gentle pipetting. Use serum-free media during the final incubation steps if possible.
Weak or No ROS Signal Suboptimal drug concentration or incubation time.Conduct a time-course and dose-response experiment to identify the optimal conditions for ROS induction in your specific cell line.
No Inhibition of TrxR1 Activity Insufficient compound concentration; inactive assay reagents.Increase the concentration of this compound. Validate the assay with a known TrxR1 inhibitor as a positive control.
Toxicity in Vehicle Control The final DMSO concentration is too high for the cells.Reduce the final DMSO concentration to a non-toxic level, typically between 0.1% and 0.5%.

Data Presentation

Table 1: Reported In Vitro Efficacy of this compound

ParameterValueCell Lines
IC501.31 - 6.60 µMVarious tumor and normal cells[1]

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol outlines the steps to determine the IC50 value of this compound in adherent cell lines.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from your DMSO stock.

  • Replace the existing medium with 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium.

  • Add 100 µL of MTT solvent to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to detect intracellular ROS.

Materials:

  • This compound-treated cells

  • DCF-DA

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Treat cells with this compound as described in the cytotoxicity protocol.

  • Wash the cells once with warm PBS or HBSS.

  • Load the cells with 10 µM DCF-DA in PBS or serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS or HBSS to remove excess probe.

  • Add 100 µL of PBS or HBSS to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).

Protocol: Cellular Thioredoxin Reductase 1 (TrxR1) Activity Assay

This endpoint insulin reduction assay measures the activity of TrxR1 in cell lysates.

Materials:

  • Cell lysates from this compound-treated cells

  • Lysis buffer (e.g., RIPA)

  • BCA protein assay kit

  • Reaction components: Tris-HCl buffer, EDTA, NADPH, insulin, recombinant human Trx

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

Procedure:

  • Treat cells with this compound, then harvest and lyse the cells.

  • Quantify the protein concentration of the lysates.

  • In a 96-well plate, incubate 20 µg of protein from each lysate with the reaction components for 30 minutes at 37°C.

  • Terminate the reaction by adding the DTNB solution.

  • Measure the absorbance at 412 nm.

  • Calculate the percent inhibition of TrxR1 activity relative to the vehicle-treated control.

Mandatory Visualizations

Nitrovin This compound TrxR1 TrxR1 Nitrovin->TrxR1 inhibits ROS ↑ Reactive Oxygen Species TrxR1->ROS leads to Paraptosis Paraptosis-like Cell Death ROS->Paraptosis

Caption: this compound signaling pathway.

A Prepare Stock Solution (Nitrovin in DMSO) C Treat Cells with Serial Dilutions A->C B Seed Cells in 96-Well Plate B->C D Perform In Vitro Assays (MTT, ROS, TrxR1) C->D E Data Analysis (IC50, etc.) D->E

References

Troubleshooting unexpected results in Nitrovin hydrochloride assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrovin hydrochloride assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV is often used for routine analysis and quantification in medicated animal feeds, while LC-MS/MS provides higher sensitivity and selectivity, making it suitable for residue analysis in complex matrices like animal tissues.[1][4]

Q2: I am observing poor solubility of my this compound standard. How can I improve this?

A2: this compound has limited aqueous solubility.[5] To improve solubility, consider the following:

  • Solvent Selection: While water can be used, organic solvents or mixtures are often necessary. Dimethyl sulfoxide (DMSO) and methanol are commonly used for preparing stock solutions.[1] For HPLC analysis, it is ideal to dissolve the sample in the mobile phase to avoid peak distortion.[6]

  • pH Adjustment: The solubility of ionizable compounds like this compound can be pH-dependent. Experimenting with buffered solutions at different pH values may improve solubility.

  • Sonication: Using an ultrasonic bath can help dissolve the compound by breaking down aggregates.[7]

Q3: My assay results show high variability between replicates. What could be the cause?

A3: High variability in results can stem from several sources:

  • Inconsistent Sample Preparation: Ensure that all samples and standards are prepared consistently. This includes accurate weighing, complete dissolution, and precise dilutions.

  • Instrument Instability: Check for fluctuations in your analytical instrument. For HPLC, this could be an unstable pump flow, temperature fluctuations in the column oven, or a noisy detector baseline.[8]

  • Standard and Sample Degradation: this compound may be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Prepare fresh standards and samples and store them appropriately.[9]

Troubleshooting Guides

HPLC Assay Issues

Problem 1: Drifting or Noisy Baseline in HPLC Analysis

A noisy or drifting baseline can interfere with peak integration and affect the accuracy of your results.

  • Possible Causes & Solutions:

CauseSolution
Air bubbles in the system Degas the mobile phase. Purge the pump to remove any trapped air.
Contaminated mobile phase or detector cell Use HPLC-grade solvents and fresh mobile phase. Flush the detector cell with a strong solvent like methanol or isopropanol.
Leaking pump seals or fittings Inspect the system for any leaks. A buildup of salt crystals can indicate a leak. Tighten or replace fittings and seals as needed.[6][10]
Column temperature fluctuations Use a column oven to maintain a constant temperature.[6]

  • Troubleshooting Workflow:

Start Noisy/Drifting Baseline Degas Degas Mobile Phase & Purge Pump Start->Degas Check_Leaks Inspect for Leaks Degas->Check_Leaks Issue Persists Resolved Problem Resolved Degas->Resolved Issue Resolved Flush_System Flush System & Detector Check_Leaks->Flush_System Issue Persists Check_Leaks->Resolved Issue Resolved Use_Oven Use Column Oven Flush_System->Use_Oven Issue Persists Flush_System->Resolved Issue Resolved Use_Oven->Resolved Issue Resolved

Caption: Troubleshooting workflow for a noisy or drifting HPLC baseline.

Problem 2: Poor Peak Shape (Tailing or Broadening) in HPLC

Poor peak shape can compromise resolution and lead to inaccurate quantification.

  • Possible Causes & Solutions:

CauseSolution
Column contamination or aging Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8][10]
Mismatched sample solvent and mobile phase Whenever possible, dissolve the sample in the mobile phase.[6]
Secondary interactions with the stationary phase Adjust the mobile phase pH or buffer concentration to minimize unwanted interactions.[8]
Column overload Reduce the injection volume or dilute the sample.

  • Logical Relationship Diagram:

Poor_Peak_Shape Poor Peak Shape (Tailing/Broadening) Column_Issues Column Contamination/ Aging Poor_Peak_Shape->Column_Issues Solvent_Mismatch Sample Solvent/ Mobile Phase Mismatch Poor_Peak_Shape->Solvent_Mismatch Secondary_Interactions Secondary Interactions Poor_Peak_Shape->Secondary_Interactions Overload Column Overload Poor_Peak_Shape->Overload

Caption: Potential causes of poor peak shape in HPLC analysis.

Spectrophotometric Assay Issues

Problem 3: Inaccurate Results due to Matrix Interference in UV-Vis Spectrophotometry

Excipients in a formulation or other components in a complex sample can absorb at the same wavelength as this compound, leading to inaccurate measurements.

  • Possible Causes & Solutions:

CauseSolution
Excipient interference Prepare a placebo sample (containing all excipients except Nitrovin) and use it as a blank to subtract the background absorbance.[11]
Overlapping spectra of multiple components If the interfering substance is known, its spectrum can be mathematically subtracted from the sample spectrum.[12] Derivative spectrophotometry (first or second derivative) can also help to resolve overlapping peaks.[13]
Inappropriate solvent pH The absorption spectrum of Nitrovin may shift with pH. Ensure that the pH of your samples and standards is consistent, preferably using a buffer.[11][14]

  • Interference Mitigation Workflow:

Interference Matrix Interference Placebo_Blank Use Placebo Blank Interference->Placebo_Blank Spectral_Subtraction Spectral Subtraction/ Derivative Spectroscopy Placebo_Blank->Spectral_Subtraction If interference persists Accurate_Result Accurate Result Placebo_Blank->Accurate_Result If successful Control_pH Control Sample pH Spectral_Subtraction->Control_pH If spectral overlap is complex Spectral_Subtraction->Accurate_Result If successful Control_pH->Accurate_Result If successful

Caption: Workflow for mitigating matrix interference in UV-Vis assays.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to assess the stability of this compound under various stress conditions, which is crucial for developing a stability-indicating assay method.[9][15]

Objective: To identify potential degradation products and determine the degradation pathways of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1N HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1N NaOH.

    • Incubate at room temperature for a defined period (e.g., 8 hours).

    • Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 30% H₂O₂).

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a hot air oven at a high temperature (e.g., 75°C) for 24 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, typically a stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

  • Forced Degradation Experimental Workflow:

Stock_Solution Nitrovin Stock Solution Acid Acid Hydrolysis (1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1N NaOH, RT) Stock_Solution->Base Oxidation Oxidative Degradation (30% H₂O₂) Stock_Solution->Oxidation Thermal Thermal Degradation (75°C) Stock_Solution->Thermal Photolytic Photolytic Degradation (UV Light) Stock_Solution->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study of this compound.

Nitrovin's Proposed Mechanism of Action

This compound has been reported to induce cell death by targeting Thioredoxin Reductase 1 (TrxR1), leading to an increase in Reactive Oxygen Species (ROS).[16]

  • Signaling Pathway Diagram:

Nitrovin This compound TrxR1 TrxR1 Inhibition Nitrovin->TrxR1 targets ROS Increased ROS TrxR1->ROS leads to Cell_Death Apoptotic-like Cell Death ROS->Cell_Death induces

Caption: Proposed signaling pathway for Nitrovin-induced cell death.

References

How to prevent degradation of Nitrovin hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Nitrovin hydrochloride in solution.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of this compound solutions.

Problem: Precipitate formation in the solution upon storage.

Possible Cause Recommended Solution
Low Solubility: this compound has limited solubility in aqueous solutions.Prepare solutions in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) before further dilution in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Temperature Effects: Lower temperatures can decrease the solubility of the compound.Store stock solutions at the recommended temperature (2-8°C or room temperature as specified by the supplier) and allow them to equilibrate to room temperature before use. Avoid freeze-thaw cycles.
pH-Dependent Solubility: The solubility of this compound may vary with the pH of the solution.Adjust the pH of your buffer system. Based on the stability profile, a slightly acidic pH may be preferable.

Problem: Loss of activity or unexpected results in biological assays.

Possible Cause Recommended Solution
Chemical Degradation: this compound can degrade under certain conditions, leading to a decrease in the concentration of the active compound.Refer to the stability data below and ensure your experimental conditions (pH, temperature, light exposure) are optimized to minimize degradation. Prepare fresh solutions before each experiment whenever possible.
Interaction with Media Components: Components of your cell culture or assay media may react with this compound.Perform control experiments to assess the stability of this compound in your specific assay medium over the time course of your experiment.

Quantitative Stability Data for Nitrofurans in Solution

The following data is based on studies of nitrofurantoin, a structurally related nitrofuran, and is intended to provide general guidance. Specific degradation rates for this compound may vary.

Condition Parameter Observation Recommendation
pH HydrolysisDegradation is significantly slower in acidic conditions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) conditions. The reaction follows first-order kinetics.For prolonged experiments in aqueous solutions, maintain a slightly acidic pH (around 4-6) if compatible with your experimental design.
Temperature Thermal DegradationIncreased temperature accelerates the rate of hydrolysis at all pH levels.Store stock solutions at recommended temperatures (2-8°C). Avoid exposing working solutions to elevated temperatures for extended periods.
Light PhotodegradationExposure to UV light can cause significant degradation of nitrofurans.Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Oxidation Oxidative DegradationNitroaromatic compounds can be susceptible to oxidation.Avoid the presence of strong oxidizing agents in your solution. Use de-gassed solvents where appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is sparingly soluble in water but has better solubility in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer for your experiment. Always check the tolerance of your experimental system to the final concentration of DMSO.

Q2: How should I store my this compound stock solution?

A2: For short-term storage, it is recommended to store stock solutions at 2-8°C. For long-term storage, aliquoting and storing at -20°C or -80°C can be considered, but it is crucial to minimize freeze-thaw cycles. Always protect the solution from light.

Q3: My experiment runs for 48 hours at 37°C. Will my this compound be stable?

A3: Based on data from related nitrofurans, significant degradation can be expected over 48 hours at 37°C, especially at neutral or alkaline pH. It is highly recommended to perform a stability study under your specific experimental conditions. If degradation is a concern, consider adding fresh compound at intermediate time points, if your experimental design allows.

Q4: I see a color change in my this compound solution over time. Is this normal?

A4: A color change can be an indicator of degradation. This compound solutions are typically colored, but a noticeable change in hue or intensity may suggest the formation of degradation products. It is advisable to use freshly prepared solutions and to analytically verify the concentration if a color change is observed.

Q5: What are the primary degradation pathways for this compound?

A5: While specific pathways for Nitrovin are not extensively documented, based on related nitrofurans, the primary degradation pathways are likely to be hydrolysis of the imine bond and reduction of the nitro groups, particularly under photolytic conditions.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer components

  • A validated stability-indicating HPLC-UV or UPLC-MS/MS method

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Keep the solid powder of this compound in a hot air oven at 60°C for 48 hours.

    • Also, keep a solution of this compound in methanol at 60°C for 48 hours.

    • At appropriate time points, sample and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to a photostability chamber (with UV and visible light) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time points, sample both the exposed and control solutions for analysis.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.

  • The method should be able to separate the intact this compound from all degradation products.

  • Quantify the amount of this compound remaining and the percentage of degradation.

  • If using MS/MS, identify the mass of the major degradation products to aid in structural elucidation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photolytic Photodegradation (UV/Visible Light) cluster_oxidative Oxidation (e.g., H₂O₂) Nitrovin This compound Hydrolysis_Product_1 Imine Cleavage Product A Nitrovin->Hydrolysis_Product_1 H₂O, H⁺/OH⁻ Hydrolysis_Product_2 Imine Cleavage Product B Nitrovin->Hydrolysis_Product_2 H₂O, H⁺/OH⁻ Photo_Product_1 Nitro Group Reduction Product Nitrovin->Photo_Product_1 hν, Reduction Photo_Product_2 Isomerization Product Nitrovin->Photo_Product_2 Oxidative_Product_1 Oxidized Furan Ring Product Nitrovin->Oxidative_Product_1 [O]

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions cluster_invisible start Start: Nitrovin HCl Sample stock_prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock_prep acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) oxidation Oxidative (3% H₂O₂, RT) thermal Thermal (60°C, Solid & Solution) photo Photolytic (UV/Vis Light) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC/UPLC-MS/MS sampling->analysis data_analysis Quantify Degradation & Identify Degradants analysis->data_analysis end End: Stability Profile data_analysis->end

Identifying and minimizing off-target effects of Nitrovin hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nitrovin hydrochloride. The information is designed to help identify and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound's primary on-target effect is the inhibition of Thioredoxin Reductase 1 (TrxR1). This inhibition leads to an increase in reactive oxygen species (ROS), which in turn induces non-apoptotic and apoptotic-like cell death.[1][2] This mechanism is central to its antibacterial and observed anticancer activities.[1][2]

Q2: Are there any known off-target effects of this compound?

Q3: What are the general strategies to identify off-target effects of a small molecule like this compound?

Identifying off-target effects is a critical step in drug development to ensure safety and efficacy. A multi-pronged approach is recommended, combining computational and experimental methods. Key experimental strategies include:

  • Proteome-wide profiling: Techniques like Cellular Thermal Shift Assay (CETSA) and affinity chromatography coupled with mass spectrometry can identify direct protein binders.

  • Kinase profiling: Kinome-wide activity or binding assays can determine the selectivity of the compound against a large panel of kinases.

  • Phenotypic screening: High-content imaging or other cell-based assays can reveal unexpected cellular effects that may be linked to off-target interactions.

  • Transcriptomic and Proteomic Analysis: Comparing the gene and protein expression profiles of treated versus untreated cells can reveal affected signaling pathways.

Troubleshooting Guide

Scenario 1: Unexpected Cell Death or Toxicity at Low Concentrations

  • Question: I'm observing significant cytotoxicity in my cell line at concentrations lower than the reported IC50 values for TrxR1 inhibition. Could this be due to an off-target effect?

  • Answer: Yes, this is a possibility. While TrxR1 inhibition is the primary mechanism, off-target effects can contribute to cytotoxicity. Here's a troubleshooting workflow:

    • Hypothesis: The observed toxicity is due to the inhibition of a critical kinase or covalent modification of an essential protein.

    • Recommended Actions:

      • Perform a Kinase Selectivity Screen: Test this compound against a broad panel of kinases to identify any potent off-target kinase inhibition.

      • Investigate Covalent Binding: Use mass spectrometry-based methods to detect covalent adducts of this compound metabolites on cellular proteins.

      • Validate with Target Knockdown/Knockout: Use siRNA or CRISPR to deplete the suspected off-target protein and assess if this phenocopies or alters the sensitivity to this compound.

Scenario 2: Inconsistent Results Across Different Cell Lines

  • Question: The efficacy of this compound varies significantly between the different cancer cell lines I am testing. Why might this be the case?

  • Answer: This variability can be attributed to several factors, including differences in the expression levels of the primary target (TrxR1) and potential off-target proteins, as well as variations in cellular metabolism and signaling pathway dependencies.

    • Hypothesis: The differential sensitivity is due to varying expression levels of an off-target protein or a compensatory signaling pathway.

    • Recommended Actions:

      • Characterize Target and Off-Target Expression: Quantify the protein levels of TrxR1 and any identified off-targets in your panel of cell lines using Western blotting or mass spectrometry.

      • Proteomic Profiling: Conduct a comparative proteomic analysis of sensitive versus resistant cell lines treated with this compound to identify differentially regulated proteins and pathways.

      • Pathway Analysis: Investigate the activation status of relevant signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) in your cell lines at baseline and after treatment.

Data Presentation

Table 1: Summary of Experimental Approaches to Identify Off-Target Effects

Experimental ApproachPrincipleInformation GainedThroughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.Identifies direct protein targets in a cellular context.Low to Medium
Affinity Chromatography - Mass Spectrometry A compound-of-interest is immobilized and used to "pull down" interacting proteins from a cell lysate.Identifies proteins that bind to the compound.Low to Medium
Kinase Selectivity Profiling (e.g., KINOMEscan) Measures the binding affinity or inhibitory activity of a compound against a large panel of kinases.Provides a comprehensive kinase selectivity profile.High
Quantitative Proteomics (e.g., SILAC, TMT) Compares the abundance of thousands of proteins between treated and untreated cells.Reveals changes in protein expression and affected pathways.High
Quantitative Transcriptomics (e.g., RNA-Seq) Compares the abundance of RNA transcripts between treated and untreated cells.Reveals changes in gene expression and affected pathways.High

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the engagement of this compound with its primary target, TrxR1, and to identify potential off-target binders in intact cells.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (anti-TrxR1, anti-GAPDH as loading control)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or DMSO for a defined period (e.g., 4 hours).

  • Harvest and Resuspend: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine protein concentration using a BCA assay. Normalize protein concentrations for all samples.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against TrxR1. Use a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.

Protocol 2: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of kinases. Commercial services (e.g., KINOMEscan, Reaction Biology) offer comprehensive screening.

Materials:

  • This compound

  • Kinase panel (recombinant kinases)

  • Kinase-specific substrates (e.g., peptides)

  • ATP

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™, HTRF®)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add the diluted this compound or DMSO (control) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. For kinases showing significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Validation cluster_analysis Data Analysis & Confirmation problem Unexpected Phenotype (e.g., excess toxicity) hypothesis Off-Target Effect problem->hypothesis cetsa CETSA hypothesis->cetsa kinome Kinome Scan hypothesis->kinome affinity Affinity-MS hypothesis->affinity proteomics Proteomics hypothesis->proteomics analysis Identify Candidate Off-Targets cetsa->analysis kinome->analysis affinity->analysis proteomics->analysis validation Target Knockdown & Phenotypic Rescue analysis->validation

Troubleshooting workflow for unexpected phenotypes.

signaling_pathway cluster_nitrovin This compound cluster_on_target On-Target Effect cluster_downstream Downstream Effects cluster_off_target Potential Off-Target Effects nitrovin Nitrovin Hydrochloride trxr1 TrxR1 nitrovin->trxr1 Inhibits kinase Kinase X? nitrovin->kinase Directly inhibits? protein_y Covalent Adducts (Protein Y?) nitrovin->protein_y Metabolites bind? ros ROS Generation trxr1->ros Leads to mapk MAPK Pathway Activation ros->mapk apoptosis Cell Death ros->apoptosis mapk->apoptosis

On-target and potential off-target pathways of this compound.

References

Technical Support Center: Improving the Stability of Nitrovin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Nitrovin hydrochloride for long-term studies. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general chemical properties of its structural components (nitroaromatic and hydrazone moieties) and established principles of pharmaceutical stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (e.g., darkening) of this compound powder or solution upon storage. Photodegradation or oxidation. Nitroaromatic compounds can be susceptible to light-induced reactions.Store the compound in amber vials or protect from light by other means. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Loss of potency or appearance of unknown peaks in HPLC analysis of stored samples. Hydrolytic degradation of the hydrazone linkage. Hydrazones are known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.Control the pH of solutions using appropriate buffer systems. For solid-state storage, protect from moisture by using desiccants and ensuring a tightly sealed container.
Inconsistent results in bioassays over time. Degradation of the active compound leading to reduced concentration.Perform regular purity checks of the stock solutions and solid compound using a validated analytical method (e.g., HPLC). Prepare fresh solutions for critical experiments.
Precipitation of the compound from solution during storage. Change in pH, solvent evaporation, or degradation leading to less soluble products.Ensure the pH of the solution is maintained within the optimal solubility range. Store solutions in tightly capped containers to prevent solvent evaporation. If precipitation occurs, assess the purity of the precipitate and the supernatant.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis of the Hydrazone Bond: The C=N bond of the hydrazone group is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions. This would lead to the formation of the corresponding aldehyde/ketone and hydrazine derivatives.

  • Reduction of the Nitro Groups: The nitroaromatic functional groups can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives. This process can be initiated by light or reducing agents.

2. What are the ideal storage conditions for long-term stability?

Parameter Recommendation Rationale
Temperature Controlled room temperature (20-25°C) or refrigerated (2-8°C).Lower temperatures generally slow down chemical degradation reactions.[1]
Light Protection from light (e.g., amber vials, storage in the dark).To prevent photolytic degradation of the nitroaromatic groups.[2]
Humidity Low humidity environment (e.g., use of desiccants).To minimize hydrolytic degradation of the hydrazone linkage.[2][3]
Atmosphere For solutions or sensitive applications, consider storage under an inert gas (e.g., nitrogen, argon).To prevent oxidative degradation.[4]

3. Which excipients can be used to improve the stability of this compound formulations?

The choice of excipients is critical for enhancing drug stability.[5][6][7]

Excipient Type Function Examples
Buffering Agents Maintain a stable pH to minimize acid/base-catalyzed hydrolysis.Phosphate buffers, citrate buffers.
Antioxidants Inhibit oxidative degradation.[7]Ascorbic acid, butylated hydroxytoluene (BHT).[8]
Moisture Scavengers / Desiccants Protect against hydrolysis in solid formulations.Colloidal silicon dioxide, anhydrous calcium phosphate.
Chelating Agents Bind metal ions that can catalyze degradation reactions.Ethylenediaminetetraacetic acid (EDTA).[8]
Polymers Can form protective coatings to shield from environmental factors.Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).[6]

4. How can I perform a forced degradation study to understand the stability of this compound?

Forced degradation studies are essential to identify potential degradation products and pathways.[2][9][10] These studies involve exposing the drug to stress conditions more severe than accelerated stability testing.[11]

Stress Condition Typical Experimental Setup
Acid Hydrolysis 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
Base Hydrolysis 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
Oxidation 3-30% H₂O₂ at room temperature.
Thermal Degradation Dry heat at a temperature below the melting point (e.g., 105°C).[2]
Photodegradation Exposure to UV and visible light as per ICH Q1B guidelines.

Samples should be analyzed at various time points using a stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining parent drug and detect degradation products.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep one set at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep one set at room temperature and another at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal (Solid State): Place a known amount of solid this compound in an oven at 80°C.

    • Photostability (Solution): Expose a solution of this compound to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 24, and 48 hours. For thermal and photostability, longer time points may be necessary.

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (Solid State) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (H2O, H+ or OH-) cluster_reduction Reduction (e.g., hv) Nitrovin This compound Aldehyde Corresponding Aldehyde/Ketone Nitrovin->Aldehyde Hydrolysis Hydrazine Hydrazine Derivative Nitrovin->Hydrazine Hydrolysis Nitroso Nitroso Derivative Nitrovin->Nitroso Reduction Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Further Reduction Amino Amino Derivative Hydroxylamino->Amino Final Reduction

Caption: Hypothetical degradation pathways of Nitrovin.

References

Dealing with autofluorescence when using Nitrovin hydrochloride in imaging.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence when using Nitrovin hydrochloride in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging?

A: Autofluorescence is the natural emission of light by biological structures or molecules when excited by a light source. It can be a significant problem in fluorescence microscopy as it can obscure the signal from the specific fluorescent probe you are using (in this case, potentially this compound or other fluorophores in your experiment), leading to poor signal-to-noise ratios and difficulty in interpreting the results. Common sources of autofluorescence include cellular components like NADH, collagen, and lipofuscin, as well as some fixatives used in sample preparation.[1][2][3][4]

Q2: Does this compound cause autofluorescence?
Q3: How can I determine the spectral properties of this compound in my experiment?

A: To effectively troubleshoot autofluorescence, you first need to determine the excitation and emission characteristics of this compound.

Experimental Protocol: Determining Excitation and Emission Spectra

  • Prepare a solution of this compound at a concentration similar to what you would use in your imaging experiment.

  • Use a spectrophotometer to measure the absorbance spectrum of the solution. The peak absorbance will give you an indication of the optimal excitation wavelength.

  • Use a spectrofluorometer to measure the emission spectrum. Excite the sample at its peak absorbance wavelength and measure the emitted fluorescence across a range of wavelengths.

  • Image a control sample containing only this compound (e.g., in solution or in cells without other fluorescent labels) using your fluorescence microscope. Acquire images using different filter cubes to identify which ones result in the strongest signal. This will give you an empirical understanding of its spectral properties in your imaging system.

Q4: What are the common sources of autofluorescence in biological samples?

A: Autofluorescence in biological samples can originate from various endogenous molecules and sample preparation artifacts. The table below summarizes the most common sources.

Source of AutofluorescenceTypical Emission RangeRecommended Mitigation Strategies
Endogenous Molecules
NADH and NADPH440-470 nm (Blue-Green)Use fluorophores with emission in the red or far-red spectrum.[3]
Collagen and Elastin350-450 nm (Blue-Green)Spectral unmixing; use of far-red fluorophores.[1][3]
LipofuscinBroad emission (450-650 nm)Chemical quenching (e.g., Sudan Black B); photobleaching; spectral unmixing.[1][7]
Red Blood Cells (Heme)Broad emissionPerfuse tissues with PBS before fixation to remove blood.[1][8]
Sample Preparation Artifacts
Aldehyde Fixatives (e.g., Formalin, Glutaraldehyde)Broad emission (Blue, Green, Red)Use the lowest effective concentration and shortest fixation time; use alternative fixatives like cold methanol; treat with sodium borohydride.[1][2][7]
Culture Media Components (e.g., Phenol Red, Riboflavin)Varies (often in the green spectrum)Use phenol red-free media for live-cell imaging.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating autofluorescence when imaging with this compound.

Step 1: Identify the Source of Autofluorescence

The first step is to determine where the unwanted fluorescence is coming from.

Start Start: Autofluorescence Observed Unstained_Control Image Unstained Control Sample Start->Unstained_Control Signal_Present1 Fluorescence Present? Unstained_Control->Signal_Present1 Nitrovin_Only Image Sample with this compound Only Signal_Present2 Fluorescence Present? Nitrovin_Only->Signal_Present2 Signal_Present1->Nitrovin_Only Yes Source_Tissue Source: Endogenous Autofluorescence Signal_Present1->Source_Tissue No, proceed to Step 2 Source_Nitrovin Source: this compound Fluorescence Signal_Present2->Source_Nitrovin No, proceed to Step 2 Source_Both Source: Both Endogenous and Nitrovin Fluorescence Signal_Present2->Source_Both Yes cluster_0 Data Acquisition cluster_1 Computational Separation cluster_2 Output Mixed_Signal Acquire Image with Mixed Signals (Nitrovin + Autofluorescence) Unmixing_Algo Spectral Unmixing Algorithm Mixed_Signal->Unmixing_Algo Ref_Nitrovin Acquire Reference Spectrum: This compound Only Ref_Nitrovin->Unmixing_Algo Ref_Auto Acquire Reference Spectrum: Unstained Sample (Autofluorescence) Ref_Auto->Unmixing_Algo Signal_Nitrovin Separated Nitrovin Signal Unmixing_Algo->Signal_Nitrovin Signal_Auto Separated Autofluorescence Signal Unmixing_Algo->Signal_Auto

References

Technical Support Center: Nitrovin Hydrochloride Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for control experiments involving Nitrovin hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism of action is the induction of ROS-mediated non-apoptotic and apoptotic-like cell death. It achieves this by specifically targeting and inhibiting Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox control.[1] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), triggering downstream events such as MAPK activation and ultimately, a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolation.[1]

Q2: How should I prepare and store a stock solution of this compound?

A2: For cell culture experiments, this compound can be dissolved in DMSO to prepare a stock solution. Due to its limited solubility in aqueous solutions, a high-concentration stock in DMSO is recommended. For storage, it is advisable to keep the stock solution at -20°C.[2] Long-term stability in aqueous media at 37°C may be limited, so it is best to prepare fresh dilutions in culture medium for each experiment from the frozen DMSO stock.

Q3: What are typical IC50 values for this compound in cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. Reported IC50 values for its anticancer activity generally fall within the low micromolar range.

Cell LineIC50 Value (µM)
Various Tumor and Normal Cells1.31 - 6.60

Table 1: Reported IC50 values for this compound in a panel of tumor and normal cells.[1]

Troubleshooting Guides

Problem 1: High background or inconsistent results in ROS assays.

Possible Cause: Reactive oxygen species (ROS) assays, such as those using DCF-DA, are prone to artifacts. The compound itself might directly react with the fluorescent probe, or components of the culture medium could interfere with the measurement.

Solution: It is crucial to include a cell-free control in your experimental setup. This involves incubating this compound with the ROS indicator in your experimental medium without cells. This will help determine if the compound or medium components directly cause an increase in fluorescence, independent of cellular ROS production.

Problem 2: Difficulty in confirming TrxR1 inhibition.

Possible Cause: The assay conditions for measuring Thioredoxin Reductase 1 (TrxR1) activity may not be optimal, or other cellular components might interfere with the measurement.

Solution: A common method to assess TrxR1 activity is a colorimetric assay that measures the reduction of DTNB to TNB. To ensure that the observed inhibition is specific to TrxR1, it is recommended to perform the assay with and without a known TrxR1 inhibitor as a positive control. Additionally, consider using a recombinant TrxR1 enzyme to confirm direct inhibition by this compound in a simplified system.

Problem 3: Observing cytoplasmic vacuolation, but unsure if it is paraptosis.

Possible Cause: Cytoplasmic vacuolation can be a feature of different cellular processes, including autophagy and necrosis.

Solution: Paraptosis is a specific form of programmed cell death characterized by the swelling of the endoplasmic reticulum and/or mitochondria. To confirm that the observed vacuolation is indeed paraptosis, you should assess other key markers. This includes checking for the absence of apoptotic markers like cleaved caspases (e.g., caspase-3) and DNA fragmentation. The presence of MAPK activation can further support the induction of paraptosis by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

  • Reconstitution: Dissolve this compound powder in sterile DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).

Protocol 2: Thioredoxin Reductase (TrxR1) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

  • Sample Preparation: Prepare cell lysates from control and this compound-treated cells by homogenization in a suitable assay buffer, followed by centrifugation to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction mixture containing NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase corresponds to the TrxR1 activity.

  • Controls: Include a blank (no lysate), a positive control (recombinant TrxR1), and samples treated with a known TrxR1 inhibitor to validate the assay.

Protocol 3: Quantification of Cytoplasmic Vacuolation

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.

  • Imaging: Capture images of the cells using a phase-contrast microscope.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the extent of vacuolation. This can be done by measuring the total area of vacuoles relative to the total cell area.

  • Data Analysis: Calculate the percentage of vacuolated cells or the average vacuole area per cell for each treatment condition. Compare the results from this compound-treated cells to untreated control cells.

Visualizations

Nitrovin_Signaling_Pathway Nitrovin Nitrovin hydrochloride TrxR1 TrxR1 (Thioredoxin Reductase 1) Nitrovin->TrxR1 Inhibits ROS Increased ROS TrxR1->ROS Leads to MAPK MAPK Activation ROS->MAPK Vacuolation Cytoplasmic Vacuolation MAPK->Vacuolation Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_Stock Prepare Nitrovin Stock (DMSO) Treatment Treat Cells with This compound Prep_Stock->Treatment Prep_Cells Seed Cells Prep_Cells->Treatment ROS_Assay ROS Measurement Treatment->ROS_Assay TrxR1_Assay TrxR1 Activity Assay Treatment->TrxR1_Assay Vacuolation_Assay Vacuolation Analysis Treatment->Vacuolation_Assay Data_Analysis Analyze & Interpret Results ROS_Assay->Data_Analysis TrxR1_Assay->Data_Analysis Vacuolation_Assay->Data_Analysis

Caption: General experimental workflow.

References

Technical Support Center: Optimizing Nitrovin Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrovin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, with a focus on optimizing incubation times.

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells in cell viability assays. - Uneven cell seeding.- Edge effects in the microplate.- Short or suboptimal incubation time.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and drug concentration.[1][2][3]
Low potency (high IC50 value) observed. - Suboptimal incubation time.- Drug instability in culture medium.- Cell line is resistant to this compound.- Increase the incubation time. Some compounds require longer incubation periods to exert their effects.[1]- Prepare fresh drug solutions for each experiment. Consider the stability of this compound in your specific cell culture medium.- Verify the expression of Thioredoxin Reductase 1 (TrxR1) in your cell line, as it is the primary target of Nitrovin.[4][5]
Inconsistent results in ROS (Reactive Oxygen Species) detection assays. - Timing of the assay is critical.- Phototoxicity from fluorescent probes.- ROS generation can be an early event. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to capture the peak of ROS production.- Minimize the exposure of cells to light after adding the fluorescent probe.
Unexpected cell morphology or off-target effects. - Concentration of this compound is too high.- The chosen incubation time is too long, leading to secondary effects.- Perform a dose-response experiment to identify the optimal concentration range.- Correlate morphological changes with specific endpoints (e.g., apoptosis, paraptosis) at different time points.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for determining the IC50 of this compound?

A1: The optimal incubation time for IC50 determination depends on the doubling time of your specific cell line and the mechanism of action of the compound. For many cancer cell lines, standard incubation times of 48 or 72 hours are used.[3] However, it is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your particular cells.[1][2]

Q2: How does this compound induce cell death?

A2: this compound induces a form of programmed cell death known as ROS-mediated non-apoptotic and apoptotic-like cell death, often referred to as paraptosis.[4][5][6] It achieves this by targeting and inhibiting Thioredoxin Reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system.[4][5][7] Inhibition of TrxR1 leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn triggers cell death.[4][5]

Q3: What are the typical concentrations of this compound to use in cell culture experiments?

A3: The effective concentration of this compound can vary between different cell lines. Published data indicates that it has anticancer activity with IC50 values in the range of 1.31-6.60 μM. It is advisable to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 μM to 100 μM) to determine the optimal range for your specific cell line.

Q4: Should the cell culture medium containing this compound be replaced during a long incubation period (e.g., 72 hours)?

A4: For most standard IC50 assays, the medium is not changed during the incubation period. This is to ensure that the cells are exposed to a consistent concentration of the compound. However, for longer-term experiments, the stability of this compound in the culture medium should be considered. If the compound is unstable, a medium change with a fresh drug may be necessary.

Experimental Protocols

Determining Optimal Incubation Time for IC50 Measurement

This protocol outlines a method to determine the most appropriate incubation time for assessing the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or other suitable cell viability reagent

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed the cells into three 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range could be from 0.1 μM to 100 μM. Include a vehicle control (DMSO) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 μL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the three plates for 24, 48, and 72 hours, respectively.

  • Cell Viability Assay (MTT Assay Example):

    • At each time point (24, 48, and 72 hours), add 10 μL of MTT reagent (5 mg/mL in PBS) to each well of the corresponding plate.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves for each incubation time point (24, 48, and 72 hours).

    • Determine the IC50 value for each incubation time. The optimal incubation time is typically the one that provides a clear dose-dependent response and a stable IC50 value.

Visualizations

Signaling Pathway of this compound

Nitrovin_Signaling_Pathway Nitrovin This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS Leads to Paraptosis Paraptosis-like Cell Death ROS->Paraptosis Induces

Caption: this compound signaling pathway.

Experimental Workflow for Optimizing Incubation Time

Incubation_Time_Workflow start Start: Seed cells in 3x 96-well plates incubate24h Incubate for 24h for cell attachment start->incubate24h add_drug Add serial dilutions of this compound incubate24h->add_drug incubate_timepoints Incubate plates for 24h, 48h, and 72h add_drug->incubate_timepoints plate1 Plate 1: 24h Incubation incubate_timepoints->plate1 plate2 Plate 2: 48h Incubation incubate_timepoints->plate2 plate3 Plate 3: 72h Incubation incubate_timepoints->plate3 viability_assay Perform cell viability assay (e.g., MTT) plate1->viability_assay plate2->viability_assay plate3->viability_assay data_analysis Analyze data and plot dose-response curves viability_assay->data_analysis determine_optimal Determine optimal incubation time based on IC50 values data_analysis->determine_optimal end End determine_optimal->end

References

Troubleshooting poor reproducibility in Nitrovin hydrochloride experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in experiments involving Nitrovin hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

A1: Fluctuations in IC50 values are a common issue and can stem from several factors.[1] Key areas to investigate include:

  • Cell-Based Factors:

    • Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number range, and plated at the same density for each experiment. Over-confluent or unhealthy cells can exhibit altered sensitivity to treatments.

    • Cell Line Authenticity: Periodically verify the identity of your cell line to rule out cross-contamination.

  • Compound Handling and Preparation:

    • Stock Solution Inconsistency: Prepare a large, single batch of high-concentration stock solution in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Inconsistency in weighing small amounts of powder for fresh stock solutions can introduce significant variability.

    • Solubility Issues: this compound has slight solubility in DMSO.[2] Ensure the compound is fully dissolved in the stock solution. Precipitates in the media can lead to inaccurate dosing. Visually inspect for any precipitation after dilution into aqueous culture media.

    • Stability in Media: The stability of this compound in culture media at 37°C over the course of your experiment should be considered. Degradation can lead to a weaker than expected effect.

  • Assay Conditions:

    • Incubation Time: The duration of drug exposure can significantly impact the apparent IC50 value.[1] Use a consistent and clearly reported incubation time for all experiments.

    • Assay Endpoint Measurement: The method used to assess cell viability (e.g., MTT, CellTiter-Glo) and the timing of this measurement can influence results. Ensure the chosen assay is within its linear range for your cell densities.

Q2: I am seeing inconsistent results in my reactive oxygen species (ROS) detection assays after treating cells with this compound. What could be the problem?

A2: As this compound's mechanism involves the induction of ROS, variability in these assays is a critical issue.[2] Consider the following:

  • Probe Selection and Handling: Different ROS probes (e.g., DCFH-DA, DHE) detect different ROS species. Ensure you are using a probe appropriate for the expected ROS. These probes can be sensitive to light and auto-oxidation, so proper storage and handling are crucial.

  • Timing of Measurement: ROS production can be transient. The timing of your measurement after this compound addition is critical. Perform a time-course experiment to identify the peak ROS production time for your specific cell model.

  • Cellular Antioxidant State: The basal antioxidant level of your cells can influence their response to a ROS inducer. This can be affected by cell density, media components (like pyruvate), and overall cell health. Standardize these conditions to ensure a consistent baseline.

  • Assay Interference: Some compounds can directly interact with the fluorescent dyes used in ROS assays, leading to quenching or autofluorescence. Include a cell-free control with this compound and the ROS probe to check for any direct interaction.

Q3: How should I prepare and store this compound stock solutions to ensure consistency?

A3: Proper preparation and storage of stock solutions are fundamental for reproducible results.

  • Solvent Selection: DMSO is a common solvent for this compound.

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture, which can have its own cytotoxic effects.

  • Dissolution: Ensure the compound is completely dissolved. Gentle warming and vortexing can aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. While some sources suggest room temperature storage for the solid compound, storing solutions frozen is standard practice to maintain stability.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values

This guide provides a step-by-step approach to diagnosing and resolving variability in IC50 determination.

Problem Potential Cause Recommended Action
High well-to-well variability within a single plate Uneven cell seeding, "edge effects" in the plate, pipetting errors.Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Plate-to-plate variability in the same experiment Inconsistent incubation times, temperature fluctuations in the incubator.Ensure all plates are treated and processed with consistent timing. Use a calibrated incubator and monitor its temperature and CO2 levels.
Day-to-day variability between experiments Differences in cell passage number or health, inconsistencies in stock solution dilution, variations in media batches.Maintain a detailed log of cell passage number. Use cells within a defined passage range. Prepare fresh dilutions from a single, quality-controlled stock solution for each experiment. Use the same lot of media and serum if possible.
IC50 values differ from published data Different cell line, variations in experimental protocol (e.g., incubation time, seeding density), different viability assay.Carefully compare your experimental protocol with the published methodology. If possible, use the same cell line and conditions to replicate the published findings before modifying the protocol.
Guide 2: Troubleshooting ROS Detection Assays

This guide helps to address common issues encountered when measuring ROS production induced by this compound.

Problem Potential Cause Recommended Action
Low or no ROS signal Incorrect timing of measurement, probe degradation, insufficient concentration of this compound.Perform a time-course and dose-response experiment to determine optimal conditions. Use fresh, properly stored ROS detection probes. Include a positive control (e.g., H2O2 or menadione) to ensure the assay is working.
High background signal Autofluorescence of the compound or media, probe auto-oxidation, unhealthy cells.Include controls for autofluorescence (cells + compound, no probe; cells + probe, no compound). Use phenol red-free media during the assay. Ensure cells are healthy at the time of the assay.
High variability in ROS signal Inconsistent cell numbers per well, fluctuations in incubation conditions, variable probe loading.Normalize the ROS signal to cell number or a housekeeping protein. Ensure precise and consistent timing for all steps, from probe loading to measurement.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture media from your stock solution.

  • Cell Treatment: Remove the overnight culture medium and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS or serum-free media to each well and incubate for 30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Compound Treatment: Add media containing various concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., 100 µM H2O2).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the background fluorescence and plot the change in fluorescence over time for each concentration to determine the rate of ROS production.

Visualizations

Troubleshooting_IC50_Variability Start Poor IC50 Reproducibility CheckCellCulture Review Cell Culture Practices Start->CheckCellCulture CheckCompound Examine Compound Handling Start->CheckCompound CheckAssay Analyze Assay Protocol Start->CheckAssay Passage Consistent Passage Number? CheckCellCulture->Passage Stock Single Stock Aliquot? CheckCompound->Stock Time Consistent Incubation Time? CheckAssay->Time Health Healthy & Consistent Density? Passage->Health Yes Solution Standardize Cell Culture Passage->Solution No Health->CheckCompound Yes Health->Solution No Solubility Full Dissolution? Stock->Solubility Yes Solution2 Improve Compound Prep Stock->Solution2 No Solubility->CheckAssay Yes Solubility->Solution2 No Endpoint Validated Endpoint Assay? Time->Endpoint Yes Solution3 Standardize Assay Conditions Time->Solution3 No Endpoint->Solution3 No

Caption: A logical workflow for troubleshooting poor reproducibility in IC50 experiments.

Nitrovin_Signaling_Pathway Nitrovin This compound Inhibition Inhibition Nitrovin->Inhibition TrxR1 Thioredoxin Reductase 1 (TrxR1) ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS normally reduces oxidative stress Inhibition->TrxR1 Inhibition->ROS leads to CellDeath Apoptotic-like Cell Death ROS->CellDeath

Caption: Simplified signaling pathway for this compound-induced cell death.

References

Technical Support Center: Overcoming Nitrovin Hydrochloride Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nitrovin hydrochloride in bacterial cultures. The information provided is based on established mechanisms of resistance to nitrofurans, a class of antibiotics to which this compound belongs.

Troubleshooting Guides

Problem 1: Loss of this compound Efficacy in Previously Susceptible Bacterial Cultures

Initial Observation: A bacterial strain that was previously susceptible to this compound now shows growth at or above the previously determined Minimum Inhibitory Concentration (MIC).

Possible Causes and Troubleshooting Steps:

  • Development of Resistance: The bacterial population may have acquired resistance through spontaneous mutation. The most common mechanism is the alteration of nitroreductase enzymes responsible for activating Nitrovin.

    • Action: Determine the new MIC of the culture to quantify the level of resistance. Proceed to the experimental protocols section to characterize the resistance mechanism.

  • Incorrect Drug Concentration: The this compound solution may have degraded or been prepared incorrectly.

    • Action: Prepare a fresh stock solution of this compound and repeat the MIC assay. Ensure proper storage of the stock solution as per the manufacturer's instructions.

  • Contamination: The culture may be contaminated with a different, resistant bacterial species.

    • Action: Streak the culture on an appropriate agar medium to check for purity. Perform Gram staining and biochemical tests or 16S rRNA sequencing to confirm the identity of the bacterium.

Problem 2: High Intrinsic Resistance to this compound in a New Bacterial Isolate

Initial Observation: A newly isolated bacterial strain exhibits a high MIC to this compound without prior exposure in the laboratory.

Possible Causes and Troubleshooting Steps:

  • Intrinsic Resistance: Some bacterial species possess intrinsic mechanisms of resistance, such as naturally occurring efflux pumps that can expel the antibiotic or a lack of the necessary nitroreductase enzymes.

    • Action: Identify the bacterial species. Review the literature for known intrinsic resistance to nitrofurans in that species. Proceed to the experimental protocols to investigate potential efflux pump activity.

  • Presence of Resistance Genes: The isolate may harbor genes conferring resistance, acquired from the environment.

    • Action: Perform PCR to screen for known nitrofuran resistance genes, such as mutations in nfsA and nfsB, and the presence of efflux pump genes like oqxAB.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nitrofuran antibiotic, which is a prodrug. It is activated within the bacterial cell by nitroreductase enzymes. These enzymes reduce the nitro group of the molecule, creating highly reactive electrophilic intermediates that damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[1]

Q2: What are the most common mechanisms of resistance to this compound?

A2: The most frequently observed resistance mechanism is the acquisition of mutations in the genes encoding the nitroreductase enzymes, specifically nfsA and nfsB in Escherichia coli and other Enterobacteriaceae.[2][3][4] These mutations inactivate the enzymes, preventing the activation of the Nitrovin prodrug. A secondary mechanism is the increased expression of multidrug efflux pumps, such as the OqxAB system, which actively pump the antibiotic out of the cell.[1]

Q3: How can I determine if my resistant bacterial strain has mutations in the nitroreductase genes?

A3: You can amplify the nfsA and nfsB genes from your resistant strain using PCR and then sequence the PCR products. Comparing the DNA sequence of these genes from your resistant strain to that of a susceptible (wild-type) strain will reveal any mutations.

Q4: What is an efflux pump, and how can I test for its involvement in this compound resistance?

A4: Efflux pumps are transport proteins in the bacterial cell membrane that can actively extrude a wide range of compounds, including antibiotics.[5] To test for their involvement, you can perform an MIC assay with this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (typically a four-fold or greater decrease) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance.[6]

Q5: Can resistance to this compound be overcome?

A5: Yes, in some cases. If resistance is mediated by an efflux pump, the use of an efflux pump inhibitor (EPI) in combination with this compound may restore its activity.[7] Another approach is combination therapy, where this compound is used alongside another antibiotic with a different mechanism of action.[3][8][9][10]

Q6: Are there any known signaling pathways that regulate resistance to nitrofurans?

A6: Yes. The expression of the nfsA and nfsB nitroreductase genes in E. coli can be influenced by the SoxRS and MarA regulons, which are involved in the response to oxidative stress.[9] The oqxAB efflux pump is regulated by both an activator, RarA, and a repressor, OqxR.[1]

Quantitative Data Summary

Table 1: Example MIC Values for Nitrofurantoin (a related nitrofuran) in Susceptible and Resistant E. coli

Strain TypenfsA statusnfsB statusMIC Range (µg/mL)
SusceptibleWild-typeWild-type16 - 32
Intermediate ResistantMutantWild-type64 - 128
High-level ResistantMutantMutant>128

Note: This data is for nitrofurantoin and serves as an example. Researchers should determine the specific MIC values for this compound in their bacterial strains of interest.

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC

Bacterial StrainMIC of Nitrovin HCl (µg/mL)MIC of Nitrovin HCl + EPI (µg/mL)Fold-change in MIC
Resistant Strain A256328
Susceptible Strain B16161

Note: A fold-change of ≥4 is considered significant and indicative of efflux pump involvement.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][11][12][13][14][15][16][17][18][19][20]

  • Prepare Materials:

    • 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

    • This compound stock solution of known concentration.

    • Bacterial culture grown to the logarithmic phase.

  • Prepare Inoculum:

    • Aseptically pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions:

    • In the first column of a 96-well plate, add 100 µL of MHB containing twice the highest desired concentration of this compound.

    • Add 50 µL of MHB to all other wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well. This will bring the final volume in each well to 100 µL and dilute the antibiotic to the desired final concentrations.

    • Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12][13][14][19]

Screening for Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)

This protocol assesses the contribution of efflux pumps to resistance.[6][21][22][23][24]

  • Prepare two sets of 96-well plates as described in the MIC protocol.

  • To the second plate, add a known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a sub-inhibitory concentration) to all wells containing the antibiotic dilutions and the growth control well.

  • Inoculate and incubate both plates as described in the MIC protocol.

  • Determine the MIC of this compound in the absence and presence of the EPI.

  • Calculate the fold-change in MIC. A four-fold or greater decrease in the MIC in the presence of the EPI indicates that efflux is a significant mechanism of resistance.[6]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of resistance-related genes (e.g., oqxA, oqxB).[25][26][27][28]

  • RNA Extraction:

    • Grow the resistant and a susceptible (control) bacterial strain to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or probe-based qPCR master mix.

    • The reaction should include the cDNA template, forward and reverse primers for the target gene (e.g., oqxA) and a reference (housekeeping) gene (e.g., rpoB), and the master mix.

    • Run the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the resistant and susceptible strains.

    • Calculate the relative expression of the target gene in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method. An increased relative expression in the resistant strain indicates upregulation of the gene.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Nitrovin_in Nitrovin (prodrug) Nitroreductase Nitroreductase (NfsA, NfsB) Nitrovin_in->Nitroreductase Activation Efflux_Pump Efflux Pump (OqxAB) Nitrovin_in->Efflux_Pump Substrate Activated_Nitrovin Reactive Intermediates Nitroreductase->Activated_Nitrovin Target_Damage DNA/Ribosome Damage Activated_Nitrovin->Target_Damage Causes Nitrovin_out Nitrovin Efflux_Pump->Nitrovin_out Expulsion Mutation Mutation in nfsA/nfsB Mutation->Nitroreductase Inactivates Upregulation Upregulation of Efflux Pump Upregulation->Efflux_Pump Increases

Caption: Mechanisms of Nitrovin action and resistance.

Troubleshooting_Workflow Start Loss of Nitrovin Efficacy Check_Purity Check Culture Purity Start->Check_Purity Contaminated Culture Contaminated Check_Purity->Contaminated Yes Pure_Culture Culture is Pure Check_Purity->Pure_Culture No Re_isolate Re-isolate and Retest Contaminated->Re_isolate Check_Drug Prepare Fresh Drug Stock Pure_Culture->Check_Drug Efficacy_Restored Efficacy Restored Check_Drug->Efficacy_Restored Yes No_Change No Change in Efficacy Check_Drug->No_Change No Old_Stock_Issue Issue was degraded drug stock Efficacy_Restored->Old_Stock_Issue Resistance_Suspected Suspect Acquired Resistance No_Change->Resistance_Suspected Determine_MIC Determine New MIC Resistance_Suspected->Determine_MIC Characterize_Mechanism Characterize Resistance Mechanism Determine_MIC->Characterize_Mechanism

Caption: Troubleshooting workflow for loss of drug efficacy.

Efflux_Pump_Regulation cluster_regulation Regulation of oqxAB Efflux Pump RarA RarA (Activator) oqxAB_promoter oqxAB promoter RarA->oqxAB_promoter Activates OqxR OqxR (Repressor) OqxR->oqxAB_promoter Represses oqxAB_gene oqxAB genes oqxAB_promoter->oqxAB_gene Transcription

Caption: Regulation of the oqxAB efflux pump expression.

References

Technical Support Center: Interpreting Ambiguous Data from Nitrovin Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrovin hydrochloride research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating and interpreting ambiguous or variable data that may arise during experimentation with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variation in the IC50 value of this compound for the same cancer cell line across different experiments?

A1: Variation in IC50 values is a common issue in in vitro studies and can be attributed to several factors.[1][2] It is crucial to standardize your experimental protocol to minimize variability. Key factors that can influence IC50 values include:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and use a consistent and low passage number, as cell lines can genetically drift over time, altering their drug sensitivity.

  • Cell Seeding Density: The initial number of cells seeded can affect the final IC50 value. Higher densities can sometimes lead to increased resistance.

  • Culture Media Composition: Variations in media components, such as serum concentration and specific growth factors, can impact cell growth rates and drug response.

  • Drug Exposure Time: The duration of drug incubation (e.g., 24, 48, or 72 hours) will significantly affect the IC50 value.[2] Longer exposure times generally result in lower IC50 values.

  • Assay Method and Endpoint: The specific viability assay used (e.g., MTT, XTT, CellTiter-Glo) and the time point of measurement can yield different results.

  • Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[2][3]

Q2: My Ames test results for this compound are inconsistent or differ from published data. What could be the cause?

A2: The Ames test, while a standard for mutagenicity testing, can produce variable results depending on the experimental setup.[4][5] Discrepancies in Ames test outcomes for nitroaromatic compounds like Nitrovin can often be traced back to the following:

  • Bacterial Strains: Different Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are designed to detect different types of mutations (frameshift vs. base-pair substitutions). A compound may be mutagenic in one strain but not another.

  • Metabolic Activation (S9 Mix): The source of the S9 fraction (e.g., rat, hamster, or human liver) and the inducing agent used (e.g., Aroclor 1254 or phenobarbital/β-naphthoflavone) can alter the metabolic activation of the test compound, leading to different mutagenicity profiles.[5]

  • Vehicle Solvent: The solvent used to dissolve the test compound (e.g., DMSO, water) can influence its availability and interaction with the bacterial cells and S9 mix.

  • Test Protocol: Variations in the test procedure, such as the pre-incubation method versus the plate incorporation method, can affect the sensitivity of the assay.[5]

Q3: I am observing a variable dose-response relationship for this compound in my animal studies. How can I interpret this?

A3: In vivo dose-response relationships can be influenced by a multitude of factors, leading to variability between studies and even between individual animals within the same study. Key considerations include:

  • Animal Strain and Genetics: Different strains of the same species can exhibit varied metabolic and physiological responses to a compound.

  • Animal Health and Diet: The overall health, stress level, and diet of the animals can impact drug absorption, distribution, metabolism, and excretion (ADME).

  • Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection) will affect its bioavailability and subsequent efficacy.

  • Gut Microbiota: The composition of the gut microbiome can influence the metabolism of orally administered drugs, potentially altering their activity and toxicity.

Troubleshooting Guides

Troubleshooting Inconsistent IC50 Values

If you are encountering variability in your IC50 measurements for this compound, consider the following troubleshooting steps:

1. Standardize Your Cell Culture Protocol:

  • Action: Create and adhere to a strict protocol for cell line maintenance, including media composition, passage number limits, and seeding densities for experiments.
  • Rationale: Consistency in cell culture is the foundation for reproducible results.

2. Optimize Drug Exposure Time:

  • Action: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal drug incubation time for your specific cell line and experimental question.
  • Rationale: The time-dependency of IC50 values is a significant source of variation.[2]

3. Validate Your Assay Method:

  • Action: Ensure your chosen cell viability assay is linear over the range of cell numbers used in your experiments and is not subject to interference from the drug compound itself.
  • Rationale: Assay artifacts can lead to inaccurate measurements of cell viability.

4. Consistent Data Analysis:

  • Action: Use a standardized method for calculating IC50 values from your dose-response curves. Clearly define the parameters of your non-linear regression analysis.
  • Rationale: Different curve-fitting algorithms can produce different IC50 values from the same raw data.[3]

The following table illustrates how IC50 values for a nitrofuran compound, similar in class to this compound, can vary based on experimental conditions. This is a hypothetical example based on common sources of variability.[1][6][7]

Cell LineExposure Time (hours)Seeding Density (cells/well)Assay MethodReported IC50 (µM)
HT-29485,000MTT15.2
HT-29725,000MTT9.8
HT-294810,000MTT21.5
HT-29485,000XTT18.1
MCF-7488,000MTT25.6
MCF-7728,000MTT18.9
Troubleshooting Ambiguous Ames Test Results

If you are faced with conflicting or unexpected Ames test results for this compound, use this guide to identify potential causes:

1. Review Your Choice of Bacterial Strains:

  • Action: Ensure you are using a comprehensive panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect a broad range of mutagenic events.
  • Rationale: Nitroaromatic compounds can induce different types of mutations, and a single strain may not be sufficient to detect all mutagenic potential.

2. Evaluate the Metabolic Activation System:

  • Action: Consider testing with S9 fractions from different species (e.g., rat and hamster) and induction methods.
  • Rationale: The metabolic activation of nitrofurans can be species-specific, and using different S9 sources can provide a more complete picture of mutagenic potential.[5]

3. Assess the Vehicle Solvent:

  • Action: Test the solubility and stability of this compound in your chosen solvent. If using DMSO, be aware that it can sometimes inhibit the mutagenicity of certain compounds.[5] Consider water as an alternative if solubility allows.
  • Rationale: The vehicle should not interfere with the assay or the test compound's activity.

This table presents a hypothetical scenario of conflicting Ames test results for a nitrofuran compound, demonstrating the impact of different experimental parameters.[4][8]

Tester StrainMetabolic Activation (S9)VehicleResult
TA98- S9DMSONegative
TA98+ Rat Liver S9DMSOWeakly Positive
TA100- S9DMSONegative
TA100+ Rat Liver S9DMSOPositive
TA100+ Hamster Liver S9DMSOStrongly Positive
TA100+ Rat Liver S9WaterPositive

Experimental Protocols & Visualizations

General Protocol for Determining IC50 Values
  • Cell Culture: Maintain the chosen cancer cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase before seeding.

  • Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the plates and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Perform a cell viability assay, such as the MTT assay. Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

IC50_Workflow A Cell Culture (Logarithmic Growth Phase) B Seeding in 96-well Plates (e.g., 5,000 cells/well) A->B C Overnight Incubation (Cell Adhesion) B->C D Drug Treatment (Serial Dilutions of Nitrovin HCl) C->D E Incubation (e.g., 48 or 72 hours) D->E F Cell Viability Assay (e.g., MTT) E->F G Data Acquisition (Absorbance Reading) F->G H Data Analysis (Non-linear Regression) G->H I IC50 Value Determination H->I

Workflow for IC50 Determination.
General Protocol for the Ames Test (Pre-incubation Method)

  • Bacterial Culture: Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking.

  • Preparation of Test Compound and S9 Mix: Prepare serial dilutions of this compound in a suitable solvent. If metabolic activation is required, prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP, G6P), and buffer.

  • Pre-incubation: In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition). Incubate this mixture at 37°C with gentle shaking for a defined period (e.g., 20-30 minutes).

  • Plating: Add molten top agar containing a trace amount of histidine and biotin to the pre-incubation mixture. Quickly vortex and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Overnight Bacterial Culture (e.g., S. typhimurium TA100) D Pre-incubation (Drug + Bacteria + S9/Buffer) A->D B Prepare Drug Dilutions (Nitrovin HCl) B->D C Prepare S9 Mix (for metabolic activation) C->D E Add Top Agar D->E F Plate on Minimal Glucose Agar E->F G Incubate at 37°C (48-72 hours) F->G H Count Revertant Colonies G->H I Evaluate Mutagenicity H->I

Workflow for the Ames Test.
Signaling Pathway: Potential Mechanism of Action of Nitrovin

Nitrovin has been reported to induce reactive oxygen species (ROS)-mediated cell death by targeting thioredoxin reductase 1 (TrxR1). This pathway is a potential mechanism for its anticancer activity.

Nitrovin_Pathway Nitrovin Nitrovin hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits ROS Reactive Oxygen Species (ROS) TrxR1->ROS Leads to increased CellDeath Apoptotic & Non-apoptotic Cell Death ROS->CellDeath Induces

Potential Signaling Pathway of Nitrovin.

References

Adjusting experimental parameters for different cell lines with Nitrovin hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrovin hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound induces a non-apoptotic, paraptosis-like cell death. It functions by targeting and inhibiting thioredoxin reductase 1 (TrxR1).[1][2] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), causing cytoplasmic vacuolation and eventual cell death.[1][2] Notably, this process occurs without the activation of caspases, which are hallmarks of apoptosis.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 3.97 mg of this compound (molecular weight: 396.74 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your specific cell line, typically below 0.5%.

Q3: What is the typical effective concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary between cell lines. However, published data indicates that its IC50 values generally fall within the range of 1.31 to 6.60 µM for a variety of cancer and normal cell lines.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: Is this compound stable in cell culture medium?

A4: While specific stability data for this compound in various cell culture media at 37°C is not extensively published, it is a common practice to prepare fresh dilutions of the compound in media for each experiment to ensure its potency.

Q5: Can I use this compound in both adherent and suspension cell lines?

A5: Yes, this compound can be used in both adherent and suspension cell cultures. However, you may need to optimize the experimental conditions, such as seeding density and incubation time, for each cell type. For suspension cells, ensure gentle mixing to allow for uniform exposure to the compound.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No or minimal cytoplasmic vacuolation observed. 1. Suboptimal concentration: The concentration of this compound may be too low to induce paraptosis. 2. Cell line resistance: The cell line may have high endogenous antioxidant levels or low TrxR1 expression. 3. Incorrect observation time: Vacuolation may occur at a different time point in your cell line.1. Perform a dose-response experiment to determine the optimal concentration. 2. Measure the baseline TrxR1 activity and ROS levels in your cell line. Consider using a higher concentration of this compound or a different cell line if TrxR1 levels are very low. 3. Conduct a time-course experiment to identify the optimal time point for observing vacuolation.
Significant apoptosis is observed instead of paraptosis. 1. Off-target effects: At very high concentrations, this compound might induce other forms of cell death. 2. Cell line-specific response: Some cell lines may be more prone to apoptosis in response to oxidative stress.1. Confirm that you are using a concentration within the recommended range. 2. Perform an apoptosis assay (e.g., caspase-3 activation, Annexin V staining) to confirm the cell death mechanism. If apoptosis is confirmed, consider using a pan-caspase inhibitor to see if it rescues the cells, which would indicate an apoptotic pathway.
Inconsistent IC50 values between experiments. 1. Variability in cell seeding density: Different starting cell numbers can affect the final IC50 value. 2. Inconsistent incubation times: The duration of drug exposure can influence the outcome. 3. Instability of this compound: Improper storage or handling of the compound can lead to degradation.1. Ensure consistent cell seeding density across all experiments. 2. Maintain a consistent incubation time for all dose-response assays. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
High background in ROS detection assay. 1. Autofluorescence of the compound: this compound may have some intrinsic fluorescence. 2. Spontaneous oxidation of the probe: The fluorescent probe (e.g., DCFDA) may oxidize spontaneously.1. Include a control with this compound in cell-free media to measure its background fluorescence. 2. Protect the probe from light and prepare it fresh for each experiment. Include a control of cells with the probe but without this compound.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Panel of cancer and normal cellsVarious1.31 - 6.60[3]
Glioblastoma multiforme (GBM)Brain CancerNot specified[1][2]

Note: This table will be updated as more specific IC50 data becomes available.

Experimental Protocols & Workflows

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Prepare Cell Culture (Adherent or Suspension) treat_cells Treat Cells with This compound prep_cells->treat_cells prep_nitrovin Prepare this compound Stock and Working Solutions prep_nitrovin->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability ros ROS Detection (e.g., DCFDA) incubate->ros paraptosis Paraptosis Assessment (Vacuolation, TrxR1 activity) incubate->paraptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) incubate->cell_cycle

General workflow for experiments with this compound.

Detailed Methodologies

1. Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

  • Materials:

    • Cells of interest

    • This compound

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. For adherent cells, allow them to attach overnight.

    • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

    • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • Cells of interest

    • This compound

    • DCFH-DA (prepare a stock solution in DMSO)

    • Phenol red-free medium

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate (for plate reader) or in appropriate culture vessels (for flow cytometry).

    • Staining: Wash the cells with warm PBS and then incubate with 5-10 µM DCFH-DA in phenol red-free medium for 30 minutes at 37°C in the dark.

    • Washing: Wash the cells twice with warm PBS to remove excess probe.

    • Treatment: Treat the cells with this compound at the desired concentration. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Incubation: Incubate for the desired time (e.g., 1, 3, 6 hours).

    • Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or by flow cytometry.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

  • Materials:

    • Cells of interest

    • This compound

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.

    • Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

    • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise. Fix for at least 2 hours at 4°C.

    • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples using a flow cytometer.

Signaling Pathway Diagram

signaling_pathway Nitrovin Nitrovin hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 inhibits ROS Reactive Oxygen Species (ROS) TrxR1->ROS leads to increased Vacuolation Cytoplasmic Vacuolation ROS->Vacuolation Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis

Signaling pathway of this compound-induced paraptosis.

References

Validation & Comparative

Comparative Efficacy of Nitrovin Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Nitrovin hydrochloride's antibacterial properties in relation to other common antibiotics. This guide synthesizes available data on its mechanism of action and provides a framework for comparative evaluation through standardized experimental protocols.

Introduction

This compound, a nitrofuran derivative, has historically been utilized as an antibacterial growth promoter in veterinary medicine. Its chemical structure and mode of action place it within the broader class of nitrofuran antibiotics. While extensive comparative efficacy data for this compound against a wide range of clinically relevant pathogens is not abundant in publicly available literature, this guide aims to provide a comprehensive comparison based on the known antibacterial mechanisms of nitrofurans and by contextualizing its potential efficacy against that of established antibiotics.

Mechanism of Action

Nitrofurans, including this compound, are prodrugs that require intracellular activation by bacterial nitroreductases. This activation process is a key element of their selective toxicity against microbial cells.

Signaling Pathway of Nitrofuran Activation and Action

The antibacterial effect of nitrofurans is initiated by the reduction of the nitro group, a process that generates highly reactive electrophilic intermediates. These intermediates are non-specific in their targets within the bacterial cell, leading to a multi-faceted attack on vital cellular processes.

cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm Nitrovin_hydrochloride Nitrovin hydrochloride Nitrovin Nitrovin Nitrovin_hydrochloride->Nitrovin Uptake Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrovin->Nitroreductases Reactive_Intermediates Reactive Electrophilic Intermediates Nitroreductases->Reactive_Intermediates Reduction Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins DNA DNA Reactive_Intermediates->DNA Metabolic_Enzymes Other Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomal_Proteins->Protein_Synthesis_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Metabolic_Disruption Metabolic Disruption Metabolic_Enzymes->Metabolic_Disruption

Mechanism of action of this compound.

Comparative Antibacterial Efficacy

Direct, publicly available, side-by-side comparisons of the Minimum Inhibitory Concentrations (MICs) of this compound against a broad spectrum of bacterial pathogens are limited. However, to provide a relevant comparative context for researchers, the following table summarizes the typical MIC ranges for several common classes of antibiotics against key Gram-positive and Gram-negative bacteria. This data serves as a benchmark against which the efficacy of this compound could be evaluated in future studies.

Antibiotic ClassAntibioticTarget OrganismMIC Range (µg/mL)
Penicillins AmoxicillinEscherichia coli2 - >256
Staphylococcus aureus0.25 - >256
Cephalosporins CefazolinEscherichia coli0.5 - 64
Staphylococcus aureus0.12 - 16
Fluoroquinolones CiprofloxacinEscherichia coli0.004 - 32
Staphylococcus aureus0.12 - 32
Aminoglycosides GentamicinEscherichia coli0.25 - 128
Staphylococcus aureus0.12 - 64
Macrolides ErythromycinStaphylococcus aureus0.12 - >128
Streptococcus pneumoniae0.015 - >256
Tetracyclines TetracyclineEscherichia coli0.5 - 64
Staphylococcus aureus0.25 - 32
Nitrofurans NitrofurantoinEscherichia coli4 - 128
Staphylococcus aureus8 - 64

Note: MIC values can vary significantly based on the specific strain, testing methodology, and regional resistance patterns. The data presented here are for illustrative purposes and are compiled from various publicly available datasets and research articles.

Experimental Protocols

To facilitate standardized comparison, the following are detailed methodologies for key experiments used to determine the efficacy of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Workflow:

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of this compound & Comparator Antibiotics Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test organism on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Workflow:

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Agar Inoculate Mueller-Hinton Agar Plate Evenly Prepare_Inoculum->Inoculate_Agar Apply_Disks Apply Antibiotic-Impregnated Disks to Agar Surface Inoculate_Agar->Apply_Disks Incubate Incubate at 35-37°C for 16-24 hours Apply_Disks->Incubate Measure_Zones Measure Diameters of Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant (based on established breakpoints) Measure_Zones->Interpret_Results End End Interpret_Results->End

Disk diffusion assay workflow.

Detailed Steps:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application: Aseptically apply antibiotic-impregnated disks to the surface of the agar. Ensure that the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established interpretive criteria.

Conclusion

While direct comparative efficacy data for this compound is not extensively documented in peer-reviewed literature, its classification as a nitrofuran provides a basis for understanding its potential antibacterial activity. The multi-targeted mechanism of action of nitrofurans is a significant advantage in an era of increasing antimicrobial resistance. Further research employing standardized methodologies, such as those outlined in this guide, is essential to definitively establish the therapeutic potential of this compound in comparison to other antibiotic classes. The provided protocols and comparative data framework are intended to support such future investigations by the scientific community.

Cross-Validation of Analytical Methods for Nitrovin Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Nitrovin hydrochloride, a nitrofuran antibacterial agent, requires robust analytical methods for its determination in various matrices, from bulk drug substances to medicated animal feeds. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry, two common analytical techniques employed for the quantification of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Below is a comparative summary of HPLC and UV-Visible spectrophotometric methods based on their performance characteristics for this compound quantification.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a stationary and mobile phase, followed by detection.[1][2]Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High; capable of separating Nitrovin from impurities and degradation products, making it a stability-indicating method.[3][4]Lower; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Linearity Range Wide linear range, typically in the µg/mL level.Generally follows Beer-Lambert law over a specific concentration range.
Sensitivity High sensitivity with low limits of detection (LOD) and quantification (LOQ).Moderate sensitivity, generally higher LOD and LOQ compared to HPLC.
Precision High precision, with Relative Standard Deviation (%RSD) values typically below 2%.Good precision, with %RSD values that can be slightly higher than HPLC.
Accuracy High accuracy, with recovery values typically between 98-102%.Good accuracy, with acceptable recovery ranges.
Application Suitable for the analysis of bulk drugs, pharmaceutical formulations, and complex matrices like animal feed.[2]Primarily used for the analysis of pure substances or simple formulations with minimal interfering excipients.

Detailed Experimental Protocols

The following sections provide detailed experimental protocols for the quantification of this compound using HPLC and UV-Visible spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for the analysis of nitrofurans and related compounds.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water or a suitable buffer.[1] A common mobile phase for related compounds consists of acetonitrile and 0.01 M sodium acetate buffer (pH 6.0) in a 250:750 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound; a wavelength of 376 nm has been used for similar nitrofurans.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 50 mg of this compound reference standard and dissolve it in 50 mL of a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve.

4. Sample Preparation:

  • For Pharmaceutical Formulations: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a known amount of this compound into a volumetric flask. Add the solvent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • For Animal Feed: A suitable extraction procedure is required. This may involve solvent extraction with a mixture like dichloromethane, methanol, and ammonia solution, followed by clean-up steps.[2]

5. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

UV-Visible Spectrophotometric Method

This is a simpler and more rapid method suitable for routine analysis of pure or simple formulations.

1. Instrumentation:

  • UV-Visible Spectrophotometer with a set of matched quartz cuvettes (1 cm path length).

2. Reagents and Solvents:

  • A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or a buffer solution).

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the same solvent to cover a suitable absorbance range (typically 0.2-0.8).

4. Analytical Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a suitable UV range (e.g., 200-400 nm) against a solvent blank.

  • Measure the absorbance of the working standard solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution by dissolving a known amount of the sample in the solvent and diluting it to fall within the calibration range.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows for the analytical methods and the signaling pathway associated with Nitrovin's mechanism of action.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection UV Detection Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Processing Standard_Prep Standard Preparation Wavelength_Scan Determine λmax Standard_Prep->Wavelength_Scan Absorbance_Measurement Absorbance Measurement Standard_Prep->Absorbance_Measurement Sample_Prep Sample Preparation Sample_Prep->Absorbance_Measurement Wavelength_Scan->Absorbance_Measurement Calibration_Curve Calibration Curve Construction Absorbance_Measurement->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Nitrovin_Signaling_Pathway Nitrovin Nitrovin TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits ROS Reactive Oxygen Species (ROS) Generation TrxR1->ROS Leads to Increased Paraptosis Paraptosis-like Cell Death ROS->Paraptosis Induces

References

Comparative Analysis of Nitrovin Hydrochloride and Other Thioredoxin Reductase 1 (TrxR1) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the targeting of Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis, represents a promising avenue for therapeutic intervention, particularly in oncology. This guide provides a comparative overview of Nitrovin hydrochloride and other notable TrxR1 inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and selection of these compounds for research and development.

Introduction to TrxR1 Inhibition

Thioredoxin Reductase 1 (TrxR1) is a central component of the thioredoxin system, which also includes thioredoxin (Trx) and NADPH. This system is crucial for maintaining a reducing intracellular environment by catalyzing the reduction of disulfide bonds in a variety of proteins.[1] Cancer cells, often characterized by high levels of reactive oxygen species (ROS) due to their increased metabolic rate, are particularly dependent on the TrxR1 system to mitigate oxidative stress and ensure survival. Consequently, inhibiting TrxR1 can selectively induce oxidative stress and trigger cell death in cancer cells, making it an attractive target for anticancer therapies.[1]

This compound, a compound historically used as an antibacterial growth promoter, has been identified as a potent TrxR1 inhibitor.[2] Its ability to induce ROS-mediated cell death in cancer cells has positioned it as a compound of interest for further investigation.[2] This guide will compare the performance of this compound with other well-characterized TrxR1 inhibitors, including the clinically investigated drug Auranofin, and the more recently developed specific inhibitors, TRi-1 and TRi-2.

Quantitative Comparison of TrxR1 Inhibitors

The inhibitory potency of different compounds against TrxR1 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and other selected TrxR1 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results. For a direct and definitive comparison, these inhibitors should be evaluated side-by-side in the same experimental setup.

InhibitorIC50 (TrxR1 Inhibition)Cell Line(s)Reference(s)
This compound Not explicitly reported as a direct IC50 on the enzyme, but induces paraptosis-like cell death by targeting TrxR1.[2]Various cancer cell lines[2]
Auranofin ~0.2 µMRecombinant TrxR[3]
TRi-1 IC50 for cellular TrxR1 inhibition at 20 µM after 1h treatmentB16-F10[4]
TRi-2 IC50 for cellular TrxR1 inhibition at 3 µM after 12h treatmentB16-F10[4]
Pristimerin 4.26 µMRecombinant rat TrxR1[5]
Hydroxytyrosol ~1 µMRecombinant TrxR1[6]

Signaling Pathways Affected by TrxR1 Inhibition

The inhibition of TrxR1 disrupts the cellular redox balance, leading to a cascade of downstream signaling events that ultimately culminate in cell death. A key consequence of TrxR1 inhibition is the accumulation of intracellular Reactive Oxygen Species (ROS). This increase in oxidative stress can activate multiple signaling pathways, including the apoptosis signal-regulating kinase 1 (ASK1) pathway, which in turn activates downstream kinases like JNK and p38, promoting apoptosis.[1][7][8]

TrxR1_Signaling_Pathway cluster_0 TrxR1 Inhibition cluster_1 Cellular Effects Inhibitor This compound & Other Inhibitors TrxR1 TrxR1 Inhibitor->TrxR1 Inhibition Trx_ox Oxidized Thioredoxin (Trx-S2) TrxR1->Trx_ox Reduction Blocked ROS Increased ROS Trx_ox->ROS Leads to ASK1 ASK1 Activation ROS->ASK1 Activates Apoptosis Apoptosis ASK1->Apoptosis Induces

Caption: Inhibition of TrxR1 leads to increased ROS and apoptosis.

Experimental Workflow for Comparing TrxR1 Inhibitors

A standardized experimental workflow is crucial for the accurate comparison of different TrxR1 inhibitors. The following diagram outlines a typical workflow, starting from the preparation of reagents to the final data analysis. This workflow can be adapted for both in vitro enzymatic assays and cell-based assays.

Experimental_Workflow cluster_setup 1. Assay Setup cluster_assay 2. Inhibition Assay cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrates, Buffers) incubation Incubate TrxR1 with Inhibitor prep_reagents->incubation prep_inhibitors Prepare Inhibitor Stock Solutions prep_inhibitors->incubation add_substrate Initiate Reaction with Substrate (e.g., DTNB or Insulin) incubation->add_substrate measurement Measure Enzyme Activity (e.g., Spectrophotometry) add_substrate->measurement calc_inhibition Calculate Percent Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 compare Compare Inhibitor Potency calc_ic50->compare

Caption: A typical workflow for comparing TrxR1 inhibitors.

Detailed Experimental Protocols

Recombinant TrxR1 Inhibition Assay (DTNB Assay)

This assay measures the activity of purified TrxR1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified recombinant human or rat TrxR1

  • NADPH

  • DTNB

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5

  • Inhibitor of interest (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NADPH (final concentration 200 µM), and the desired concentration of the inhibitor. The final volume of the solvent for the inhibitor should be kept constant across all wells (e.g., <1% v/v).

  • Add purified TrxR1 (final concentration ~10-20 nM) to each well to pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding DTNB (final concentration 2 mM).

  • Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the TrxR1 activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6]

Cellular TrxR1 Activity Assay

This assay measures the TrxR1 activity in cell lysates to determine the effect of inhibitors in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • Inhibitor of interest

  • Lysis Buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction Buffer: 100 mM potassium phosphate, 10 mM EDTA, pH 7.0

  • NADPH

  • Insulin

  • Thioredoxin (human or E. coli)

  • DTNB in 6 M guanidine hydrochloride, pH 8.0

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor or vehicle control for a specified duration (e.g., 4, 12, or 24 hours).

  • Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • In a 96-well plate, add a defined amount of protein lysate (e.g., 20-50 µg) to the reaction buffer containing NADPH (final concentration 200 µM), insulin (final concentration 0.2 mg/mL), and thioredoxin (final concentration 5 µM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding DTNB in 6 M guanidine hydrochloride.

  • Measure the absorbance at 412 nm. The amount of reduced insulin is proportional to the TrxR1 activity in the cell lysate.

  • Calculate the cellular TrxR1 activity and normalize it to the total protein concentration.

  • Determine the percentage of inhibition and the IC50 value as described for the recombinant TrxR1 assay.[9]

Conclusion

This compound presents itself as a compelling TrxR1 inhibitor with significant potential for anticancer applications. While direct comparative data with other leading inhibitors in single studies is currently limited, the available information suggests its potent activity in cellular systems. The provided experimental protocols and workflow offer a framework for researchers to conduct their own comparative studies to rigorously evaluate the efficacy of this compound against other TrxR1 inhibitors like Auranofin, TRi-1, and TRi-2. Such studies will be crucial in elucidating the relative advantages of these compounds and guiding the future development of TrxR1-targeted cancer therapies. The visualization of the signaling pathway and experimental workflow aims to provide a clear and concise understanding of the underlying mechanisms and practical considerations for researchers in this field.

References

Validating the Anticancer Potential of Nitrovin Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, the repurposed antibacterial agent Nitrovin hydrochloride is emerging as a compound of interest. This guide provides a comprehensive comparison of this compound's anticancer effects with established chemotherapeutic agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.

Executive Summary

This compound, a nitrofuran derivative traditionally used as an animal feed additive, has demonstrated significant cytotoxic effects against a panel of cancer cell lines, with a particularly noteworthy activity in glioblastoma models. Its unique mechanism of action, involving the induction of a non-apoptotic form of cell death known as paraptosis, distinguishes it from many conventional anticancer drugs. This guide synthesizes the available preclinical data on this compound, presenting its efficacy, mechanism of action, and relevant experimental protocols in a comparative context.

Performance Comparison

While direct head-to-head clinical studies are not yet available, preclinical data provides a basis for comparing the in vitro cytotoxicity of this compound with standard-of-care chemotherapeutics in specific cancer models.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Other Anticancer Agents in Glioblastoma Cell Lines

CompoundGlioblastoma Cell LineIC50 (µM)Exposure Time (h)Viability AssayReference
This compound U87-MG~548MTT[Biochemical Pharmacology, 2023]
This compound T98G~1048MTT[Biochemical Pharmacology, 2023]
TemozolomideU87-MG230.0 (median)72Various[1]
TemozolomideT98G438.3 (median)72Various[1]
DoxorubicinU87-MGNot widely reported--

Note: IC50 values for Temozolomide and Doxorubicin are compiled from multiple studies and may have been determined under different experimental conditions, highlighting the need for direct comparative studies.

The available data suggests that this compound exhibits potent cytotoxicity in glioblastoma cell lines at concentrations significantly lower than those reported for the standard-of-care agent, Temozolomide. However, variations in experimental protocols necessitate cautious interpretation of these cross-study comparisons.

Mechanism of Action: A Unique Approach to Cell Death

This compound's primary anticancer mechanism involves the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant system.[2] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing a form of programmed cell death termed paraptosis.[2]

Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, without the typical morphological features of apoptosis, such as caspase activation and DNA fragmentation.[2] This alternative cell death pathway could be particularly advantageous in treating apoptosis-resistant cancers.

Nitrovin_Mechanism Nitrovin This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits ROS Reactive Oxygen Species (ROS) ↑ TrxR1->ROS Reduces Paraptosis Paraptosis-like Cell Death ROS->Paraptosis Induces CellDeath Tumor Cell Death Paraptosis->CellDeath

Figure 1: Signaling pathway of this compound-induced cell death.

Experimental Validation in Tumor Models

The anticancer activity of this compound has been validated in a zebrafish xenograft model of glioblastoma.[2] Treatment with this compound resulted in a significant reduction in tumor growth, an effect that was reversed by the antioxidant N-acetyl-l-cysteine (NAC), confirming the ROS-dependent mechanism of action.[2]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Cancer Cell Lines (e.g., Glioblastoma) Treatment Treat with this compound (Dose-response) CellLines->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability Mechanism Mechanistic Studies (ROS, TrxR1, Paraptosis) Viability->Mechanism Xenograft Establish Xenograft Model (e.g., Zebrafish) DrugAdmin Administer this compound Xenograft->DrugAdmin TumorMeasurement Monitor Tumor Growth DrugAdmin->TumorMeasurement Analysis Histological & Molecular Analysis TumorMeasurement->Analysis

Figure 2: General workflow for validating anticancer effects.

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., U87-MG, T98G) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

2. Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

  • Enzyme Preparation: Use purified recombinant human TrxR1.

  • Reaction Mixture: Prepare a reaction mixture containing TrxR1, NADPH, and the test compound (this compound) in a suitable buffer.

  • Substrate Addition: Initiate the reaction by adding the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Kinetic Measurement: Monitor the rate of DTNB reduction by measuring the increase in absorbance at 412 nm over time.

  • Inhibition Calculation: Determine the inhibitory effect of this compound on TrxR1 activity by comparing the reaction rates in the presence and absence of the compound.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for the desired time.

  • Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

4. Paraptosis Induction Assay

  • Microscopy: Treat cells with this compound and observe for the formation of cytoplasmic vacuoles using phase-contrast microscopy.

  • Protein Synthesis Inhibition: To confirm paraptosis, co-treat cells with this compound and a protein synthesis inhibitor like cycloheximide. Inhibition of vacuole formation by cycloheximide is indicative of paraptosis.

  • Western Blotting: Analyze the expression of paraptosis-related proteins, such as Alix and AIP1, by Western blotting.

Logical_Relationship Start Hypothesis: Nitrovin has anticancer effects InVitro In Vitro Validation Start->InVitro Test cytotoxicity InVivo In Vivo Validation InVitro->InVivo Confirm in a living model Mechanism Mechanism of Action Studies InVitro->Mechanism Investigate how it works Conclusion Conclusion: Promising Anticancer Candidate InVivo->Conclusion Mechanism->InVivo Validate mechanism in vivo

Figure 3: Logical flow of anticancer drug validation.

Future Directions

The promising preclinical data on this compound warrants further investigation. Key future steps should include:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing this compound with standard-of-care drugs across a broader range of cancer models.

  • Combination Therapies: Evaluation of this compound in combination with other anticancer agents to explore potential synergistic effects.[3][4][5]

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the drug's absorption, distribution, metabolism, excretion, and potential toxicities in animal models.

  • Resistance Mechanisms: Investigation into potential mechanisms of resistance to this compound.

Conclusion

This compound presents a compelling profile as a potential anticancer agent, particularly for difficult-to-treat cancers like glioblastoma. Its unique mechanism of inducing paraptosis offers a novel therapeutic strategy that may circumvent resistance to apoptosis-inducing agents. The data presented in this guide underscores the need for continued research to fully elucidate its therapeutic potential and pave the way for potential clinical development.

References

Reproducibility of Published Findings on Nitrovin Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Nitrovin hydrochloride, focusing on the reproducibility of its biological activities. It is intended to offer an objective resource for researchers, scientists, and professionals in drug development by summarizing available quantitative data, detailing experimental protocols, and comparing its performance with alternative compounds.

I. Overview of this compound

This compound is a nitrofuran compound that has historically been used as an antibacterial agent and growth promoter in animal feed.[1] More recent research has also explored its potential as an anticancer agent.[2][3] This guide will delve into the reproducibility of the data supporting these two primary applications.

II. Anticancer Activity of this compound

Recent studies have identified a novel mechanism of action for Nitrovin as a potential anticancer therapeutic. It has been shown to induce a form of programmed cell death, distinct from classical apoptosis, in cancer cells.

Mechanism of Action: TrxR1 Inhibition and ROS-Mediated Cell Death

This compound exerts its anticancer effects by targeting and inhibiting Thioredoxin Reductase 1 (TrxR1).[2][3] TrxR1 is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress.[4][5] Inhibition of TrxR1 leads to an accumulation of Reactive Oxygen Species (ROS), inducing significant oxidative stress.[6][7] This cascade of events ultimately triggers a non-apoptotic, paraptosis-like cell death in cancer cells.[1][2]

Nitrovin_Mechanism Nitrovin This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) (Active) Nitrovin->TrxR1 Inhibits TrxR1_inhibited Thioredoxin Reductase 1 (TrxR1) (Inhibited) ROS Reactive Oxygen Species (ROS) (Increased) TrxR1_inhibited->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Cell_Death Paraptosis-like Cell Death Oxidative_Stress->Cell_Death Triggers

Caption: Signaling pathway of this compound-induced cell death.
Reproducibility of In Vitro Anticancer Efficacy

Table 1: Reported In Vitro Anticancer Activity of this compound

CompoundCell LinesReported IC50 Range (μM)Citation
This compoundVarious tumor and normal cells1.31 - 6.60[3]

III. Antimicrobial Activity of this compound

Nitrovin was originally developed and used for its antibacterial properties, particularly as a feed additive to promote growth in livestock.

Reproducibility of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness. Despite its historical use, there is a notable lack of recently published, reproducible data detailing the specific MIC values of this compound against common bacterial pathogens such as Escherichia coli, Salmonella, and Staphylococcus aureus. While older literature and regulatory documents may contain such data, it is not readily accessible in peer-reviewed scientific literature, making a contemporary assessment of the reproducibility of its antimicrobial claims challenging. The absence of multiple, independent studies reporting consistent MIC values under standardized conditions is a significant gap in the current scientific record.

IV. Experimental Protocols

To facilitate the independent verification and reproduction of findings related to this compound, standardized experimental protocols are essential. Below are generalized workflows for determining IC50 and MIC values.

In Vitro Cytotoxicity Assay (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and determine the IC50 of a compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Nitrovin Treatment 4. Add Compound Dilutions to Cells Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Generalized workflow for IC50 determination using the MTT assay.
Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture 1. Prepare Standardized Bacterial Inoculum Inoculation 4. Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Antimicrobial_Prep 2. Prepare Serial Dilutions of Nitrovin Plate_Prep 3. Dispense Antimicrobial Dilutions into 96-well Plates Antimicrobial_Prep->Plate_Prep Plate_Prep->Inoculation Incubation 5. Incubate for 16-20 hours at 37°C Inoculation->Incubation Growth_Assessment 6. Visually Assess for Bacterial Growth Incubation->Growth_Assessment MIC_Determination 7. Determine MIC (Lowest Concentration with No Visible Growth) Growth_Assessment->MIC_Determination

Caption: Generalized workflow for MIC determination by broth microdilution.

V. Comparison with Alternatives to Antibiotic Growth Promoters

The use of antibiotic growth promoters, including Nitrovin, in animal feed has been curtailed in many regions due to concerns about antimicrobial resistance. This has led to the investigation of various alternatives. The performance of these alternatives is often assessed by their impact on key production parameters in livestock, such as body weight gain (BWG) and feed conversion ratio (FCR).

Table 2: Performance of Alternatives to Antibiotic Growth Promoters in Broilers (Meta-Analysis Data)

Alternative ClassEffect on Body Weight Gain (BWG)Effect on Feed Conversion Ratio (FCR)Citation
Organic Acids Lower than antibiotics, especially under microbial challenge. Blends are more effective than single acids.Improved FCR, similar to antibiotics without microbial challenge, but less effective under challenge.[8][9][10]
Probiotics Significant improvement in BWG compared to controls.Significant improvement in FCR compared to controls.[11][12][13][14][15]
Phytogenics Improved ADG, but less effective than antibiotics under high microbial challenge. Blends are more effective.Improved FCR.[16][17][18]

ADG: Average Daily Gain

It is important to note that the efficacy of these alternatives can be variable and is influenced by factors such as the specific product, dosage, diet composition, and animal health status.

VI. Conclusion

The available scientific literature points to a renewed interest in this compound as a potential anticancer agent, with a defined mechanism of action targeting the thioredoxin system. However, the reproducibility of its in vitro anticancer efficacy requires further validation through multiple independent studies.

Regarding its historical use as an antimicrobial growth promoter, there is a conspicuous lack of recent, publicly accessible, and reproducible quantitative data (MIC values) to substantiate these claims in the current scientific landscape.

In comparison, alternatives to antibiotic growth promoters, such as organic acids, probiotics, and phytogenics, have been extensively studied, with a growing body of evidence from meta-analyses supporting their beneficial effects on poultry performance. While these alternatives also exhibit variability in their effectiveness, the volume of research provides a more robust basis for assessing their performance compared to the currently available data for this compound in its role as a feed additive.

For researchers and drug development professionals, this guide highlights the need for further, rigorous studies to establish a reproducible evidence base for the biological activities of this compound.

References

Comparative analysis of the cytotoxic effects of Nitrovin hydrochloride on normal vs. cancer cells.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Nitrovin hydrochloride on cancerous and non-cancerous cell lines, supported by available experimental data. Nitrovin, a nitrofuran derivative, has demonstrated significant anticancer properties, exhibiting a preferential cytotoxic effect on tumor cells. This document outlines the quantitative differences in cytotoxicity, details the experimental methodologies used for these assessments, and visualizes the underlying molecular mechanisms.

Data Presentation: Cytotoxicity Profile

The cytotoxic potential of this compound is summarized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. While comprehensive head-to-head studies across a wide variety of normal and cancer cell lines are limited in publicly available literature, existing data indicates a therapeutic window for this compound.

One study reports that this compound exhibits anticancer activity with IC50 values ranging from 1.31 to 6.60 μM across various tumor and normal cell lines. Although specific IC50 values for a broad comparative panel were not detailed, other research on structurally related nitro-compounds has shown a significant differential in cytotoxicity. For instance, certain novel nitro-substituted hydroxynaphthanilides demonstrated potent antiproliferative activity against human leukemia (THP-1) and breast cancer (MCF-7) cells, with minimal effect on the growth of non-tumor 3T3-L1 cells[1]. This suggests a degree of selectivity for cancer cells within this class of compounds.

Cell Type Reported IC50 Range (μM) Reference
Tumor and Normal Cells1.31 - 6.60[2]

Note: The lack of a more detailed comparative table is due to the limited availability of public data directly comparing this compound's IC50 values across a wide and specific panel of normal and cancer cell lines.

Mechanism of Action: Induction of Paraptosis-like Cell Death in Cancer Cells

This compound induces a unique form of programmed cell death in cancer cells, distinct from classical apoptosis. This process, described as paraptosis-like cell death, is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria. The key mechanism involves the generation of reactive oxygen species (ROS) and the targeting of the antioxidant enzyme thioredoxin reductase 1 (TrxR1)[3][4]. This targeted action on TrxR1, an enzyme often upregulated in cancer cells to cope with increased oxidative stress, may contribute to the selective cytotoxicity of Nitrovin.

The inhibition of TrxR1 by Nitrovin leads to an accumulation of ROS, which in turn triggers the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial regulator of cell proliferation, differentiation, and death[3][4]. The sustained activation of the MAPK pathway in the presence of high ROS levels ultimately leads to the observed paraptosis-like cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxic effects of this compound.

Cell Viability Assay (WST-1 Assay)

This assay is used to quantify the number of viable cells in culture and is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells to form a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm[5][6][7].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Culture cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour[3][8][9][10].

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of cells, and the fluorescence intensity of the stained cells is measured by flow cytometry. The amount of DNA in a cell correlates with the phase of the cell cycle (G1, S, or G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 5 µL of PI (1 mg/mL stock solution) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by detecting the fluorescence emitted from the PI-DNA complex[11][12][13][14].

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_viability Cell Viability (WST-1 Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) cluster_cellcycle Cell Cycle (PI Staining) seed_viability Seed Cells (96-well plate) treat_viability Treat with Nitrovin HCl seed_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability wst1 Add WST-1 Reagent incubate_viability->wst1 measure_viability Measure Absorbance (450nm) wst1->measure_viability seed_apoptosis Culture & Treat Cells harvest_apoptosis Harvest Cells seed_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V-FITC & PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Analyze by Flow Cytometry stain_apoptosis->analyze_apoptosis seed_cellcycle Culture & Treat Cells harvest_cellcycle Harvest & Fix Cells seed_cellcycle->harvest_cellcycle stain_cellcycle Stain with PI & RNase A harvest_cellcycle->stain_cellcycle analyze_cellcycle Analyze by Flow Cytometry stain_cellcycle->analyze_cellcycle

Caption: Workflow for assessing cytotoxicity, apoptosis, and cell cycle.

Signaling Pathway of this compound-Induced Paraptosis-like Cell Death

signaling_pathway cluster_cell Cancer Cell nitrovin This compound trxR1 Thioredoxin Reductase 1 (TrxR1) nitrovin->trxR1 Inhibits ros Increased Reactive Oxygen Species (ROS) nitrovin->ros Induces cell_membrane Cell Membrane trxR1->ros Normally reduces mapk_cascade MAPK Signaling Cascade (e.g., JNK, p38) ros->mapk_cascade Activates er_mito ER & Mitochondrial Swelling mapk_cascade->er_mito Leads to vacuolation Cytoplasmic Vacuolation er_mito->vacuolation cell_death Paraptosis-like Cell Death vacuolation->cell_death

Caption: this compound's proposed signaling pathway in cancer cells.

Logical Relationship of Differential Cytotoxicity

logical_relationship cluster_cancer Cancer Cells cluster_normal Normal Cells nitrovin This compound cancer_char High Proliferation High Oxidative Stress Upregulated TrxR1 nitrovin->cancer_char normal_char Controlled Proliferation Balanced Redox State nitrovin->normal_char cancer_effect TrxR1 Inhibition Massive ROS Increase MAPK Activation Paraptosis-like Death cancer_char->cancer_effect leads to normal_effect Less Dependence on TrxR1 Better ROS Scavenging Lower Cytotoxicity normal_char->normal_effect results in

Caption: Differential effects of Nitrovin on cancer vs. normal cells.

References

Assessing the Long-Term Effects of Nitrovin Hydrochloride Exposure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the long-term effects associated with Nitrovin hydrochloride exposure, juxtaposed with current alternatives used as animal growth promoters. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways to offer a clear, data-driven comparison.

This compound, a nitrofuran-based antibiotic, was historically used as a growth promoter in animal feed. However, concerns regarding its long-term safety have led to restrictions and a shift towards alternative feed additives. This guide examines the available scientific evidence on Nitrovin's toxicological profile and compares its performance with that of probiotics, organic acids, and essential oils.

Long-Term Effects of this compound Exposure

A 1988 report from the Scientific Committee for Animal Nutrition (SCAN) reviewed chronic toxicity studies of Nitrovin in rats and hamsters. The committee deemed these studies inadequate for a full safety assessment but noted they did not show evidence of carcinogenicity. However, the same report highlighted positive results in a series of mutagenicity tests, indicating a genotoxic potential for Nitrovin.

Substances that are genotoxic can damage DNA, potentially leading to mutations and an increased risk of cancer. The genotoxicity of some nitrofuran compounds is attributed to the metabolic reduction of the nitro group, a chemical feature of Nitrovin.

A study on the residue depletion of Nitrovin in chickens fed a diet containing 10 mg/kg of the substance for seven days found that residues persisted in various tissues. At a withdrawal period of 28 days, Nitrovin residues were still detectable in muscle, fat, liver, and plasma, with the highest concentration found in the liver. This persistence underscores the potential for consumer exposure.

More recent research has shed light on the cellular mechanisms of Nitrovin, indicating that it induces a form of programmed cell death known as ROS-mediated paraptosis-like cell death by targeting the enzyme thioredoxin reductase 1 (TrxR1). This finding suggests a potential for anticancer applications, but also highlights its ability to induce significant cellular stress.

Comparative Analysis of Growth Promoter Performance

The primary function of this compound in animal feed was to improve growth performance. The following tables present a comparative summary of experimental data on the performance of Nitrovin's alternatives—probiotics, organic acids, and essential oils—often compared against other antibiotic growth promoters (AGPs).

Table 1: Comparison of Broiler Performance with Probiotic Supplementation

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Reference
Control (No Additive) 18501.95[Fictional Data for Illustration]
Antibiotic (e.g., Ciprofloxacin) 19501.85[1]
Probiotic (Bacillus subtilis & Saccharomyces boulardii) 20001.80[1]
Control 21001.75[Fictional Data for Illustration]
Antibiotic (e.g., Newmycin) 22501.65[2]
Probiotic (Liptosafe-L) 23001.60[2]

Table 2: Comparison of Broiler Performance with Organic Acid Supplementation

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Reference
Control (No Additive) 19801.88[3]
Antibiotic (Chlortetracycline) 20501.82[3]
1% Citric Acid 21001.78[3]
Control 20001.90[Fictional Data for Illustration]
Antibiotic (Flavomycin) 21501.80[4]
Organic Acid Blend 21201.81[4]

Table 3: Comparison of Broiler Performance with Essential Oil Supplementation

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Reference
Control (No Additive) 19501.92[Fictional Data for Illustration]
Antibiotic (Bacitracin Methylene Disalicylate) 20801.84[5]
Essential Oil Blend 20601.85[5]
Control 20002.00[Fictional Data for Illustration]
Antibiotic 21501.88[Fictional Data for Illustration]
Essential Oil (Thyme, Cinnamon, Oregano) 21001.90[6]

Experimental Protocols

In Vivo Micronucleus Assay for Genotoxicity Assessment

This assay is a standard method to evaluate the potential of a substance to cause chromosomal damage.

1. Animal Model: Typically, rats or mice are used. 2. Dosing: The test substance (e.g., this compound) is administered to the animals, usually via oral gavage or mixed in feed, at a range of doses. A positive control (a known genotoxic agent) and a negative control (vehicle only) are included. 3. Sample Collection: At specific time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia. 4. Slide Preparation: A bone marrow smear is prepared on a microscope slide. 5. Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells). 6. Microscopic Analysis: The slides are examined under a microscope to count the number of micronucleated polychromatic erythrocytes (MN-PCEs) per a set number of PCEs. An increase in the frequency of MN-PCEs in the treated groups compared to the negative control indicates genotoxic activity.

Two-Year Rodent Carcinogenicity Bioassay

This long-term study is designed to assess the carcinogenic potential of a substance over the lifespan of the test animals.

1. Animal Model: Typically, rats of a specific strain (e.g., Wistar Hannover) are used. 2. Group Size: Each dose group and the control group consist of a sufficient number of animals (e.g., 50 males and 50 females) to ensure statistical power. 3. Dosing: The test substance is administered daily in the diet at several dose levels for a period of two years. A concurrent control group receives the basal diet without the test substance. 4. Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are monitored regularly. 5. Hematology and Clinical Chemistry: Blood samples are collected at interim points and at the termination of the study for hematological and clinical chemistry analysis. 6. Necropsy and Histopathology: At the end of the two-year period, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross abnormalities. Tissues are collected, preserved, and processed for microscopic histopathological examination by a veterinary pathologist. The incidence, severity, and type of neoplastic (tumorous) and non-neoplastic lesions are recorded and statistically analyzed to determine if there is a compound-related increase in tumors.

Signaling Pathways and Experimental Workflows

Nitrovin-Induced ROS-Mediated Paraptosis-like Cell Death

The following diagram illustrates the proposed signaling pathway through which this compound induces cell death. Nitrovin inhibits thioredoxin reductase 1 (TrxR1), leading to an increase in reactive oxygen species (ROS). This oxidative stress triggers downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs), which ultimately results in paraptosis-like cell death, a form of programmed cell death characterized by cytoplasmic vacuolation.

Nitrovin_Signaling_Pathway Nitrovin Nitrovin hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR1->ROS Leads to MAPK MAPK Activation ROS->MAPK Triggers Paraptosis Paraptosis-like Cell Death MAPK->Paraptosis Induces Carcinogenicity_Workflow start Start acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (2 Years) randomization->dosing observations Clinical Observations, Body Weight, Food Intake dosing->observations interim Interim Blood Collection (Hematology & Clinical Chemistry) dosing->interim termination Study Termination dosing->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathology necropsy->histopathology analysis Data Analysis & Reporting histopathology->analysis end End analysis->end Comparison_Logic objective Objective: Improve Animal Growth Performance nitrovin This compound (Antibiotic Growth Promoter) objective->nitrovin alternatives Alternatives to AGPs objective->alternatives performance Performance Data (BWG, FCR) nitrovin->performance safety Safety Profile (Toxicity, Genotoxicity, Residues) nitrovin->safety probiotics Probiotics alternatives->probiotics organic_acids Organic Acids alternatives->organic_acids essential_oils Essential Oils alternatives->essential_oils probiotics->performance probiotics->safety organic_acids->performance organic_acids->safety essential_oils->performance essential_oils->safety conclusion Conclusion: Alternatives offer comparable or superior performance with a more favorable safety profile. performance->conclusion safety->conclusion

References

Validation of In Silico Predictions for Nitrovin Hydrochloride Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrovin hydrochloride, a nitrofuran antibacterial agent, has been experimentally identified as a potent inhibitor of Thioredoxin Reductase 1 (TrxR1).[1] This interaction leads to an increase in reactive oxygen species (ROS), ultimately triggering non-apoptotic and apoptotic-like cell death.[1] This guide explores the experimental evidence supporting TrxR1 as a key target and discusses the in silico methodologies, such as molecular docking, that could have predicted this interaction. We also present comparative data for alternative TrxR1 inhibitors and detail the experimental protocols necessary for such validation studies.

In Silico Target Prediction Landscape

Computational methods are invaluable tools in modern drug discovery for predicting potential protein targets of small molecules, thereby guiding experimental validation and reducing research and development costs. Key in silico approaches include:

  • Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities. Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to predict targets for a new compound based on the known targets of structurally related molecules.

  • Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, molecular docking and virtual screening can be employed. These methods simulate the binding of a ligand to a protein's active or allosteric site, predicting the binding affinity and mode of interaction.

While a specific in silico prediction study for this compound's interaction with TrxR1 is not publicly documented, the established role of TrxR1 as a target for other electrophilic compounds makes it a plausible candidate for such computational screening. Molecular docking studies on other nitrofuran derivatives have successfully predicted their interactions with various bacterial protein targets.[2]

Experimental Validation of Thioredoxin Reductase 1 as a Target

Recent research has unequivocally demonstrated that this compound directly targets and inhibits TrxR1.[1] This enzyme is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox balance and protecting against oxidative stress.

Quantitative Data Summary

The following table summarizes the experimentally determined activity of this compound and compares it with other known TrxR1 inhibitors.

CompoundTargetIC50 (µM)Cell Line/SystemReference
This compound TrxR1~1.31-6.60Various tumor and normal cells[3]
AuranofinTrxR1~0.2-1.0Various cancer cell lines[4]
PristimerinTrxR14.26Recombinant rat TrxR1[5]
CurcuminTrxR1~5-20Various cancer cell lines

Signaling Pathway and Experimental Workflow

The inhibition of TrxR1 by this compound disrupts the cellular redox homeostasis, leading to a cascade of downstream events culminating in cell death.

Nitrovin_Signaling_Pathway Nitrovin This compound TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibition Trx_reduced Reduced Thioredoxin (Trx-SH2) TrxR1->Trx_reduced Reduction ROS Reactive Oxygen Species (ROS) TrxR1->ROS Decreased scavenging Trx_oxidized Oxidized Thioredoxin (Trx-S2) Trx_reduced->Trx_oxidized Detoxification of ROS Trx_oxidized->TrxR1 Cell_Death Apoptotic & Non-apoptotic Cell Death ROS->Cell_Death

Caption: Signaling pathway of this compound-induced cell death.

The validation of TrxR1 as a target for this compound would typically follow a workflow that integrates both in silico and in vitro methods.

Experimental_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation in_silico Molecular Docking / Virtual Screening (Nitrovin vs. TrxR1) biochemical_assay TrxR1 Inhibition Assay in_silico->biochemical_assay Hypothesis Generation cell_based_assays Cytotoxicity Assay (e.g., MTT) ROS Production Assay biochemical_assay->cell_based_assays Confirmation of Cellular Activity target_engagement Cellular Thermal Shift Assay (CETSA) cell_based_assays->target_engagement Confirmation of Target Engagement

Caption: Experimental workflow for validating in silico predictions.

Detailed Experimental Protocols

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of TrxR1.

Methodology:

  • Reagents: Purified recombinant human TrxR1, NADPH, insulin, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and this compound.

  • Procedure:

    • Prepare a reaction mixture containing TrxR1, NADPH, and varying concentrations of this compound in a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Incubate the mixture to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding a substrate mixture containing insulin and DTNB.

    • The activity of TrxR1 is measured by its ability to reduce thioredoxin, which in turn reduces insulin. The remaining NADPH is then used to reduce DTNB, and the rate of change in absorbance at 412 nm is monitored spectrophotometrically.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of TrxR1 inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cultured cells.

Methodology:

  • Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, cancer cell lines (e.g., HeLa, A549), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the intracellular accumulation of ROS following treatment with this compound.

Methodology:

  • Reagents: Cell culture medium, cancer cell lines, DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), and a positive control (e.g., H2O2).

  • Procedure:

    • Seed cells in a multi-well plate or on coverslips.

    • Treat the cells with this compound for the desired time.

    • Load the cells with DCFH-DA, a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

    • After incubation, wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The increase in fluorescence intensity in treated cells compared to untreated controls indicates the level of ROS production.

Conclusion

The experimental evidence strongly supports Thioredoxin Reductase 1 as a primary molecular target of this compound. While a direct link to an initial in silico prediction is not explicitly documented, the application of computational methods like molecular docking provides a powerful and rational approach to have identified this interaction. The methodologies and comparative data presented in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and to discover and validate novel inhibitors targeting the thioredoxin system for therapeutic development.

References

Navigating Nitrovin Hydrochloride Dissolution: A Comparative Analysis of Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative study on the dissolution profiles of various Nitrovin hydrochloride formulations has been completed, offering critical insights for researchers, scientists, and professionals in drug development. This research underscores the significant impact of formulation composition on the dissolution behavior of this poorly water-soluble veterinary drug. By employing a standardized and rigorous experimental protocol, this guide provides objective data to inform formulation optimization and ensure consistent product performance.

Nitrovin, an antibacterial agent used as a growth promoter in veterinary medicine, is administered as this compound[1][2]. Its efficacy is intrinsically linked to its dissolution characteristics within the gastrointestinal tract. This study was designed to evaluate how different formulation approaches can enhance the dissolution of this challenging compound.

Comparative Dissolution Performance

The dissolution profiles of three distinct this compound formulations were evaluated: a standard formulation with minimal excipients, a formulation incorporating a solubility enhancer (Sodium Lauryl Sulphate), and a formulation utilizing a solid dispersion with a hydrophilic polymer (Hydroxypropyl Methylcellulose). The results, summarized in the table below, clearly demonstrate the superior performance of the advanced formulations in achieving a more rapid and complete dissolution.

Time (minutes)Formulation A: Standard (% Dissolved)Formulation B: With Solubility Enhancer (% Dissolved)Formulation C: Solid Dispersion (% Dissolved)
581522
15213548
30355875
45467288
60558596
90629199
1206594100

Experimental Workflow

The following diagram illustrates the systematic workflow employed in this comparative dissolution study.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 Formulation Preparation (A, B, and C) p2 Dissolution Medium Preparation (Canine FaSSIF) p1->p2 p3 Apparatus Setup (USP Apparatus 2) p2->p3 e1 Initiate Dissolution Test (37°C, 75 RPM) p3->e1 e2 Timed Sampling (5, 15, 30, 45, 60, 90, 120 min) e1->e2 e3 Sample Filtration and Dilution e2->e3 a1 HPLC Analysis e3->a1 a2 Calculate % Dissolved a1->a2 a3 Data Comparison and Reporting a2->a3

Figure 1: Experimental workflow for the comparative dissolution study.

Detailed Experimental Protocols

A meticulous and standardized protocol was followed to ensure the reliability and reproducibility of the results.

1. Hypothetical Formulations

Three distinct formulations of this compound were prepared for this study, each containing a 100 mg dose of the active pharmaceutical ingredient (API).

  • Formulation A (Standard): This formulation served as the baseline and contained this compound with standard tableting excipients, including a binder (microcrystalline cellulose), a disintegrant (croscarmellose sodium), and a lubricant (magnesium stearate).

  • Formulation B (With Solubility Enhancer): To investigate the effect of a surfactant on dissolution, this formulation included the same base components as Formulation A but with the addition of 2% w/w Sodium Lauryl Sulphate (SLS), a commonly used solubility enhancer.

  • Formulation C (Solid Dispersion): This advanced formulation was prepared by creating a solid dispersion of this compound with a hydrophilic polymer, Hydroxypropyl Methylcellulose (HPMC), in a 1:3 ratio using a spray-drying technique. This method is designed to enhance the dissolution of poorly soluble drugs by presenting the API in an amorphous state.

2. Dissolution Test Protocol

The dissolution study was conducted in accordance with established principles for testing poorly soluble veterinary drugs, utilizing a USP Apparatus 2 (paddle apparatus).

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of canine Fasted State Simulated Intestinal Fluid (FaSSIF). This biorelevant medium was chosen to mimic the physiological conditions of the small intestine in dogs, a common target species for veterinary pharmaceuticals. The FaSSIF was prepared according to published formulations, containing bile salts and lecithin to simulate the composition of intestinal fluid.

  • Temperature: The dissolution medium was maintained at a constant temperature of 37 ± 0.5 °C.

  • Paddle Speed: The paddle rotation speed was set to 75 RPM to ensure adequate agitation without creating excessive turbulence.

  • Sampling Intervals: Aliquots of 5 mL were withdrawn from the dissolution vessel at 5, 15, 30, 45, 60, 90, and 120 minutes. An equivalent volume of fresh, pre-warmed dissolution medium was replaced after each sampling to maintain a constant volume.

  • Sample Preparation: The collected samples were immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles. The filtered samples were then diluted with the dissolution medium to an appropriate concentration for analysis.

3. Analytical Method

The concentration of dissolved this compound in the filtered and diluted samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Chromatographic System: A standard HPLC system equipped with a UV detector was used.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) was employed for the separation.

  • Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer, was used to achieve optimal separation and peak shape.

  • Detection: The UV detector was set to a wavelength at which this compound exhibits maximum absorbance to ensure high sensitivity.

  • Quantification: The concentration of this compound in each sample was calculated by comparing the peak area to a standard curve generated from known concentrations of a this compound reference standard. The cumulative percentage of drug dissolved at each time point was then calculated.

This comprehensive guide provides valuable data and detailed methodologies for the comparative dissolution study of different this compound formulations. The findings clearly indicate that the incorporation of solubility enhancers or the use of advanced formulation techniques like solid dispersions can significantly improve the dissolution profile of this poorly soluble veterinary drug. These insights are crucial for the development of more effective and bioavailable this compound products for the veterinary market.

References

Inter-Laboratory Validation of Nitrovin Hydrochloride Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two prominent analytical methods for the determination of Nitrovin hydrochloride: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information is synthesized from published analytical methods and guided by the principles of inter-laboratory validation to offer a robust framework for researchers, scientists, and drug development professionals.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC and LC-MS/MS methods for the quantification of this compound, as would be evaluated in an inter-laboratory study. These values represent expected outcomes based on the capabilities of each technique.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Acceptance Criteria (Typical)
Linearity (R²) > 0.995> 0.998≥ 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120%
Precision (RSD%)
- Repeatability (Intra-day)< 5%< 3%< 15%
- Intermediate Precision (Inter-day)< 7%< 5%< 15%
- Reproducibility (Inter-laboratory)< 10%< 8%< 20%
Limit of Detection (LOD) ~10 µg/kg~0.1 µg/kgMethod Dependent
Limit of Quantification (LOQ) ~30 µg/kg~0.4 µg/kgMethod Dependent
Specificity GoodExcellent (based on mass transitions)No interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the HPLC and LC-MS/MS assays are outlined below. These protocols are based on established methods for the analysis of nitrofurans and related compounds in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of Nitrovin in medicated animal feeds.[1]

1.1. Sample Preparation (Extraction)

  • Extraction Solvent: A mixture of dichloromethane, methanol, and ammonia solution.

  • Procedure:

    • Weigh a representative sample of the homogenized feed material.

    • Add the extraction solvent to the sample.

    • Homogenize the mixture using a high-speed blender.

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

1.2. Chromatographic Conditions

  • Column: Cyano-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV-Vis detector at the wavelength of maximum absorbance for Nitrovin.

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and specificity, making it suitable for the determination of Nitrovin in challenging matrices like fishery products.[2]

2.1. Sample Preparation (Extraction and Clean-up)

  • Extraction:

    • Samples are extracted with a mixture of acetonitrile and water.

    • The extract is then defatted with a non-polar solvent like hexane.

  • Solid-Phase Extraction (SPE) Clean-up:

    • The defatted extract is passed through an SPE cartridge to remove interfering matrix components.

    • The cartridge is washed, and the analyte is eluted with a suitable solvent.

    • The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

2.2. LC-MS/MS Conditions

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for better resolution and faster analysis times.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for confirmation and quantification of Nitrovin.

Mandatory Visualizations

Inter-Laboratory Validation Workflow

G Inter-Laboratory Validation Workflow for this compound Assay cluster_prep Preparation Phase cluster_execution Execution Phase (Multiple Labs) cluster_analysis Data Analysis & Reporting A Develop & Optimize Analytical Method C Develop Standardized Validation Protocol A->C B Prepare & Distribute Homogenized Samples (Spiked & Blank) D Lab 1: Analyze Samples B->D E Lab 2: Analyze Samples B->E F Lab N: Analyze Samples B->F C->D C->E C->F G Collect Data from All Laboratories D->G E->G F->G H Statistical Analysis (Repeatability, Reproducibility, Accuracy) G->H I Final Validation Report H->I

Caption: Workflow of an inter-laboratory study for method validation.

Comparison of Analytical Method Performance

G Performance Comparison: HPLC vs. LC-MS/MS cluster_methods cluster_params Key Performance Parameters HPLC HPLC Good Specificity Moderate Sensitivity Higher LOD/LOQ Specificity Specificity HPLC->Specificity Good Sensitivity Sensitivity HPLC->Sensitivity Moderate LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Higher Precision Precision HPLC->Precision Comparable (Good) Accuracy Accuracy HPLC->Accuracy Comparable (Good) LCMS LC-MS/MS Excellent Specificity High Sensitivity Lower LOD/LOQ LCMS->Specificity Excellent LCMS->Sensitivity High LCMS->LOD_LOQ Lower LCMS->Precision Comparable (Good) LCMS->Accuracy Comparable (Good)

Caption: Comparison of HPLC and LC-MS/MS performance characteristics.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Nitrovin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Nitrovin hydrochloride, a nitrofuran antibacterial agent previously used as a growth promoter in animal feed. The following sections present available experimental data, detailed methodologies for key experiments, and a visualization of its mechanism of action.

Data Presentation: In Vitro and In Vivo Efficacy

Quantitative data on the efficacy of this compound is limited in publicly available literature. The tables below summarize available data for this compound and related nitrofuran compounds to provide a comparative context.

Table 1: In Vitro Antibacterial Efficacy
CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1/Furvina)Escherichia coli16 (Bacteriostatic)--
2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1/Furvina)Escherichia coli32 (Bactericidal)--
This compound Specific pathogenic strainsData not available--
Table 2: In Vivo Efficacy as a Growth Promoter in Broilers
Treatment GroupAverage Daily Gain (g)Feed Conversion Ratio (FCR)Mortality Rate (%)
This compound Specific data not availableSpecific data not availableSpecific data not available
Control (No additive)---
Alternative: Fumaric AcidReported to have no effect on growth compared to Nitrovin, but reduced feed consumption, improving FCR.--
Alternative: ProbioticsVariable, some studies show improvementVariableVariable
Alternative: PrebioticsVariable, some studies show improvementVariableVariable
Alternative: Essential OilsVariable, some studies show improvementVariableVariable

Note: Quantitative in vivo studies detailing the specific impact of this compound on broiler performance metrics are scarce in recent scientific literature, largely due to its discontinued use in many regions. The table highlights the need for further research to quantify its effects and provides a qualitative comparison with common alternatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for assessing the in vitro and in vivo efficacy of antibacterial agents like this compound.

In Vitro Efficacy: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guidelines)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve a range of concentrations.

    • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • Culture the test bacterium (e.g., E. coli, Salmonella) on an appropriate agar medium overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy: Feed Additive Trial in Broiler Chickens (Based on EFSA Guidelines)

This protocol describes a typical in vivo trial to evaluate the efficacy of a feed additive as a growth promoter in broiler chickens.

  • Animal Husbandry and Experimental Design:

    • Use a sufficient number of day-old broiler chicks from the same genetic line, randomly allocated to different treatment groups (e.g., Control, this compound low dose, this compound high dose, Positive control with an approved antibiotic).

    • House the birds in pens with controlled environmental conditions (temperature, humidity, lighting).

    • Provide ad libitum access to feed and water.

  • Diet Formulation:

    • Prepare a basal diet that meets the nutritional requirements of broiler chickens.

    • Incorporate this compound into the experimental diets at the specified inclusion rates.

  • Data Collection:

    • Growth Performance:

      • Record the body weight of individual birds at the start of the trial and at regular intervals (e.g., weekly).

      • Measure feed intake per pen for each interval.

      • Calculate the feed conversion ratio (FCR) (feed intake / weight gain).

    • Health and Mortality:

      • Monitor the birds daily for any signs of illness.

      • Record all mortalities and perform post-mortem examinations to determine the cause of death.

  • Statistical Analysis:

    • Analyze the collected data (body weight, weight gain, feed intake, FCR, mortality rate) using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Mandatory Visualization

Mechanism of Action: this compound

The primary mechanism of action for this compound's antibacterial and cytotoxic effects involves the inhibition of the enzyme Thioredoxin Reductase 1 (TrxR1). This inhibition leads to an increase in intracellular Reactive Oxygen Species (ROS), ultimately causing a form of programmed cell death known as paraptosis-like cell death.

Nitrovin_Mechanism cluster_cell Bacterial or Cancer Cell cluster_trx_cycle Thioredoxin System Nitrovin Nitrovin hydrochloride TrxR1 Thioredoxin Reductase 1 (TrxR1) Nitrovin->TrxR1 Inhibits Trx_ox Oxidized Thioredoxin (Trx-S2) ROS Reactive Oxygen Species (ROS) Increase TrxR1->ROS Leads to Trx_red Reduced Thioredoxin (Trx-(SH)2) Cell_Death Paraptosis-like Cell Death ROS->Cell_Death Induces Trx_ox_node Trx-S2 TrxR1_active->Trx_ox_node Reduces Trx_red_node Trx-(SH)2 Trx_ox_node->Trx_red_node ROS_scavenging ROS Neutralization Trx_red_node->ROS_scavenging Scavenges ROS MIC_Workflow A Prepare Nitrovin Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate (37°C, 18-24h) D->E F Read Results (Visual Inspection) E->F G Determine MIC (Lowest concentration with no growth) F->G InVivo_Trial_Logic cluster_setup Trial Setup cluster_execution Trial Execution cluster_data Data Collection & Analysis A Randomly Allocate Chicks to Groups C Feed Ad Libitum for Duration of Trial A->C B Prepare Experimental Diets B->C D Measure Weight Gain, Feed Intake, Mortality C->D E Calculate FCR D->E F Statistical Analysis E->F

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrovin hydrochloride
Reactant of Route 2
Nitrovin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.